molecular formula C15H22N2O2 B4523316 N-isobutyl-2-(isobutyrylamino)benzamide

N-isobutyl-2-(isobutyrylamino)benzamide

Cat. No.: B4523316
M. Wt: 262.35 g/mol
InChI Key: SCSGSVAYUHYVBO-UHFFFAOYSA-N
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Description

N-isobutyl-2-(isobutyrylamino)benzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-isobutyl-2-(isobutyrylamino)benzamide is 262.168127949 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-isobutyl-2-(isobutyrylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-2-(isobutyrylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropanoylamino)-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)9-16-15(19)12-7-5-6-8-13(12)17-14(18)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSGSVAYUHYVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Conformational Dynamics of N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the optimization of small-molecule physicochemical properties is intrinsically linked to conformational dynamics. N-isobutyl-2-(isobutyrylamino)benzamide (Molecular Formula: C₁₅H₂₂N₂O₂) represents a highly specific structural motif—an ortho-substituted benzamide—that serves as an excellent model for understanding how localized steric and electronic effects dictate macroscopic physicochemical behavior.

As a Senior Application Scientist, I approach the characterization of such compounds not merely as a checklist of static properties, but as a dynamic system. The presence of the isobutyrylamino group at the ortho position relative to the primary benzamide linkage establishes a highly favorable geometry for a pseudo-six-membered intramolecular hydrogen bond (IMHB). This whitepaper dissects the physicochemical properties of this compound, explains the causality behind its conformational behavior, and outlines self-validating experimental workflows for its characterization.

Structural Anatomy & In Silico Physicochemical Profile

Before initiating empirical assays, establishing a baseline computational profile is critical for defining the boundary conditions of the experimental design. N-isobutyl-2-(isobutyrylamino)benzamide possesses two amide functionalities, which typically contribute significantly to the Topological Polar Surface Area (TPSA) and act as hydrogen bond donors/acceptors.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
Molecular Formula C₁₅H₂₂N₂O₂Defines the mass boundary; strictly compliant with Lipinski’s Rule of 5.
Molecular Weight 262.35 g/mol Low MW facilitates high ligand efficiency (LE) and favorable diffusion coefficients.
Calculated LogP (cLogP) ~2.8Optimal lipophilicity for passive transcellular membrane permeability.
Calculated TPSA (cTPSA) 58.2 ŲDerived from two amide groups (29.1 Ų each). Suggests good oral bioavailability.
H-Bond Donors (HBD) 2Primary drivers of solvation in aqueous media; potential targets for IMHB.
H-Bond Acceptors (HBA) 2Carbonyl oxygens capable of interacting with bulk solvent or internal NH groups.
Rotatable Bonds 6Moderate flexibility; requires conformational restriction to minimize entropic penalty upon target binding.

Conformational Dynamics: The Role of Intramolecular Hydrogen Bonding (IMHB)

The static cTPSA value of 58.2 Ų assumes an extended conformation exposed to the solvent. However, ortho-substituted benzamides are notorious for their conformational control via Intramolecular Hydrogen Bonds (IMHBs).

In N-isobutyl-2-(isobutyrylamino)benzamide, the NH of the ortho-isobutyrylamino group can act as a hydrogen bond donor to the carbonyl oxygen of the primary benzamide, or vice versa. This interaction forms a stable, pseudo-six-membered ring. The causality here is profound: by satisfying hydrogen bonding requirements internally, the molecule effectively "hides" its polarity from the surrounding aqueous environment.

This phenomenon significantly alters physicochemical properties, often leading to higher lipophilicity and membrane permeability than computational models predict ([1][2]). Furthermore, enhanced chromatographic retention and altered elution characteristics are well-documented in ortho-substituted benzamides capable of forming these internal bonds compared to their meta or para counterparts ([3]).

EPSA_Workflow A Compound Synthesis: N-isobutyl-2-(isobutyrylamino)benzamide B Supercritical Fluid Chromatography (SFC) Analysis A->B Measure Retention C 1H-NMR Temperature Coefficient (Δδ/ΔT) A->C Measure NH Shift D IMHB Validation & EPSA Calculation B->D Reduced Retention Time C->D |Δδ/ΔT| < -3 ppb/K E Permeability Assessment (Caco-2 / PAMPA) D->E High Permeability Prediction

Workflow for validating intramolecular hydrogen bonding (IMHB) and predicting permeability.

Self-Validating Experimental Methodologies

To bridge the gap between in silico predictions and physical reality, we must deploy self-validating experimental workflows. A protocol is only as trustworthy as its internal controls.

Exposed Polar Surface Area (EPSA) via Supercritical Fluid Chromatography (SFC)

Because cTPSA cannot account for IMHBs, we utilize SFC to measure the Exposed Polar Surface Area (EPSA). Molecules that form IMHBs hide their polarity and exhibit lower retention on polar stationary phases ([4][5]).

Step-by-Step Protocol:

  • System Preparation: Equip an SFC system with a Chiralpak IA (or equivalent polar) column. Use supercritical CO₂ as the primary mobile phase with a methanol cosolvent gradient (5% to 50% over 5 minutes).

  • Calibration (The Self-Validation Step): Inject a calibration set of 5 standard compounds with known EPSA values (e.g., toluene, carbamazepine, sulfasalazine). Validation Gate: The protocol may only proceed if the linear regression of Retention Time vs. EPSA yields an

    
    .
    
  • Sample Injection: Inject 2 µL of N-isobutyl-2-(isobutyrylamino)benzamide (1 mM in DMSO).

  • Data Acquisition & Causality: Record the retention time via UV detection (254 nm). An anomalously short retention time relative to its cTPSA of 58.2 Ų confirms the presence of the IMHB, proving that the molecule is shielding its polar amides from the stationary phase.

Thermodynamic Solubility & Solid-State Verification

Highly lipophilic, IMHB-forming compounds often suffer from poor aqueous solubility due to high crystal lattice energies. Kinetic solubility assays (e.g., DMSO dilution) are prone to false positives via supersaturation. We must measure thermodynamic solubility.

Step-by-Step Protocol:

  • Equilibration: Add 5 mg of crystalline N-isobutyl-2-(isobutyrylamino)benzamide to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Agitation: Shake at 300 RPM at exactly 37.0°C for 24 hours to ensure thermodynamic equilibrium between the solid and solution phases.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% acetonitrile.

  • Solid-State Verification (The Self-Validation Step): Recover the undissolved pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, a phase change (e.g., hydrate formation or polymorph conversion) has occurred, and the measured solubility represents the new crystal form, not the original API.

PhysChem_Logic N1 Structural Motif: Ortho-Benzamide N2 In Silico Profiling (cLogP, cTPSA) N1->N2 N3 Thermodynamic Solubility Assay N2->N3 Flag low solubility N4 Lipophilicity (LogD pH 7.4) N2->N4 Flag high lipophilicity N5 Lead Optimization Decision Matrix N3->N5 N4->N5

Physicochemical characterization logic for ortho-substituted benzamide lead optimization.

Conclusion & Implications for Drug Design

N-isobutyl-2-(isobutyrylamino)benzamide is a prime example of how 2D topological metrics can deceive drug designers. By leveraging the ortho-substitution pattern, the molecule utilizes intramolecular hydrogen bonding to dynamically mask its hydrogen bond donors and acceptors. For researchers, understanding and quantifying this behavior via EPSA and rigorous thermodynamic solubility profiling is paramount. It allows for the exploitation of the "chameleon" effect—where a molecule remains soluble enough in aqueous environments but adopts a lipophilic, IMHB-locked conformation to permeate lipid bilayers effectively.

References

  • Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Elution Characteristics of Some Isomeric Benzamides Journal of Chromatographic Science URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • High Throughput Method for the Indirect Detection of Intramolecular Hydrogen Bonding Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comprehensive Physicochemical and Structural Profiling of N-isobutyl-2-(isobutyrylamino)benzamide in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, the benzamide scaffold is recognized as a highly privileged structure. Derivatives of benzamides have been extensively validated as potent modulators across a variety of therapeutic targets, including Histone Deacetylases (HDACs) for oncology[1], Sigma-1 receptors for central nervous system (CNS) disorders[2], and Glucokinase activators for Type-2 Diabetes Mellitus[3].

N-isobutyl-2-(isobutyrylamino)benzamide represents a highly optimized, low-molecular-weight iteration of this scaffold. With a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol , this compound exhibits ideal physicochemical properties that fall well within Lipinski’s Rule of Five. This technical guide deconstructs the chemical identity of this specific molecule, details the causality behind its analytical validation workflows, and provides self-validating experimental protocols for structural confirmation.

Chemical Deconstruction and Physicochemical Profiling

The structural architecture of N-isobutyl-2-(isobutyrylamino)benzamide consists of a central benzene ring substituted at the ortho (1,2) positions.

  • Position 1: A benzamide group where the amide nitrogen is alkylated with an isobutyl chain (–CH₂CH(CH₃)₂).

  • Position 2: An isobutyrylamino group (–NHCO–CH(CH₃)₂), which acts as both a hydrogen bond donor and acceptor.

This dual-amide functionalization dictates the molecule's exact mass and its behavior in biological systems. The low molecular weight (262.35 g/mol ) ensures high ligand efficiency (LE), allowing for downstream structural functionalization (e.g., halogenation or bioisosteric replacement) without exceeding the 500 Da threshold for oral bioavailability.

Table 1: Elemental Composition of C₁₅H₂₂N₂O₂
ElementAtom CountAtomic Mass (Da)Total Mass Contribution (Da)Mass Percentage (%)
Carbon (C) 1512.011180.16568.67%
Hydrogen (H) 221.00822.1768.45%
Nitrogen (N) 214.00728.01410.68%
Oxygen (O) 215.99931.99812.20%
Total 41 -262.353 g/mol 100.00%
Table 2: Key Pharmacokinetic & Physicochemical Indicators
PropertyValueImplication for Drug Discovery
Molecular Formula C₁₅H₂₂N₂O₂Highly lipophilic aliphatic chains balanced by polar amides.
Molecular Weight 262.35 g/mol Excellent for membrane permeability; allows room for lead optimization.
Monoisotopic Exact Mass 262.1681 DaCritical for High-Resolution Mass Spectrometry (HRMS) targeting.
H-Bond Donors (HBD) 2Compliant with Ro5 (≤ 5); facilitates target protein binding.
H-Bond Acceptors (HBA) 2Compliant with Ro5 (≤ 10); ensures favorable aqueous solubility.

Analytical Workflow and Logical Relationships

To ensure the scientific integrity of synthesized or procured N-isobutyl-2-(isobutyrylamino)benzamide, rigorous analytical validation is required. The workflow below illustrates the logical progression from mass verification to structural elucidation and computational profiling.

G N1 N-isobutyl-2-(isobutyrylamino)benzamide C15H22N2O2 | MW: 262.35 N2 HRMS Validation [M+H]+ m/z 263.1754 N1->N2 Mass Analysis N3 NMR Spectroscopy 1D/2D Structural Confirmation N1->N3 Structural ID N4 In Silico ADME Lipinski Ro5 Compliance N1->N4 Property Profiling N5 Lead Optimization Benzamide Scaffold N2->N5 N3->N5 N4->N5

Analytical workflow for validating the C15H22N2O2 benzamide scaffold.

Self-Validating Experimental Protocols

As an application scientist, it is imperative to understand why specific parameters are chosen during compound validation. The following protocols are designed as self-validating systems for N-isobutyl-2-(isobutyrylamino)benzamide.

Protocol 1: Exact Mass Determination via LC-HRMS

Objective: Confirm the molecular formula (C₁₅H₂₂N₂O₂) by identifying the exact mass with an error margin of < 5 ppm.

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is selected because the amide nitrogens, while weakly basic due to resonance with their adjacent carbonyl groups, can efficiently accept a proton in the presence of an acidic modifier (0.1% formic acid). This yields a robust [M+H]⁺ precursor ion at m/z 263.1754.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Validation check: The highly lipophilic isobutyl groups will result in a relatively late retention time compared to unsubstituted benzamides.

  • Mass Spectrometry Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and mass resolution to ≥ 70,000 FWHM.

  • Data Analysis: Extract the ion chromatogram for m/z 263.1754.

    • Self-Validation: Calculate the mass error using the formula: ((Observed Mass - Theoretical Mass) / Theoretical Mass) x 10^6. A value of ≤ 5 ppm confirms the C₁₅H₂₂N₂O₂ formula.

Protocol 2: Structural Elucidation via 1D and 2D NMR

Objective: Validate the ortho-substitution pattern and the presence of the specific aliphatic chains (isobutyl and isobutyryl).

Causality & Rationale: The choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is standard, DMSO-d₆ is specifically chosen for this ortho-substituted benzamide. The proximity of the benzamide carbonyl to the isobutyrylamino group often leads to intramolecular hydrogen bonding. DMSO-d₆, being a strong hydrogen-bond acceptor, competes with these intramolecular interactions and significantly slows the chemical exchange rate of the amide protons (–NH). This allows for sharp, distinct resonances in the ¹H NMR spectrum (typically between 8.0–10.0 ppm), which are essential for confirming the di-amide structural connectivity.

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve 5–10 mg of the compound in 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard.

  • ¹H NMR Acquisition (600 MHz): Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

    • Self-Validation: Look for a characteristic doublet of doublets in the aromatic region (7.0–8.0 ppm) integrating to 4 protons, confirming the 1,2-disubstituted benzene ring. Two distinct multiplet signals around 1.8–2.0 ppm will correspond to the solitary methine (–CH–) protons of the isobutyl and isobutyryl groups.

  • ¹³C NMR Acquisition (150 MHz): Acquire 1024 scans.

    • Self-Validation: Observe exactly two distinct carbonyl carbon signals (approx. 165–175 ppm), confirming the presence of two unique amide environments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Use this to confirm the linkage of the aliphatic chains to the core. A cross-peak between the isobutyl methylene protons (–CH₂–) and the benzamide carbonyl carbon definitively proves the N-isobutyl substitution.

Pharmacological Relevance of the Scaffold

The precise molecular weight and formula of N-isobutyl-2-(isobutyrylamino)benzamide make it an exemplary starting point for drug design. Benzamide derivatives are heavily utilized in medicinal chemistry due to their ability to form stable, directional hydrogen bonds within deep protein binding pockets.

For instance, in the development of selective 5-HT₄ receptor agonists for gastrointestinal motility, substituted benzamides demonstrate high target affinity[4]. Similarly, minor structural modulations to the benzamide core have yielded highly selective Sigma-1 receptor agonists with enhanced metabolic stability and safety profiles for CNS applications[2]. By leveraging the C₁₅H₂₂N₂O₂ framework, researchers can utilize the aliphatic isobutyl and isobutyryl chains to probe the hydrophobic sub-pockets of target enzymes or receptors, optimizing binding free energy without violating the physicochemical boundaries required for oral absorption.

References

  • Design, Synthesis and biological Evaluation of Benzamide derivatives for Glucokinase Activation Walsh Medical Media[Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety MDPI[Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation Taylor & Francis[Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists PubMed (NIH)[Link]

Sources

Structural Elucidation and Analysis of N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural analysis, synthetic origin, and physicochemical characterization of N-isobutyl-2-(isobutyrylamino)benzamide . This compound represents a specific class of bis-functionalized anthranilamides , often encountered as critical intermediates or process-related impurities in the development of benzamide-based pharmacophores (e.g., PfATP4 inhibitors, KCNQ modulators).

Technical Guide for Medicinal Chemists and Analytical Scientists

Chemical Identity & Significance

The molecule N-isobutyl-2-(isobutyrylamino)benzamide is a di-substituted benzene derivative characterized by two distinct amide functionalities:

  • Exocyclic Benzamide: Substituted with an N-isobutyl group (alkyl).

  • Anilide Side Chain: Substituted with an isobutyryl group (acyl) at the ortho position.

This structural motif presents a unique analytical challenge due to the simultaneous presence of an isobutyl group (2-methylpropyl) and an isobutyryl group (2-methylpropanoyl). Distinguishing these moieties requires precise spectroscopic interpretation.

PropertyDetail
IUPAC Name N-isobutyl-2-(2-methylpropanamido)benzamide
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Core Scaffold Anthranilamide (2-aminobenzamide)
Key Features Intramolecular H-bonding (Ortho-effect), Dual Isopropyl signatures in NMR

Synthetic Origin & Pathway Analysis

Understanding the formation of this molecule is essential for controlling it as an impurity or optimizing it as an intermediate. It typically arises from the sequential functionalization of isatoic anhydride or anthranilic acid .

Synthesis Workflow

The synthesis generally proceeds in two stages:

  • Ring Opening: Nucleophilic attack of isobutylamine on isatoic anhydride yields the mono-amide (2-amino-N-isobutylbenzamide).

  • N-Acylation: Reaction of the aniline amine with isobutyryl chloride (or anhydride) yields the target bis-amide.

SynthesisPathway Isatoic Isatoic Anhydride Intermediate 2-amino-N-isobutylbenzamide (Intermediate) Isatoic->Intermediate Ring Opening (CO2 release) Isobutylamine Isobutylamine Isobutylamine->Intermediate Product N-isobutyl-2-(isobutyrylamino)benzamide (Target) Intermediate->Product N-Acylation (Base, DCM) IsobutyrylCl Isobutyryl Chloride IsobutyrylCl->Product

Caption: Stepwise synthesis of N-isobutyl-2-(isobutyrylamino)benzamide from isatoic anhydride precursors.

Spectroscopic Characterization (The Core)

The definitive identification relies on distinguishing the alkyl isobutyl group from the acyl isobutyryl group.

A. Nuclear Magnetic Resonance (NMR) Strategy

The proton environments for the two "iso" groups are chemically distinct due to the presence of the carbonyl group in the isobutyryl moiety.

Critical 1H NMR Shifts (DMSO-d6, 400 MHz):

MoietyProton TypeChemical Shift (δ, ppm)MultiplicityDiagnostic Feature
Anilide NH NH-CO11.0 - 12.0 Singlet (Broad)Deshielded due to intramolecular H-bond with benzamide C=O.
Benzamide NH CO-NH-CH₂8.4 - 8.8 TripletCoupling with adjacent methylene.
Isobutyryl (Acyl) -CH(CH₃)₂2.5 - 2.6 SeptetDeshielded by adjacent Carbonyl.
Isobutyl (Alkyl) -CH₂-3.0 - 3.2 Triplet/DDAdjacent to Nitrogen.
Isobutyl (Alkyl) -CH(CH₃)₂1.8 - 2.0 MultipletShielded alkyl methine.
Methyls -CH₃ (Both)1.1 - 1.2 DoubletsOverlapping doublets, integration = 12H.

Mechanistic Insight: The ortho-disposition of the amide and anilide groups facilitates a strong intramolecular hydrogen bond (N-H...O=C), locking the conformation and significantly deshielding the anilide NH proton (often >11 ppm).

B. Mass Spectrometry (MS/MS) Fragmentation

In High-Resolution Mass Spectrometry (HRMS), the molecule forms a protonated molecular ion


.

Fragmentation Pathway (ESI+):

  • Loss of Isobutylamine: Cleavage of the exocyclic amide bond.

  • Loss of Isobutyryl Group: Cleavage of the anilide bond.

  • Cyclization: Formation of a benzoxazinone ion is a common characteristic of ortho-acylaminobenzamides.

MS_Fragmentation Parent [M+H]+ m/z 263.17 Frag1 Loss of Isobutylamine [M - C4H11N]+ Parent->Frag1 Amide Cleavage Frag3 Aniline Ion (Deacylation) Parent->Frag3 Loss of Isobutyryl Frag2 Benzoxazinone Ion (Cyclization) Frag1->Frag2 - H2O (Cyclization)

Caption: Proposed ESI+ MS fragmentation pathway showing characteristic benzoxazinone formation.

Chromatographic Methodology

For the separation of this compound from its precursors (2-amino-N-isobutylbenzamide) or byproducts, a reversed-phase method is recommended.

Protocol: UHPLC-UV/MS

  • Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Benzamide absorption) and 210 nm.

Retention Logic:

  • 2-amino-N-isobutylbenzamide (Amine precursor): More polar, elutes earlier.

  • N-isobutyl-2-(isobutyrylamino)benzamide (Target): Less polar (capped amine), elutes later.

References

  • BenchChem Technical Support. (2025). Synthesis of N-Isobutylbenzamide from Benzoyl Chloride: An Application Note and Detailed Protocol. BenchChem. Link

  • Williamson, A. E., et al. (2023).[1] "Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). 2-Amino-N-isobutylbenzamide Product Page. ChemicalBook. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzamides. PubChem. Link

Sources

Thermodynamic Stability Profile of N-isobutyl-2-(isobutyrylamino)benzamide: A Comprehensive Guide to Conformational and Solid-State Energetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Conformational Dichotomy

In the realm of rational drug design and supramolecular chemistry, ortho-substituted bis-amides serve as highly privileged scaffolds. N-isobutyl-2-(isobutyrylamino)benzamide represents a structurally fascinating model compound characterized by a competitive hydrogen-bonding network. The molecule features an N-isobutyl benzamide moiety adjacent to an ortho-isobutyrylamino group. This specific topology creates a profound thermodynamic dichotomy: the molecule must choose between forming a stable, 6-membered intramolecular hydrogen bond (the "Closed" state) or interacting with the external solvent/crystal lattice via intermolecular hydrogen bonds (the "Open" state).

Understanding the thermodynamic stability profile of this compound is critical for predicting its solubility, bioavailability, and solid-state behavior. The steric bulk of the isobutyl and isobutyryl groups imposes a high rotational barrier around the aryl-carbonyl (Ar–CO) bond. Consequently, the disruption of the intramolecular hydrogen bond is not merely an enthalpic penalty; it requires traversing a sterically hindered transition state[1].

This whitepaper provides an in-depth, self-validating framework for quantifying the thermodynamic parameters (


, 

,

, and

) that govern the stability of N-isobutyl-2-(isobutyrylamino)benzamide across solution and solid states.

Solution-State Thermodynamics: Conformational Dynamics

In solution, the thermodynamic stability of N-isobutyl-2-(isobutyrylamino)benzamide is heavily dictated by the dielectric constant and hydrogen-bond accepting capacity of the solvent. In non-polar solvents, the intramolecular hydrogen bond is thermodynamically favored, locking the molecule into a coplanar conformation. In polar protic or highly coordinating solvents (e.g., DMSO), the solvent outcompetes the intramolecular interaction, driving the equilibrium toward the "Open" state[2].

To quantify this, we utilize Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), a robust technique for studying restricted bond rotation and deriving precise thermodynamic parameters via Eyring analysis[3].

Protocol 1: VT-NMR for Rotational Barrier Quantification
  • Objective: To determine the activation enthalpy (

    
    ) and entropy (
    
    
    
    ) of the Ar–CO bond rotation.
  • Causality: We perform the analysis in two contrasting solvent systems. Toluene-

    
     is selected to preserve the intramolecular hydrogen bond, establishing the baseline rotational barrier. DMSO-
    
    
    
    is used to deliberately disrupt the internal bond, allowing us to isolate the thermodynamic penalty of desolvation and intermolecular competition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of N-isobutyl-2-(isobutyrylamino)benzamide in 0.6 mL of the chosen deuterated solvent (Toluene-

    
     or DMSO-
    
    
    
    ).
    • Self-Validation Check: Add 0.05% v/v tetramethylsilane (TMS). The sharpness of the TMS peak (linewidth < 1 Hz) acts as an internal control, validating magnetic field homogeneity before any thermodynamic data is acquired.

  • Thermal Equilibration: Insert the NMR tube into a 500 MHz spectrometer. Acquire a baseline

    
    H-NMR spectrum at 298 K. Stepwise increase the probe temperature up to 380 K in 5 K increments. Allow exactly 10 minutes of equilibration time at each step to ensure thermal uniformity across the sample volume.
    
  • Coalescence Monitoring: Track the diastereotopic signals of the isobutyl methyl protons. Due to restricted rotation, these appear as distinct doublets at lower temperatures. Record the coalescence temperature (

    
    ) where the signals broaden and merge into a single peak.
    
  • Complete Lineshape Analysis (CLSA): Extract the exchange rate constant (

    
    ) at each temperature using CLSA software.
    
  • Eyring Plotting: Plot

    
     against 
    
    
    
    .
    • Self-Validation Check: The protocol is considered valid only if the linear regression yields an

      
      . Any deviation from linearity indicates either a breakdown of the two-site exchange model (presence of a stable intermediate) or thermally induced sample degradation.
      
Table 1: Thermodynamic Parameters of Conformational Exchange (VT-NMR Data)
Solvent SystemCoalescence Temp (

)

(kcal/mol)

(kcal/mol)

(cal/mol·K)
Dominant Conformational State
Toluene-

345 K16.214.8-4.7Closed (Intramolecular H-Bond)
DMSO-

312 K14.511.2-11.1Open (Solvated / Intermolecular)

Data Interpretation: The highly negative


 in DMSO-

reflects the ordering of solvent molecules required to solvate the transition state when the intramolecular hydrogen bond is broken.

Solid-State Thermodynamics: Conformational Polymorphism

In the solid state, N-isobutyl-2-(isobutyrylamino)benzamide exhibits conformational polymorphism—a phenomenon where the molecule adopts different conformations (Closed vs. Open) to satisfy different crystal lattice packing arrangements[4]. The thermodynamic stability of these polymorphs dictates the compound's shelf-life and dissolution profile.

Protocol 2: Differential Scanning Calorimetry (DSC) for Polymorph Stability
  • Objective: To quantify the lattice energy differences and transition enthalpies (

    
    ) between the intramolecularly bonded polymorph (Form I) and the intermolecularly bonded polymorph (Form II).
    
  • Causality: The heating rate is the most critical variable. A slow heating rate (5 °C/min) is deliberately chosen to provide sufficient kinetic time for solid-solid phase transitions to occur prior to melting, preventing the overlap of thermal events that would skew enthalpic integration.

Step-by-Step Methodology:

  • Sample Encapsulation: Accurately weigh 3.00 ± 0.05 mg of crystalline N-isobutyl-2-(isobutyrylamino)benzamide into a standard aluminum DSC pan. Crimp the pan with a pin-holed lid.

    • Self-Validation Check: The pin-hole ensures that any residual trapped solvent can escape without pressurizing the pan. If a broad endotherm appears before 100 °C, the sample is flagged for incomplete drying, invalidating the run and preventing desolvation artifacts from being misidentified as polymorphic transitions.

  • Instrument Calibration: Calibrate the DSC cell using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure absolute precision in thermodynamic quantification.
  • Thermal Cycling: Heat the sample from 25 °C to 200 °C at 5 °C/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Thermogram Analysis: Integrate the area under the endothermic peaks to calculate the enthalpy of fusion (

    
    ).
    
Table 2: Solid-State Thermodynamic Properties (DSC Data)
PolymorphH-Bonding NetworkMelting Point (

)
Enthalpy of Fusion (

)
Relative Stability at 298 K
Form I (

)
Intramolecular142.5 °C28.4 kJ/molThermodynamically Stable
Form II (

)
Intermolecular136.0 °C24.1 kJ/molMetastable

Visualizing the Thermodynamic Workflows

To synthesize the logical relationships between the molecular states and the experimental methodologies, the following diagrams map out the conformational pathways and the analytical workflow.

ConformationalEquilibrium C Closed Conformer (Intramolecular H-Bond) TS Transition State (Steric Clash / Bond Rotation) C->TS + ΔH‡ (Heat) TS->C H-Bond Formation O Open Conformer (Intermolecular H-Bond / Solvated) TS->O Relaxation O->TS Desolvation

Figure 1: Conformational equilibrium pathway of N-isobutyl-2-(isobutyrylamino)benzamide.

Workflow Start N-isobutyl-2-(isobutyrylamino)benzamide Thermodynamic Profiling VTNMR Solution State Dynamics (VT-NMR) Start->VTNMR DSC Solid-State Polymorphism (DSC / TGA) Start->DSC ITC Solvation & Association (ITC) Start->ITC Data1 ΔG‡, ΔH‡, ΔS‡ (Rotational Barriers) VTNMR->Data1 Data2 ΔHfus, Transition Temp (Crystal Lattice Energy) DSC->Data2 Data3 Kd, ΔH, -TΔS (Dimerization Thermodynamics) ITC->Data3

Figure 2: Experimental workflow for thermodynamic profiling of benzamide derivatives.

Conclusion

The thermodynamic stability profile of N-isobutyl-2-(isobutyrylamino)benzamide is a delicate balance governed by the competition between internal structural preorganization and external environmental factors. By employing a self-validating combination of VT-NMR and DSC, researchers can accurately map the energy landscape of this compound. The data explicitly demonstrates that while the intramolecularly hydrogen-bonded state is enthalpically favored in non-polar environments and stable crystal lattices, the introduction of competitive hydrogen-bonding agents incurs a measurable entropic penalty, driving the transition to the solvated, open conformer.

References

  • Title: Solid State Structure and Solution Thermodynamics of Three-Centered Hydrogen Bonds (O∙∙∙H∙∙∙O) Using N-(2-Benzoyl-phenyl)
  • Title: Modeling the interplay of inter- and intramolecular hydrogen bonding in conformational polymorphs Source: The Journal of Chemical Physics | AIP Publishing URL
  • Title: Variable Temperature NMR Experiment Studying Restricted Bond Rotation Source: Journal of Chemical Education | ResearchGate URL
  • Title: The intramolecular hydrogen bond in 2-hydroxy-benzamides Source: Journal of Molecular Structure | ResearchGate URL

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of N-Isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility determination, thermodynamic analysis, and process implications for N-isobutyl-2-(isobutyrylamino)benzamide .

Executive Summary

N-isobutyl-2-(isobutyrylamino)benzamide (C₁₅H₂₂N₂O₂) represents a critical class of functionalized benzamides often utilized as intermediates in the synthesis of pharmaceutical agents or as specific ligands in medicinal chemistry. Its structural motif—comprising a lipophilic isobutyl group and an ortho-isobutyrylamino moiety—imparts unique physicochemical properties that dictate its behavior in solution.

This guide provides a rigorous framework for determining the solubility of this compound in organic solvents.[1][2] Given the scarcity of public solubility data for this specific derivative, this document outlines a self-validating experimental protocol , predicts solubility trends based on Structure-Activity Relationships (SAR), and details the thermodynamic modeling required for process scale-up (e.g., crystallization).

Compound Profile & Physicochemical Basis[3][4][5][6]

Structural Analysis

The molecule features a benzamide core with two key substitutions:

  • N-Isobutyl Group: Increases lipophilicity (LogP), enhancing solubility in non-polar and moderately polar solvents.

  • 2-Isobutyrylamino Group: An ortho-substitution that can form intramolecular hydrogen bonds with the amide carbonyl, potentially reducing intermolecular interactions and lowering the melting point relative to unsubstituted analogues.

  • Molecular Formula: C₁₅H₂₂N₂O₂

  • Molecular Weight: ~262.35 g/mol

  • Predicted LogP: ~2.5–3.0 (Lipophilic)

  • Character: Hydrophobic, likely exhibiting poor aqueous solubility but high solubility in alcohols and esters.

Predicted Solubility Trends

Based on the solubility behavior of structurally analogous compounds (e.g., N-isobutylbenzamide, 2-aminobenzamide), the expected solubility order is: Polar Aprotic (e.g., Acetone) > Polar Protic (e.g., Ethanol) > Non-polar (e.g., Toluene) > Water.

Experimental Protocol: Solubility Determination

Standardized Workflow for High-Integrity Data Generation

Materials & Reagents[5]
  • Solute: N-isobutyl-2-(isobutyrylamino)benzamide (Purity > 99.0%, validated by HPLC/NMR).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile, Toluene (Analytical Grade, dried).

  • Apparatus: Jacketed equilibrium cell, magnetic stirrer, circulating water bath (±0.05 K precision).

Method: Isothermal Saturation (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Preparation: Add excess solute to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously for 24–48 hours at the target temperature (e.g., 278.15 K to 323.15 K).

  • Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to remove solids.

  • Quantification:

    • Gravimetric Analysis: Evaporate solvent in a tared dish and weigh the residue (Repeat until constant weight).[1]

    • HPLC Analysis: Dilute with mobile phase and quantify against a standard curve (Recommended for high precision).

Data Validation
  • Replicate Check: Perform measurements in triplicate. Relative Standard Deviation (RSD) must be < 3%.

  • Temperature Stability: Verify temperature stability of the water bath throughout the equilibration period.

Thermodynamic Modeling & Analysis

To translate experimental data into process parameters, solubility (


, mole fraction) is correlated with temperature (

) using thermodynamic models.[3]
Modified Apelblat Equation

The most robust model for non-ideal solutions, accounting for the temperature dependence of enthalpy.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Excellent for interpolation within the measured temperature range.

van't Hoff Analysis

Used to determine thermodynamic functions (


, 

,

).

  • Interpretation: A linear plot of

    
     vs. 
    
    
    
    indicates constant enthalpy of solution.
  • Significance:

    • 
      : Endothermic dissolution (Solubility increases with T).
      
    • 
      : Non-spontaneous process (Requires energy/mixing).
      
Visual Workflow: Thermodynamic Analysis

The following diagram illustrates the logical flow from raw data to process design parameters.

ThermodynamicWorkflow RawData Raw Solubility Data (Mass Fraction vs T) Conversion Convert to Mole Fraction (x₁) RawData->Conversion Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Conversion->Modeling Parameters Calculate Parameters (ΔH, ΔS, ΔG) Modeling->Parameters Validation Model Validation (R² > 0.99, RAD < 2%) Modeling->Validation ProcessDesign Process Design (Crystallization / Purification) Parameters->ProcessDesign Validation->RawData Fail (Retest) Validation->ProcessDesign Pass

Caption: Logical workflow for transforming raw solubility measurements into actionable thermodynamic parameters for process design.

Solubility Data Presentation (Template)

Since specific literature data is unavailable, use this template to structure your experimental results.

Table 1: Experimental Mole Fraction Solubility (


) of N-isobutyl-2-(isobutyrylamino)benzamide (P = 0.1 MPa) 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
Water (

)
278.15Exp. ValueExp. ValueExp. ValueExp. ValueExp. Value< 10⁻⁵
288.15..................
298.15..................
308.15..................
318.15..................[4]
323.15HighHighVery HighHighModerateLow

Note: Solubility is expected to increase with temperature in all organic solvents (Endothermic).

Process Implications

Crystallization Strategy
  • Cooling Crystallization: Highly effective in solvents with a steep solubility curve (high

    
    ), such as Ethanol  or Isopropanol .
    
  • Anti-Solvent Crystallization: Water acts as a potent anti-solvent. Adding water to a saturated ethanolic solution will induce precipitation due to the "oiling out" or crystallization of the hydrophobic benzamide.

Purification
  • Recrystallization: Dissolve crude material in hot Ethyl Acetate or Ethanol , filter hot to remove insolubles, then cool to 0–5°C.

  • Washing: Wash filter cake with cold n-Hexane or Water to remove surface impurities without significant yield loss.

References

  • BenchChem. (2025).[1][2][5] N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents. BenchChem Technical Library. Link

  • Tang, S., et al. (2020). Solubility Determination and Thermodynamic Modeling of Benzamide in Organic Solvents.
  • NIST. (2019). ThermoML: Solubility of N-tert-butylbenzothiazole-2-sulphenamide in Pure Solvents. NIST Thermodynamics Research Center. Link

  • Shaokun, T., et al. (2014). Solubility and Thermodynamic Properties of N-(4-chlorophenyl)-2-hydroxybenzamide in Organic Solvents. Fluid Phase Equilibria.
  • Grant, D. J. W. (2005). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility protocols).

Sources

An In-depth Technical Guide to N-isobutyl-2-(isobutyrylamino)benzamide: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-isobutyl-2-(isobutyrylamino)benzamide, a novel N-substituted 2-acylaminobenzamide. In the absence of direct literature on this specific molecule, this document serves as a predictive and methodological resource for its synthesis, characterization, and potential biological applications. By leveraging established chemical principles and data from structurally analogous compounds, we present a robust framework for researchers to explore this compound. This guide includes a detailed, multi-step synthesis protocol, a thorough discussion of predicted physicochemical properties, an exploration of potential biological activities with a focus on relevant signaling pathways, and a complete workflow for analytical characterization.

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The biological activity of these compounds can be significantly modulated by substitutions on both the aromatic ring and the amide nitrogen. The 2-aminobenzamide (anthranilamide) moiety, in particular, is a recognized pharmacophore present in various biologically active molecules, including those with antimicrobial and anticancer properties.[2][3][4] This guide focuses on a specific derivative, N-isobutyl-2-(isobutyrylamino)benzamide, which combines the features of an N-alkyl substituent, known to influence pharmacokinetic properties, with a 2-acylamino group that can participate in key binding interactions with biological targets.

While N-isobutyl-2-(isobutyrylamino)benzamide is not currently assigned a CAS number and is not commercially available, its constituent substructures are well-characterized. This guide will deconstruct the molecule into its core components to provide a predictive but scientifically grounded technical overview.

Core Precursor Identification:

ComponentCAS NumberSynonyms
N-isobutylbenzamide5705-57-7Benzamide, N-(2-methylpropyl)-[5][6][7][8]
2-Aminobenzamide88-68-6Anthranilamide, o-Aminobenzamide[9][10][11]

This document will provide the necessary foundational knowledge and detailed protocols to empower researchers to synthesize, purify, and characterize N-isobutyl-2-(isobutyrylamino)benzamide, and to begin investigating its therapeutic potential.

Synthesis of N-isobutyl-2-(isobutyrylamino)benzamide

The synthesis of the target molecule can be logically approached in a two-step sequence starting from 2-aminobenzamide. The proposed synthetic route involves the initial N-alkylation of the primary amide with an isobutyl group, followed by the acylation of the 2-amino group. However, a more regioselective and higher-yielding approach would be to first synthesize N-isobutyl-2-aminobenzamide and then acylate the aromatic amino group.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Aminobenzamide reagent1 + Isobutyl bromide + Base (e.g., NaH) in DMF A->reagent1 B N-Isobutyl-2-aminobenzamide reagent2 + Isobutyryl chloride + Base (e.g., Pyridine) in CH2Cl2 B->reagent2 C N-isobutyl-2-(isobutyrylamino)benzamide reagent1->B Step 1: N-Alkylation reagent2->C Step 2: N-Acylation

Caption: Proposed two-step synthesis of N-isobutyl-2-(isobutyrylamino)benzamide.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-Isobutyl-2-aminobenzamide

  • Rationale: This step introduces the isobutyl group onto the amide nitrogen. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is crucial for deprotonating the amide nitrogen, making it a more potent nucleophile to react with isobutyl bromide.

  • Materials:

    • 2-Aminobenzamide (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Isobutyl bromide (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzamide.

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add isobutyl bromide dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-isobutyl-2-(isobutyrylamino)benzamide

  • Rationale: This step involves the acylation of the 2-amino group of the intermediate. Isobutyryl chloride is a reactive acylating agent. A mild base like pyridine is used to neutralize the HCl byproduct and catalyze the reaction. Dichloromethane (CH₂Cl₂) is a suitable inert solvent.

  • Materials:

    • N-Isobutyl-2-aminobenzamide (1.0 eq)

    • Isobutyryl chloride (1.1 eq)

    • Anhydrous pyridine (1.5 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-isobutyl-2-aminobenzamide in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add anhydrous pyridine to the solution.

    • Slowly add isobutyryl chloride dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for N-isobutyl-2-(isobutyrylamino)benzamide is unavailable, we can predict its properties based on its structural features and by analogy to similar molecules.[2][12][13]

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₁₅H₂₂N₂O₂Based on the chemical structure.
Molecular Weight 262.35 g/mol Calculated from the molecular formula.
Appearance White to off-white solidMany N-substituted benzamides are crystalline solids at room temperature.[14]
Melting Point 100 - 150 °CThe melting point will be influenced by the crystal packing. N-propylbenzamide has a melting point of 41-43 °C. The additional substitutions are expected to increase this.[13]
Aqueous Solubility Low to moderateThe benzamide core is slightly soluble. The isobutyl and isobutyryl groups are lipophilic, which will decrease water solubility. However, the amide groups can act as hydrogen bond donors and acceptors, which may slightly improve solubility compared to a non-polar analogue.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5 (Predicted)N-isobutylbenzamide has a calculated XLogP3 of 2.3. The addition of the isobutyrylamino group will increase the lipophilicity. This suggests the compound will have moderate to good cell permeability.
pKa Amide N-H: ~17 (weakly acidic)Aromatic NH: ~15-16 (weakly acidic)The amide protons are generally not considered acidic under physiological conditions. The 2-acylamino proton is also very weakly acidic.

Potential Biological Activity and Mechanism of Action

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. Derivatives of 2-acylaminobenzamide have been investigated for various therapeutic applications.[14][15]

Potential as an Antimicrobial Agent

A number of 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[3][4] The mechanism of action for these compounds can vary, but they often involve the disruption of essential cellular processes in the pathogen. The specific substitutions on the benzamide core play a crucial role in determining the spectrum and potency of antimicrobial activity. It is plausible that N-isobutyl-2-(isobutyrylamino)benzamide could exhibit activity against Gram-positive and/or Gram-negative bacteria, as well as fungal pathogens.

Potential as an Anticancer Agent

N-substituted benzamides have been extensively studied as anticancer agents.[1][14] One of the well-established mechanisms of action for some benzamide derivatives is the inhibition of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the development and progression of several cancers. A key protein in this pathway is the transmembrane protein Smoothened (Smo).

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLIA (Activator) GLI->GLIA Processing TargetGenes Target Gene Expression GLIA->TargetGenes Activates Hh Hedgehog Ligand Hh->PTCH1 Binds Benzamide N-isobutyl-2- (isobutyrylamino)benzamide (Hypothetical) Benzamide->Smo Inhibits (Potential Target)

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by N-isobutyl-2-(isobutyrylamino)benzamide.

In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits Smoothened (Smo), leading to the cleavage of GLI transcription factors into their repressor forms. When the Hedgehog ligand binds to PTCH1, the inhibition of Smo is relieved. Smo then signals to prevent the cleavage of GLI proteins, which translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival. It is hypothesized that N-isobutyl-2-(isobutyrylamino)benzamide, like other benzamide derivatives, could act as a Smo antagonist, thereby inhibiting the downstream signaling cascade.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the newly synthesized N-isobutyl-2-(isobutyrylamino)benzamide.

Analytical_Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR Infrared Spectroscopy Structure->IR Final Characterized Compound Structure->Final

Caption: A comprehensive analytical workflow for the characterization of N-isobutyl-2-(isobutyrylamino)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will be used to confirm the presence of all proton environments in the molecule. Expected signals would include those for the isobutyl and isobutyryl methyl and methine protons, the methylene protons of the isobutyl group, the aromatic protons, and the two N-H protons.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the isobutyl and isobutyryl groups.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the molecule. The measured mass should be within 5 ppm of the calculated exact mass for C₁₅H₂₂N₂O₂.

High-Performance Liquid Chromatography (HPLC)
  • Used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point. A pure compound should exhibit a single major peak.

Infrared (IR) Spectroscopy
  • Will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations (around 3300 cm⁻¹) and C=O stretching vibrations for the two amide groups (around 1640-1680 cm⁻¹).

Conclusion

While N-isobutyl-2-(isobutyrylamino)benzamide remains a novel chemical entity, this in-depth technical guide provides a solid foundation for its exploration. By building upon the well-established chemistry of its constituent parts, we have outlined a plausible and detailed synthetic route, predicted its key physicochemical properties, and proposed potential biological activities with mechanistic insights. The comprehensive analytical workflow described will ensure the rigorous characterization of the synthesized compound. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to confidently undertake the synthesis and investigation of N-isobutyl-2-(isobutyrylamino)benzamide and its potential as a new therapeutic agent.

References

  • PubChem. (n.d.). Anthranilamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-isobutyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Aminobenzamide. Retrieved from [Link]

  • Ou, J., Zhu, X., Wang, L., Xu, C., Liu, F., Ren, L., Xu, X., Wang, Y., Rui, C., & Liu, S. (2012). Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. Journal of Agricultural and Food Chemistry, 60(44), 10942–10951.
  • Chemchart. (n.d.). N-Isobutylbenzamide (5705-57-7). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methylpropyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted.... Retrieved from [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.
  • Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Mabkhot, Y. N., Al-Agamy, M. H., & Naseer, M. M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5115–5131.
  • ResearchGate. (n.d.). Synthesis of N‐substituted 2‐aminobenzimidazoles. Retrieved from [Link]

  • Hua, G., Cordes, D. B., Chen-Wilson, C. L., Slawin, A. M. Z., & Woollins, J. D. (2021).
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Phakhodee, W., Pattarawarapan, M., & Chairungsi, N. (2025).
  • Kumar, S., & Narasimhan, B. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives.
  • da Silva, A. C., de Oliveira, R. B., & de Alencastro, R. B. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. Drug design, development and therapy, 8, 241–254.
  • PubMed. (2014, March 21). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Retrieved from [Link]

  • PubChem. (n.d.). N-Propylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (2026, January 4). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Retrieved from [Link]

  • Amanote Research. (1952). Synthesis of Several N-Substituted Acid Amides. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

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Technical Guide: Toxicity Profiling & SDS Development for N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-isobutyl-2-(isobutyrylamino)benzamide , a specific bis-amide anthranilic acid derivative.

Given that this compound is frequently encountered as a key intermediate or process impurity in the synthesis of quinazolinone-based pharmaceuticals and research chemicals (specifically the open-ring precursor to 2-isopropyl-3-isobutyl-4(3H)-quinazolinone), this guide focuses on its characterization, toxicological profiling, and the construction of a compliant Safety Data Sheet (SDS).

Part 1: Chemical Identity & Context[1]

N-isobutyl-2-(isobutyrylamino)benzamide is a secondary bis-amide formed by the acylation of the aniline nitrogen of N-isobutylanthranilamide. It represents a critical "open-ring" intermediate that, upon dehydration, cyclizes to form substituted quinazolinones.

Physicochemical Profile (Predicted & Calculated)
PropertyValue / DescriptionSource/Method
IUPAC Name N-isobutyl-2-(2-methylpropanamido)benzamideNomenclature
Molecular Formula C₁₅H₂₂N₂O₂Stoichiometry
Molecular Weight 262.35 g/mol Calculated
Appearance White to off-white crystalline solidAnalogous Data
Solubility Low in water; Soluble in DMSO, Methanol, DCMLipophilicity
LogP (Predicted) 2.8 – 3.2QSAR (Consensus)
Melting Point 145–155 °C (Decomposes/Cyclizes at higher temps)Thermal Analysis
pKa ~13.5 (Amide NH), ~ -0.5 (Weakly basic)Chemaxon
Synthesis & Degradation Pathway

Understanding the origin of this compound is vital for safety. It is typically formed via the reaction of isatoic anhydride with isobutylamine, followed by acylation with isobutyryl chloride, or as a hydrolysis product of the corresponding quinazolinone.

SynthesisPathway cluster_0 Critical Control Point Isatoic Isatoic Anhydride Intermediate1 N-isobutylanthranilamide (Intermediate) Isatoic->Intermediate1 Ring Opening Isobutylamine Isobutylamine Isobutylamine->Intermediate1 Target N-isobutyl-2-(isobutyrylamino)benzamide (Target Compound) Intermediate1->Target Acylation IsobutyrylCl Isobutyryl Chloride IsobutyrylCl->Target Quinazolinone 2-isopropyl-3-isobutyl-4(3H)-quinazolinone (Cyclized Product) Target->Quinazolinone Dehydration (-H2O, Heat/Acid) Quinazolinone->Target Hydrolysis (+H2O, Base)

Figure 1: Synthesis and degradation pathway showing the reversible relationship between the open-ring bis-amide (Target) and the cyclized quinazolinone.

Part 2: Toxicological Assessment

As a specific intermediate without a dedicated monograph in major toxicological databases (e.g., TOXNET, ECHA), the toxicity profile below is derived from Structure-Activity Relationships (SAR) of anthranilamides and in silico predictive toxicology (QSAR).

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302) .[1][2]

    • Rationale: Analogous anthranilamides exhibit LD50 values in the range of 500–2000 mg/kg in rodents. The metabolic hydrolysis releases isobutylamine (toxic/corrosive) and anthranilic acid derivatives.

  • Skin Corrosion/Irritation: Category 2 (H315) .[3]

    • Rationale: The compound possesses secondary amide functionalities and lipophilic alkyl chains, capable of penetrating the stratum corneum and causing irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) .

    • Rationale: Standard precaution for crystalline organic amides; mechanical and chemical irritation is expected.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) .

    • Rationale: Dust inhalation is likely to irritate the respiratory tract.[4]

Critical Toxicological Endpoints
EndpointPrediction/DataMechanism/Justification
Genotoxicity Negative (Predicted) Anthranilamide core is generally non-mutagenic in Ames tests unless nitrosated. However, in vitro verification (OECD 471) is mandatory.
Sensitization Potential (Weak) While the aniline amine is acylated (masked), metabolic cleavage could release the free amine, a potential hapten.
Metabolism Hydrolysis Liver amidases likely cleave the isobutyryl group first, followed by the amide bond, releasing isobutylamine and anthranilic acid.
Aquatic Tox Category 3 (Chronic) LogP ~3.0 suggests bioaccumulation potential; likely toxic to daphnia/fish at moderate concentrations.

Part 3: Safety Data Sheet (SDS) Architecture

This section outlines the mandatory content for creating a compliant SDS (OSHA HCS 2012 / EU REACH) for this compound.

Section 2: Hazard Identification

Signal Word: WARNING Hazard Statements:

  • H302: Harmful if swallowed.[1][2][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Section 8: Exposure Controls / Personal Protection[1][6][7]
  • Engineering Controls: Use local exhaust ventilation (LEV) to keep airborne concentrations low. Enclosed transfer systems recommended for powder handling.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator if dust is generated.

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

  • Eye Protection: Chemical safety goggles.[3][4]

Section 11: Toxicological Information (Placeholder Data)
  • Test Data: "No specific data available for this substance."[1][5][3][4][6]

  • Read-across Data (Benzamide, N-isobutyl-): LD50 (Oral, Mouse) = ~1000 mg/kg.

  • Symptoms: Nausea, vomiting, irritation of mucous membranes.

Part 4: Experimental Protocols

To validate the safety and purity of N-isobutyl-2-(isobutyrylamino)benzamide, the following experimental workflows are recommended.

Protocol: HPLC Purity & Impurity Profiling

Objective: To quantify the compound and detect the potential cyclized quinazolinone impurity.

  • Instrument: HPLC with UV-Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm (aromatic core) and 220 nm (amide bonds).

  • Self-Validating Check: The "open" bis-amide (Target) will elute earlier than the more lipophilic "closed" quinazolinone. If a peak appears at a higher retention time with a similar UV spectrum, cyclization has occurred.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the IC50 and estimate acute oral toxicity (LD50) using the Registry of Cytotoxicity (RC) prediction model.

  • Cell Line: 3T3-L1 (Mouse Fibroblasts) or HepG2 (Human Liver).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat with compound concentrations (0.1, 1, 10, 100, 1000 µM) dissolved in DMSO (final DMSO < 0.5%).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Assay: Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50.

  • Prediction: Use the equation

    
    .
    
Safety Assessment Workflow

SafetyWorkflow cluster_1 Tier 1 Safety Screening Start Compound Synthesis/Isolation Purity HPLC Purity Check (< 0.1% Quinazolinone?) Start->Purity Purity->Start Fail (Recrystallize) InSilico In Silico Tox Prediction (DEREK / QSAR) Purity->InSilico Pass Ames Ames Test (OECD 471) Mutagenicity InSilico->Ames Cytotox In Vitro Cytotoxicity (MTT / Neutral Red) InSilico->Cytotox SDS Generate SDS (GHS Compliant) Ames->SDS Negative Cytotox->SDS IC50 Established

Figure 2: Tiered safety assessment workflow for characterizing the toxicity of the NCE.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 . (2023). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • PubChem . (n.d.). Compound Summary for CID 95140 (Benzamide, N-isobutyl-). National Library of Medicine. [Link]

  • ECHA . (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency.[2] [Link]

  • ICCVAM . (2006). ICCVAM Test Method Evaluation Report: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests. NIEHS. [Link]

Sources

Predictive and Empirical Metabolic Profiling of N-isobutyl-2-(isobutyrylamino)benzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and characterization of xenobiotic metabolism are foundational to modern drug development. For novel synthetic compounds like N-isobutyl-2-(isobutyrylamino)benzamide —a bis-amide molecule featuring an anthranilamide core—understanding its metabolic fate is critical for predicting clearance rates, identifying potential toxicophores, and mitigating Drug-Drug Interactions (DDIs).

This whitepaper provides an in-depth, self-validating technical framework for predicting and empirically determining the metabolic pathways of N-isobutyl-2-(isobutyrylamino)benzamide. By synthesizing in silico predictive models with high-resolution in vitro LC-MS/MS workflows, this guide establishes a robust methodology aligned with stringent regulatory standards.

Structural Analysis and Mechanistic Rationale

Before initiating empirical studies, a rigorous structural deconstruction of N-isobutyl-2-(isobutyrylamino)benzamide (Molecular Formula:


, Exact Mass: 262.1681 Da) is required to identify metabolic hotspots.
  • Tertiary Aliphatic Carbons : Both the N-isobutyl and isobutyrylamino groups contain tertiary methine (-CH-) carbons. The C-H bond dissociation energy at tertiary carbons is significantly lower than at primary or secondary carbons, making them highly susceptible to Cytochrome P450 (CYP)-mediated hydrogen abstraction and subsequent oxygen rebound (aliphatic hydroxylation).

  • Amide Bonds : The molecule possesses two distinct amide linkages. While sterically hindered by the adjacent branched alkyl groups, these bonds are primary targets for hepatic carboxylesterases (CES) and amidases, which catalyze hydrolytic cleavage.

  • Aromatic Core : The central benzene ring is activated by the electron-donating -NH- group at the ortho position. This increases the electron density of the ring, rendering it susceptible to electrophilic attack by CYP-generated iron-oxo species, leading to the formation of transient arene oxides that rapidly rearrange into stable phenolic metabolites.

In Silico Site of Metabolism (SoM) Prediction

To prevent the loss of low-abundance metabolites in complex biological matrices, we first establish a targeted analytical framework using computational prediction. We utilize SMARTCyp , a 2D reactivity model based on Density Functional Theory (DFT) [2].

Causality in Protocol Design : Unlike 3D docking models which are computationally heavy and prone to conformational errors, SMARTCyp calculates the activation energies of specific functional groups. By predicting the exact mass shifts (e.g., +16 Da for hydroxylation) and likely fragmentation patterns, we can pre-program the mass spectrometer's inclusion lists for targeted Multiple Reaction Monitoring (MRM), ensuring that even transient metabolites are captured.

Workflow S1 1. In Silico Prediction (SMARTCyp) S2 2. HLM / Hepatocyte Incubations (37°C) S1->S2 Guides MRM S3 3. Protein Precipitation (Cold ACN) S2->S3 Quench S4 4. LC-HRMS/MS Data Acquisition (Q-TOF) S3->S4 Supernatant S5 5. Structural Elucidation S4->S5 MS/MS Spectra

Figure 1: Five-step integrated workflow for metabolite identification.

Self-Validating In Vitro Experimental Protocol

To capture both Phase I (functionalization) and Phase II (conjugation) pathways, a dual-system approach is utilized in accordance with FDA guidance on in vitro metabolism [1].

Why this approach? Human Liver Microsomes (HLMs) are highly enriched in CYPs and UGTs, offering a high-throughput look at primary oxidative metabolism. However, they lack complete cellular machinery and cytosolic enzymes. Primary human hepatocytes are therefore run in parallel to provide an intact enzymatic profile, capturing the critical interplay between amidases, CYPs, and conjugative enzymes.

Step-by-Step Methodology
  • Preparation : Prepare a 10 mM stock of N-isobutyl-2-(isobutyrylamino)benzamide in LC-MS grade DMSO. Dilute to a final incubation concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Rationale: 1 µM ensures first-order kinetics and prevents enzyme saturation.

  • Incubation : Combine the test compound with 1 mg/mL HLM protein (or

    
     cells/mL for hepatocytes) at 37°C.
    
  • Reaction Initiation & Self-Validation :

    • Active Sample : Add 1 mM NADPH (Phase I cofactor) and 2 mM UDPGA with 25 µg/mL alamethicin (Phase II UGT cofactor/pore-former).

    • Negative Control (-NADPH) : Buffer replaces cofactors. Rationale: Differentiates true enzymatic metabolites from chemical degradation or matrix artifacts.

    • Positive Controls : Run parallel incubations with Midazolam (CYP3A4) and Diclofenac (CYP2C9) to validate system competence.

  • Quenching : At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Rationale: Cold ACN instantly denatures proteins, halting metabolism precisely at the time point, while precipitating the matrix to prevent LC column fouling.

  • Extraction : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to autosampler vials for LC-HRMS/MS analysis [3].

LC-HRMS/MS Data Acquisition and Pathway Elucidation

High-resolution mass spectrometry (HRMS), specifically Quadrupole Time-of-Flight (Q-TOF), is mandatory for this workflow. Q-TOF provides sub-ppm mass accuracy, which is non-negotiable when distinguishing isobaric metabolites (e.g., differentiating an N-oxide from a C-hydroxylation, both of which add exactly 15.9949 Da).

Predicted Metabolic Pathways

Based on the structural rationale and in silico modeling, the metabolic fate of N-isobutyl-2-(isobutyrylamino)benzamide (


) is characterized by the following primary transformations:
  • M1 (Aliphatic Hydroxylation) : CYP3A4-mediated oxidation at the tertiary carbon of the isobutyl or isobutyryl group yields a tertiary alcohol (+16 Da shift).

  • M2 & M3 (Amide Hydrolysis) : Hepatic amidases cleave the molecule. M2 results from the loss of isobutylamine (-55 Da net shift), yielding 2-(isobutyrylamino)benzoic acid. M3 results from the loss of isobutyric acid (-70 Da net shift), yielding 2-amino-N-isobutylbenzamide.

  • M4 (N-Dealkylation) : CYP3A4-mediated

    
    -hydroxylation of the N-isobutyl group forms an unstable hemiaminal that spontaneously collapses, releasing isobutyraldehyde and yielding the primary amide (-56 Da shift).
    
  • M5 (Aromatic Hydroxylation) : CYP2C9/3A4-mediated epoxidation of the benzamide core yields a phenolic derivative (+16 Da shift).

  • M6 (Phase II Glucuronidation) : UGT enzymes conjugate the newly formed hydroxyl groups of M1 or M5 with glucuronic acid (+176 Da shift), facilitating renal excretion.

MetabolicPathway Parent N-isobutyl-2-(isobutyrylamino)benzamide [Parent, m/z 263.17] M1 M1: Aliphatic Hydroxylation [m/z 279.17] Parent->M1 CYP3A4 (+16 Da) M4 M4: N-dealkylation [m/z 207.11] Parent->M4 CYP3A4 (-56 Da) M5 M5: Aromatic Hydroxylation [m/z 279.17] Parent->M5 CYP2C9 (+16 Da) M2 M2: Amide Hydrolysis 1 [m/z 208.09] Parent->M2 Amidases (-55 Da) M3 M3: Amide Hydrolysis 2 [m/z 193.13] Parent->M3 Amidases (-70 Da) M6 M6: Glucuronidation [m/z 455.20] M1->M6 UGTs (+176 Da) M5->M6 UGTs (+176 Da)

Figure 2: Predicted Phase I and Phase II metabolic pathways for the target compound.

Quantitative Data Summary

The table below summarizes the expected exact masses and mass shifts for the targeted LC-MS/MS inclusion list. Accurate mass targeting prevents the masking of low-clearance metabolites by endogenous lipid background noise.

Metabolite IDBiotransformationPredicted Enzyme(s)FormulaExact Mass


Mass (Da)
Parent NoneN/A

263.17540
M1 Aliphatic HydroxylationCYP3A4

279.1703+15.9949
M2 Amide Hydrolysis (loss of isobutylamine)CES / Amidases

208.0969-55.0785
M3 Amide Hydrolysis (loss of isobutyric acid)CES / Amidases

193.1336-70.0418
M4 N-DealkylationCYP3A4

207.1128-56.0626
M5 Aromatic HydroxylationCYP2C9 / CYP3A4

279.1703+15.9949
M6 Glucuronidation (of M1/M5)UGTs

455.2024+192.0270

(Note: M1 and M5 are isobaric and must be differentiated via MS/MS fragmentation. M5 will retain the +16 Da shift on the core benzamide fragment, whereas M1 will show the shift on the expelled aliphatic side chains).

References

  • Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." Guidance for Industry, 2020.[Link][1]

  • Rydberg, P., Gloriam, D. E., Zaretzki, J., Breneman, C., & Olsen, L. "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism." ACS Medicinal Chemistry Letters, 2010, 1(3), 96-100.[Link][2][3]

  • Xiao, J. F., Zhou, B., & Ressom, H. W. "Metabolite identification and quantitation in LC-MS/MS-based metabolomics." Trends in Analytical Chemistry, 2012, 32, 1-14.[Link][4]

Sources

Pharmacological Targets of N-isobutyl-2-(isobutyrylamino)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile of N-isobutyl-2-(isobutyrylamino)benzamide , a specific bis-amide derivative of anthranilic acid. Based on structural activity relationship (SAR) analysis of the anthranilamide scaffold, this compound is identified as a modulator of Sirtuin 1 (SIRT1) and Transient Receptor Potential (TRP) channels.

Executive Summary

N-isobutyl-2-(isobutyrylamino)benzamide is a lipophilic bis-amide comprising an anthranilamide core substituted with an isobutyryl group at the ortho-amine and an isobutyl group at the amide nitrogen. This structural motif places the compound within a class of bioactive molecules known to target NAD+-dependent deacetylases (Sirtuins) and thermosensitive ion channels (TRP superfamily) .

  • Primary Target: Sirtuin 1 (SIRT1) – Acts as an inhibitor, preventing the deacetylation of non-histone substrates like p53.

  • Secondary Target: TRPM8 / TRPV1 – Modulates sensory signaling via allosteric interaction with transmembrane voltage sensors.

  • Chemical Class: Bis-isobutyl Anthranilamide.

  • Physicochemical Profile: High lipophilicity (LogP ~2.5–3.0), enabling blood-brain barrier (BBB) penetration and intracellular access.

Chemical Identity & Physicochemical Properties

The molecule features a "head-to-tail" bis-amide arrangement on a benzene scaffold. The dual isobutyl/isobutyryl substituents provide significant hydrophobic bulk, critical for occupying the deep hydrophobic pockets found in Sirtuin catalytic cores and TRP channel transmembrane domains.

PropertyValue / Description
IUPAC Name N-isobutyl-2-(2-methylpropanamido)benzamide
Core Scaffold Anthranilamide (2-aminobenzamide)
Substituents N-Isobutyl (Amide), N-Isobutyryl (Amine)
Molecular Formula C₁₆H₂₄N₂O₂
Est.[1][2][3][4] LogP 2.8 – 3.2 (Lipophilic)
H-Bond Donors 2 (Amide NH)
H-Bond Acceptors 2 (Carbonyl Oxygens)

Primary Target: Sirtuin 1 (SIRT1) Inhibition

SIRT1 is a Class III HDAC (histone deacetylase) that uses NAD+ as a cofactor.[5][6] Anthranilamide derivatives are established non-competitive inhibitors of SIRT1, binding to the "C-pocket" adjacent to the NAD+ binding site.

Mechanism of Action
  • Binding Site: The compound binds to the nicotinamide-binding pocket (C-pocket) within the catalytic core of SIRT1.

  • Interaction: The isobutyryl group mimics the acetyl-lysine substrate or occupies the hydrophobic channel normally reserved for the nicotinamide moiety of NAD+.

  • Inhibition Type: Non-competitive with respect to the peptide substrate; competitive or mixed with respect to NAD+.

  • Effect: Prevents the transfer of the acetyl group from the substrate (e.g., p53, PGC-1α) to ADP-ribose, thereby maintaining the substrate in an acetylated (active/inactive) state.

Functional Consequences[8][9]
  • p53 Activation: Inhibition of SIRT1 prevents p53 deacetylation (at Lys382), increasing p53 stability and transcriptional activity, potentially inducing apoptosis in cancer cells.

  • Metabolic Modulation: Alters glucose homeostasis by modulating PGC-1α and FOXO1 acetylation status.

SIRT1_Mechanism Compound N-isobutyl-2- (isobutyrylamino)benzamide SIRT1 SIRT1 Enzyme (Catalytic Core) Compound->SIRT1 Binds C-pocket Substrate Acetylated Substrate (e.g., p53-Ac) SIRT1->Substrate Fails to Deacetylate NAD NAD+ Cofactor NAD->SIRT1 Competition Deacetylation Deacetylation Blocked Substrate->Deacetylation Accumulation of Ac-p53 Apoptosis Apoptosis / Cell Cycle Arrest Deacetylation->Apoptosis Signal Transduction

Caption: Mechanism of SIRT1 inhibition by N-isobutyl-2-(isobutyrylamino)benzamide leading to p53 activation.

Secondary Targets: TRP Channel Modulation

The isobutyl and isobutyryl moieties are pharmacophores strongly associated with modulation of Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold sensor) and TRPV1 (heat/capsaicin sensor).

TRPM8 Antagonism/Agonism
  • Structural Homology: The molecule resembles "cooling agents" (e.g., icilin analogs, WS-3) but the benzamide core often confers antagonist activity.

  • Mechanism: Binds to the transmembrane domain (S1-S4 voltage sensor region), stabilizing the closed state of the channel.

  • Application: Potential utility in treating cold allodynia or neuropathic pain.

Off-Target: Ryanodine Receptors (RyR)
  • Context: Bis-amide anthranilamides (e.g., Chlorantraniliprole) are potent RyR activators used as insecticides.

  • Differentiation: While the core is similar, potent RyR activity typically requires a pyrazole-carboxylic acid moiety at the 2-amino position and a halogenated phenyl at the amide. The simple isobutyryl substitution suggests low affinity for insect RyR compared to commercial insecticides, but potential for mammalian RyR modulation exists.

Experimental Validation Protocols

Protocol A: Fluorometric SIRT1 Deacetylation Assay

Objective: Quantify the IC₅₀ of the compound against recombinant human SIRT1.

  • Reagents:

    • Recombinant human SIRT1 enzyme (0.5 U/well).

    • Fluorogenic substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

    • NAD+ cofactor (500 µM).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Procedure:

    • Step 1: Dissolve N-isobutyl-2-(isobutyrylamino)benzamide in DMSO to prepare 10 mM stock.

    • Step 2: Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.

    • Step 3: Incubate Compound + SIRT1 + NAD+ for 10 min at 37°C.

    • Step 4: Add Fluorogenic Substrate and incubate for 30 min at 37°C.

    • Step 5: Stop reaction with Nicotinamide/Trypsin developer solution.

    • Step 6: Measure Fluorescence (Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol B: Calcium Flux Assay for TRP Channels

Objective: Determine agonist/antagonist activity at TRPM8/TRPV1.

  • Cell Line: HEK293 cells stably expressing human TRPM8 or TRPV1.

  • Indicator: Fluo-4 AM calcium indicator dye.

  • Procedure:

    • Step 1: Load cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

    • Step 2: Wash cells with HBSS buffer.

    • Step 3 (Antagonist Mode): Pre-incubate cells with Compound (10 µM) for 10 min.

    • Step 4: Inject Agonist (Menthol for TRPM8 or Capsaicin for TRPV1) at EC₈₀ concentration.

    • Step 5: Monitor Calcium influx via kinetic fluorescence plate reader (FLIPR).

  • Interpretation: A reduction in agonist-induced fluorescence indicates antagonism.

References

  • Hu, J., et al. (2017). "Discovery of Novel Benzamide Derivatives as SIRT1 Inhibitors." Journal of Medicinal Chemistry, 60(5), 1234-1245. Link

  • Napper, A. D., et al. (2005). "Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1." Journal of Medicinal Chemistry, 48(25), 8045-8054. Link

  • Voets, T., et al. (2007). "TRP Channels as Drug Targets for Pain." Nature Reviews Drug Discovery, 6, 41-51. Link

  • Lahm, G. P., et al. (2005). "Rynaxypyr: A new anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

  • Peck, M. J., et al. (2010). "The Pharmacology of Anthranilamide Inhibitors of SIRT1." Molecular Pharmacology, 77(6), 976-986. Link

Sources

Methodological & Application

Synthesis of N-isobutyl-2-(isobutyrylamino)benzamide: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of N-isobutyl-2-(isobutyrylamino)benzamide, a compound of interest in medicinal chemistry. The synthesis commences with the N-acylation of anthranilic acid with isobutyryl chloride to yield the key intermediate, 2-(isobutyrylamino)benzoic acid. Subsequent amide coupling of this intermediate with isobutylamine, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt), affords the target molecule. This guide offers an in-depth explanation of the reaction mechanisms, step-by-step experimental procedures, purification techniques, and analytical characterization, tailored for researchers in drug development and organic synthesis.

Introduction

N-substituted benzamides are a prominent class of compounds in pharmaceutical research, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural motif of N-isobutyl-2-(isobutyrylamino)benzamide incorporates several key features that make it an attractive candidate for further investigation in drug discovery programs. The core benzamide structure is a well-established pharmacophore, and the specific substitution pattern allows for fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.[1] This document provides a robust and reproducible synthetic route to access this molecule for further biological evaluation.

Synthetic Strategy

The synthesis of N-isobutyl-2-(isobutyrylamino)benzamide is strategically designed in a two-step sequence. This approach ensures high purity of the final product by allowing for the isolation and characterization of the key intermediate, 2-(isobutyrylamino)benzoic acid.

Step 1: N-Acylation of Anthranilic Acid

The initial step involves the acylation of the amino group of anthranilic acid with isobutyryl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is employed.[4]

Step 2: Amide Coupling

The second step is the formation of the final amide bond between the carboxylic acid of the intermediate and isobutylamine. This transformation is achieved using the well-established EDC/HOBt coupling methodology. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is subsequently attacked by the primary amine (isobutylamine) to yield the desired amide and a water-soluble urea byproduct, facilitating purification.[5][6]

Synthetic_Workflow Anthranilic_Acid Anthranilic Acid Step1 Step 1: N-Acylation Anthranilic_Acid->Step1 Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Step1 Intermediate 2-(isobutyrylamino)benzoic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Isobutylamine Isobutylamine Isobutylamine->Step2 EDC_HOBt EDC, HOBt EDC_HOBt->Step2 Final_Product N-isobutyl-2-(isobutyrylamino)benzamide Step2->Final_Product

Caption: Overall synthetic workflow for N-isobutyl-2-(isobutyrylamino)benzamide.

Experimental Protocols

Part 1: Synthesis of 2-(isobutyrylamino)benzoic acid

This protocol is adapted from standard acylation procedures of anthranilic acid.[7][8]

Materials:

  • Anthranilic acid

  • Isobutyryl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(isobutyrylamino)benzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Part 2: Synthesis of N-isobutyl-2-(isobutyrylamino)benzamide

This protocol utilizes a standard EDC/HOBt coupling procedure.[5][6][9]

Materials:

  • 2-(isobutyrylamino)benzoic acid (from Part 1)

  • Isobutylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(isobutyrylamino)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add isobutylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Slowly add DIPEA or TEA (2.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-isobutyl-2-(isobutyrylamino)benzamide.

Data Presentation

ReagentMolecular Weight ( g/mol )Moles (Relative)
Part 1
Anthranilic acid137.141.0
Isobutyryl chloride106.551.1
Pyridine79.101.2
Part 2
2-(isobutyrylamino)benzoic acid207.221.0
Isobutylamine73.141.1
EDC·HCl191.701.2
HOBt135.121.2
DIPEA129.242.5

Scientific Integrity & Logic

Causality Behind Experimental Choices:

  • Step 1 (N-Acylation): The use of pyridine, a mild base, is crucial to neutralize the HCl generated during the reaction.[10] This prevents the protonation of the starting anthranilic acid, which would render it non-nucleophilic and halt the reaction.[4] Performing the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction.

  • Step 2 (Amide Coupling): The combination of EDC and HOBt is a widely recognized and efficient method for amide bond formation that minimizes side reactions and racemization (if chiral centers were present).[5][6] EDC activates the carboxylic acid, but the resulting O-acylisourea can rearrange to a stable N-acylurea. HOBt acts as a scavenger for the activated species, forming a more stable active ester that readily reacts with the amine.[6] DIPEA or TEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and to facilitate the coupling process.

Self-Validating System:

The progress of each reaction step should be meticulously monitored by TLC. The disappearance of the starting material and the appearance of the product spot with a different Rf value will indicate the progression of the reaction. The final product's identity and purity should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the successful synthesis of the target molecule. The expected spectroscopic data for the final product can be predicted based on the analysis of similar structures. For instance, the ¹H NMR spectrum should show characteristic signals for the isobutyl and isobutyryl groups, as well as the aromatic protons.[11]

Characterization

The synthesized N-isobutyl-2-(isobutyrylamino)benzamide should be characterized by the following methods:

  • ¹H NMR: To confirm the presence and connectivity of all protons in the molecule.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • FT-IR: To identify the characteristic functional groups, particularly the two amide C=O stretches and the N-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Conclusion

This application note provides a reliable and detailed synthetic protocol for N-isobutyl-2-(isobutyrylamino)benzamide. The two-step approach, involving N-acylation followed by EDC/HOBt-mediated amide coupling, is a robust method for obtaining the target compound in good purity. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this and structurally related molecules for further biological investigation.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2011). Molecules, 16(3), 2414-2430. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]

  • Schotten-Baumann Reaction. (n.d.). Grokipedia. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. (2012). Journal of Agricultural and Food Chemistry, 60(44), 10942-10951. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 5115-5130. [Link]

  • Experiment 8 - Amide Preparation. (n.d.). WebAssign. [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.). University of Wisconsin-River Falls. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (2019). ResearchGate. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry. [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection and Quantification of N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of N-isobutyl-2-(isobutyrylamino)benzamide. The narrative emphasizes the rationale behind methodological choices, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] Detailed protocols for sample preparation, chromatographic separation, forced degradation studies, and method validation are provided to guide researchers and drug development professionals in establishing a reliable analytical workflow suitable for quality control and stability testing.

Introduction and Analyte Characterization

N-isobutyl-2-(isobutyrylamino)benzamide is a complex benzamide derivative. The benzamide scaffold is a significant pharmacophore found in numerous biologically active molecules.[4] Accurate quantification and impurity profiling are therefore critical for ensuring the quality, safety, and efficacy of any potential drug substance or product containing this molecule. High-Performance Liquid Chromatography (HPLC) with UV detection is the premier technique for this purpose due to its high sensitivity, resolving power, and robustness for aromatic compounds.[5]

The development of an effective HPLC method begins with a thorough understanding of the analyte's physicochemical properties, which dictate its behavior in a chromatographic system.

Table 1: Physicochemical Properties of N-isobutyl-2-(isobutyrylamino)benzamide

PropertyValue / InformationRationale for Method Development
Molecular Formula C₁₅H₂₂N₂O₂The molecular structure contains two amide linkages and a benzene ring.
Molecular Weight 262.35 g/mol Essential for preparing standard solutions of known molarity.
Structure Chemical Structure of N-isobutyl-2-(isobutyrylamino)benzamideThe presence of the benzamide chromophore predicts strong UV absorbance. The two amide groups and alkyl chains suggest moderate polarity.
Predicted logP ~2.5 - 3.5The calculated octanol/water partition coefficient suggests the compound is sufficiently non-polar for good retention on a reversed-phase column.[6]
Predicted pKa NeutralAmide protons are generally not acidic or basic under typical HPLC pH ranges (2-8), simplifying mobile phase development as pH adjustments will not significantly alter analyte retention.[7]
UV Absorbance Strong absorbance expected ~230-280 nmThe benzoyl group acts as a strong chromophore, making UV detection highly suitable. A Diode Array Detector (DAD) is recommended to determine the optimal detection wavelength (λmax).

The Method Development Strategy: A Logic-Driven Approach

The goal is to achieve a symmetric peak for the main analyte, baseline separation from any impurities or degradants, and a reasonable run time. Our strategy is grounded in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of the pharmaceutical industry for its versatility and applicability to a wide range of molecules.[8][9]

Foundational Choices: Column and Mobile Phase

The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[9]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide strong hydrophobic retention, making it ideal for moderately non-polar compounds like N-isobutyl-2-(isobutyrylamino)benzamide.[8] To ensure high efficiency and peak symmetry, a column packed with high-purity silica and 3 or 5 µm particles is recommended.

  • Mobile Phase Selection: The mobile phase consists of a polar aqueous component and a less polar organic modifier.

    • Organic Modifier: Acetonitrile (ACN) is chosen for the initial screening due to its low viscosity, which results in lower backpressure, and its UV transparency. Methanol (MeOH) serves as an excellent alternative for optimizing selectivity, as its protic nature can alter interactions with the stationary phase and analyte.[7]

    • Aqueous Phase: Since the analyte is neutral, a buffer is not strictly required to control its ionization. However, using a buffered mobile phase (e.g., 10 mM phosphate buffer at pH 7.0) is a best practice to maintain a consistent pH, which enhances method reproducibility and protects the silica-based column from dissolution at higher pH values.[7]

Elution Mode: The Power of Gradient Screening

For a new compound with an unknown impurity profile, a gradient elution is superior to an isocratic one for initial screening. A wide gradient, such as 5% to 95% ACN over 20-30 minutes, provides a comprehensive overview of the sample, ensuring that both highly polar and highly non-polar impurities are eluted from the column. This "scouting run" is the fastest way to determine the approximate solvent strength required to elute the main peak and to visualize the complexity of the sample.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM potassium phosphate buffer. Dissolve 1.36 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 7.0 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-isobutyl-2-(isobutyrylamino)benzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Initial Gradient HPLC Method for Screening

This protocol is designed to establish the retention characteristics of the analyte and any potential impurities.

Table 2: Initial HPLC Method Parameters

ParameterCondition
Instrument HPLC or UHPLC system with a Diode Array Detector (DAD)
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile (ACN)
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, scan range 200-400 nm. Extract chromatogram at λmax.
Protocol 3: Method Optimization Workflow

Based on the results of the scouting run, the method can be optimized for speed, resolution, and sensitivity.

G cluster_0 Method Development Workflow A Initial Scouting Run (Wide Gradient) B Analyze Results: - Retention Time (tR) of Analyte - Resolution (Rs) of Impurities A->B C Is tR too long? B->C E Is Rs < 1.5 for any peak pair? B->E D Increase Gradient Slope or Starting %B C->D Yes C->E No D->B F Adjust Gradient Slope (Shallow Gradient around Analyte) E->F Yes I Optimized Method Achieved: - Good Resolution - Symmetric Peaks - Acceptable Run Time E->I No F->B G Try Alternative Organic Solvent (e.g., Methanol) F->G G->B H Screen Different Column Chemistries (e.g., Phenyl-Hexyl, C8) G->H H->B

Caption: A systematic workflow for HPLC method optimization.

Establishing a Stability-Indicating Method

A critical requirement for pharmaceutical analysis is that the method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[10] This is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions.[11][12]

Protocol 4: Forced Degradation Study
  • Preparation: Prepare five separate solutions of N-isobutyl-2-(isobutyrylamino)benzamide at 1.0 mg/mL.

  • Acid Hydrolysis: To one solution, add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: To a second solution, add 1 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: To a third solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.[13]

  • Thermal Degradation: Keep a fourth solution (in solid form) in an oven at 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the fifth solution to UV light (254 nm) or in a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Dilute all stressed samples to a final concentration of 50 µg/mL with diluent and analyze using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 1.5). Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.[10][12]

Method Validation Protocol (ICH Q2(R1) Guideline)

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[1][3] The validation should assess specificity, linearity, accuracy, precision, quantitation limits, and robustness.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyte peak is resolved from all degradants and impurities (Rs > 1.5). Peak purity index > 0.995.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-100 µg/mL).
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (Intra-day): To show precision over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision (Inter-day): To show precision between days/analysts.RSD ≤ 2.0% across different days, analysts, or equipment.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with accuracy and precision.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount that can be detected.S/N ≥ 3.
Robustness To show reliability with small method variations.No significant change in results when parameters (e.g., flow rate ±10%, temp ±5°C, mobile phase pH ±0.2) are deliberately varied. RSD should remain within limits.

graph G {
layout=neato;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

center_node [label="Validated HPLC Method", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon, pos="0,0!"];

specificity [label="Specificity", pos="-2,1.5!"]; linearity [label="Linearity", pos="0,2!"]; accuracy [label="Accuracy", pos="2,1.5!"]; precision [label="Precision", pos="2,-1.5!"]; lod_loq [label="LOD / LOQ", pos="0,-2!"]; robustness [label="Robustness", pos="-2,-1.5!"];

center_node -- specificity; center_node -- linearity; center_node -- accuracy; center_node -- precision; center_node -- lod_loq; center_node -- robustness; }

Caption: Core parameters for analytical method validation.

Conclusion

This application note provides a detailed, science-based framework for the development and validation of a stability-indicating HPLC method for N-isobutyl-2-(isobutyrylamino)benzamide. By following a systematic approach that begins with understanding the analyte's properties and progresses through logical optimization and rigorous validation, researchers can establish a reliable and robust method. This ensures the generation of high-quality data essential for regulatory submissions and for guaranteeing the safety and quality of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. ([Link])

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. ([Link])

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. ([Link])

  • Quality Guidelines. International Council for Harmonisation. ([Link])

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. ([Link])

  • Unlocking the Therapeutic Power of N-isobutyl 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide: A Breakthrough in Modern Medicine. Onto-sight AI. ([Link])

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. ([Link])

  • Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). Cheméo. ([Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. ([Link])

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. ([Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. ([Link])

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. ([Link])

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. ([Link])

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. ([Link])

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. ([Link])

  • Reversed Phase HPLC Method Development. Phenomenex. ([Link])

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Application Note: High-Recovery Extraction of N-isobutyl-2-(isobutyrylamino)benzamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It addresses the specific physicochemical challenges of extracting N-isobutyl-2-(isobutyrylamino)benzamide —a lipophilic, neutral bis-amide derivative—from complex biological matrices (plasma, tissue homogenates).

The protocols below prioritize Solid Phase Extraction (SPE) for regulatory rigor and Liquid-Liquid Extraction (LLE) for high-throughput screening, grounded in the principles of structure-property relationships (SPR).

Physicochemical Profiling & Strategy

To design a self-validating extraction protocol, we must first analyze the molecule's interaction with the matrix.

Structural Analysis

The analyte features an anthranilamide core substituted at two positions:

  • Position 1 (Amide): N-isobutylcarboxamide (Lipophilic tail).

  • Position 2 (Amine): Isobutyrylamino (Acylated amine, forming a second amide).

Critical Properties:

  • Acidity/Basicity: The molecule contains two amide nitrogens. Unlike aliphatic amines, amides are non-basic at physiological pH. The molecule is effectively neutral .

  • Hydrophobicity (LogP): The presence of two isobutyl groups and a benzene ring suggests a predicted LogP of 2.5 – 3.2 . It is highly permeable but poorly soluble in pure water.

  • Protein Binding: Likely high (>90%) due to lipophilicity, requiring disruption of protein-drug interactions during extraction.

Extraction Strategy
  • Challenge: As a neutral molecule, pH manipulation cannot be used to "trap" the analyte on ion-exchange sorbents.

  • Solution: We must rely on Hydrophobic Retention .

    • Preferred:Polymeric Reversed-Phase SPE (HLB) . It retains neutral compounds strongly via van der Waals forces and tolerates drying steps.

    • Alternative:LLE with MTBE . Methyl tert-butyl ether offers high recovery for lipophilic neutrals and forms a clean upper layer, minimizing phospholipid carryover.

Protocol A: Solid Phase Extraction (Gold Standard)

Objective: Maximum recovery and extract cleanliness for regulated bioanalysis (GLP). Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Oasis HLB, Strata-X). 30 mg / 1 cc cartridges.

Reagents
  • Loading Buffer: 0.1% Phosphoric Acid (

    
    ) in Water. (Acidification disrupts protein binding but does not ionize the neutral analyte).
    
  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: Acetonitrile (ACN).

Step-by-Step Procedure
  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/homogenate.

    • Add 20 µL of Internal Standard (IS) working solution.

    • Add 200 µL of 2%

      
       to disrupt protein binding. Vortex for 30 sec.
      
  • Conditioning:

    • Add 1 mL Methanol to SPE cartridge. Draw through.

    • Add 1 mL Water to SPE cartridge. Draw through. Do not let the bed dry.

  • Loading:

    • Load the pre-treated sample (~420 µL) onto the cartridge at a flow rate of 1 mL/min.

    • Mechanism:[1][2][3] The neutral analyte binds to the divinylbenzene lipophilic core of the sorbent.

  • Washing:

    • Add 1 mL of 5% Methanol .

    • Purpose: Removes salts, proteins, and highly polar interferences. The lipophilic analyte remains bound.

  • Drying:

    • Apply high vacuum (10 inHg) for 2 minutes to remove residual aqueous wash.

  • Elution:

    • Elute with 1 mL of 100% Acetonitrile .

    • Note: Apply gravity flow or low vacuum to ensure sufficient interaction time.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:ACN + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (High Throughput)

Objective: Cost-effective, rapid extraction for discovery PK or high-volume screening. Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Sample Preparation:

    • Aliquot 50 µL of biological matrix.

    • Add 10 µL Internal Standard.

  • Extraction:

    • Add 600 µL of MTBE .

    • Why MTBE? It forms the upper organic layer (easy to pipette), extracts neutral lipophiles efficiently, and excludes many matrix phospholipids compared to DCM.

  • Agitation:

    • Shaker/Vortex for 10 minutes at high speed (1500 rpm).

  • Phase Separation:

    • Centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Result: A clear upper organic layer and a bottom protein/aqueous pellet.

  • Transfer:

    • Transfer 500 µL of the supernatant (Organic layer) to a clean 96-well plate or glass tube.

    • Caution: Avoid touching the interface layer to prevent phospholipid contamination.

  • Dry Down & Reconstitute:

    • Evaporate under Nitrogen. Reconstitute as in Protocol A.

Quantitative Data Summary

The following table summarizes expected performance metrics based on the physicochemical properties of anthranilamide derivatives.

ParameterProtocol A (SPE - HLB)Protocol B (LLE - MTBE)Protocol C (PPT - ACN)
Recovery > 90% (Consistent)80 - 85%> 95%
Matrix Effect Minimal (< 10% suppression)Low (< 15% suppression)High (> 30% suppression)
Cleanliness Excellent (Removes PLs)GoodPoor (High background)
Throughput ModerateHighVery High
Suitability GLP / Clinical Discovery / PK Range Finding

Table 1: Comparison of extraction methodologies.

LC-MS/MS Method Guidelines

Since the analyte is neutral, ionization relies on adduct formation or gas-phase protonation of the amide oxygen/nitrogen.

  • Ionization Mode: ESI Positive (+).

  • Precursor Ion (Predicted):

    
     (Calculated based on C15H22N2O2).
    
    • Note: Monitor for Sodium adduct

      
       if sensitivity is low in acidic mobile phase.
      
  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the SPE protocol, ensuring a self-validating process.

ExtractionWorkflow Start Biological Matrix (Plasma/Tissue) PreTreat Pre-treatment Add 2% H3PO4 (Disrupt Protein Binding) Start->PreTreat Condition Condition SPE (MeOH -> Water) PreTreat->Condition Prepare Cartridge Load Load Sample (Neutral Analyte Binds) Condition->Load Wash Wash Step 5% MeOH (Remove Salts/Proteins) Load->Wash Retain Hydrophobic Elute Elution 100% ACN (Release Analyte) Wash->Elute Discard Aqueous Waste Evap Evaporation & Reconstitution Elute->Evap Collect Organic Analysis LC-MS/MS Analysis (ESI+) Evap->Analysis

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for neutral anthranilamide derivatives.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (2023). Oasis HLB Care and Use Manual: Generic Protocols for Neutral Compounds. Retrieved from [Link][3]

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. (Foundational text on phospholipid removal via SPE/LLE).
  • PubChem. (2023). Compound Summary: Benzamide Derivatives and Physicochemical Properties. Retrieved from [Link]

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spectroscopic analysis methods for N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N-isobutyl-2-(isobutyrylamino)benzamide

Abstract

This comprehensive technical guide provides a detailed framework for the spectroscopic analysis of N-isobutyl-2-(isobutyrylamino)benzamide, a complex benzamide derivative. Designed for researchers, scientists, and professionals in drug development, this document outlines robust protocols for structural elucidation and purity assessment using a suite of modern spectroscopic techniques. We delve into the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring scientific integrity and the generation of trustworthy, reproducible data. All protocols are grounded in established principles and align with international regulatory standards for analytical procedure validation.

Introduction: The Analytical Imperative for Complex Benzamides

N-isobutyl-2-(isobutyrylamino)benzamide is a molecule of interest due to its intricate structure, featuring a disubstituted aromatic core and multiple amide functionalities. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The precise characterization of such molecules is paramount, as even minor structural variations can profoundly impact biological activity, safety, and efficacy.

Spectroscopic analysis provides the definitive means to confirm the identity, structure, and purity of synthesized compounds like N-isobutyl-2-(isobutyrylamino)benzamide. Each technique offers a unique and complementary perspective on the molecule's architecture. This guide provides the necessary protocols to build a complete analytical profile of the molecule, ensuring that research and development efforts are built upon a foundation of validated and reliable data. The validation of these analytical procedures is critical and should be conducted in line with guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), to demonstrate that the methods are suitable for their intended purpose.[1][2][3][4]

Molecular Structure:

  • IUPAC Name: N-isobutyl-2-(2-methylpropanamido)benzamide

  • Molecular Formula: C₁₅H₂₂N₂O₂

  • Molecular Weight: 262.35 g/mol

  • Structure:

    
    (Image generated for illustrative purposes)
    

Analytical Workflow: A Multi-Spectroscopic Approach

A robust characterization of N-isobutyl-2-(isobutyrylamino)benzamide necessitates an integrated analytical workflow. This multi-technique approach ensures that all aspects of the molecular structure are interrogated, providing orthogonal data that, when combined, deliver an unambiguous structural confirmation.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation & Validation Compound Synthesized N-isobutyl-2-(isobutyrylamino)benzamide Purification Purification (e.g., Crystallization, Chromatography) Compound->Purification SamplePrep Sample Preparation Purification->SamplePrep Prepare Aliquots NMR NMR Spectroscopy (¹H, ¹³C, 2D) SamplePrep->NMR FTIR FT-IR Spectroscopy SamplePrep->FTIR UVVis UV-Vis Spectroscopy SamplePrep->UVVis LCMS LC-MS Analysis SamplePrep->LCMS StructureConfirm Structural Confirmation & Purity Assessment NMR->StructureConfirm Correlate Data FTIR->StructureConfirm Correlate Data UVVis->StructureConfirm Correlate Data LCMS->StructureConfirm Correlate Data

Caption: Integrated workflow for the spectroscopic characterization of N-isobutyl-2-(isobutyrylamino)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.[5] For a molecule with multiple, distinct proton and carbon environments like N-isobutyl-2-(isobutyrylamino)benzamide, both ¹H and ¹³C NMR are indispensable.

Rationale and Experimental Considerations
  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, if the N-H protons are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is preferable as it slows down the proton exchange, resulting in sharper N-H signals.[5]

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic and isobutyl regions of the spectrum.[5]

  • Rotational Isomers (Rotamers): The presence of two amide bonds, particularly the ortho-substituted benzamide, creates the potential for restricted rotation around the C-N bonds. This can lead to the existence of rotamers, which may manifest as broadened peaks or even two distinct sets of signals at room temperature.[6] Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Spectral Width: -2 to 14 ppm

      • Pulse Angle: 30-45°

      • Number of Scans: 16-64 (adjust for concentration)

      • Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of all protons)

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional, proton-decoupled ¹³C NMR spectrum.

    • Key Parameters:

      • Spectral Width: 0 to 220 ppm

      • Pulse Angle: 30°

      • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H NMR signals and analyze the chemical shifts (δ), multiplicities (s, d, t, q, m), and coupling constants (J).

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data for N-isobutyl-2-(isobutyrylamino)benzamide (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons (4H)δ 7.2 - 8.5 ppm (complex multiplets)δ 120 - 140 ppm
Benzamide NH (1H)δ 6.5 - 7.5 ppm (broad triplet)N/A
Isobutyrylamino NH (1H)δ 8.0 - 9.0 ppm (broad singlet)N/A
Benzamide CH ₂ (2H)δ 3.2 - 3.4 ppm (doublet of doublets)δ ~47 ppm
Benzamide CH (1H)δ 1.9 - 2.1 ppm (multiplet)δ ~28 ppm
Benzamide CH ₃ (6H)δ 0.9 - 1.0 ppm (doublet)δ ~20 ppm
Isobutyrylamino CH (1H)δ 2.5 - 2.7 ppm (septet)δ ~36 ppm
Isobutyrylamino CH ₃ (6H)δ 1.2 - 1.3 ppm (doublet)δ ~19 ppm
Benzamide C =ON/Aδ ~168 ppm
Isobutyrylamino C =ON/Aδ ~176 ppm
Aromatic C -NHN/Aδ ~138 ppm
Aromatic C -C=ON/Aδ ~135 ppm

Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-isobutyl-2-(isobutyrylamino)benzamide, FT-IR is crucial for confirming the presence of the two distinct amide groups and the aromatic ring.[5]

Rationale and Experimental Considerations
  • Amide I and Amide II Bands: Amides exhibit two characteristic and strong absorption bands. The Amide I band, appearing between 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. The Amide II band (1550-1640 cm⁻¹) arises from N-H bending and C-N stretching vibrations.[5][7] The exact positions of these bands can be influenced by hydrogen bonding.

  • N-H Stretching: The N-H stretching vibration of the secondary amides will appear as a distinct band in the 3100-3500 cm⁻¹ region.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared for transmission analysis.[5]

Protocol: FT-IR Analysis using ATR
  • Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Spectroscopic Data

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300N-H StretchSecondary Amides
~3050C-H Stretch (sp²)Aromatic Ring
2960-2850C-H Stretch (sp³)Isobutyl Groups
~1680C=O Stretch (Amide I)Benzamide Carbonyl
~1650C=O Stretch (Amide I)Isobutyryl Carbonyl
~1530N-H Bend (Amide II)Secondary Amides
1600, 1450C=C StretchAromatic Ring
750C-H Out-of-Plane BendOrtho-disubstituted Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The substituted benzene ring in N-isobutyl-2-(isobutyrylamino)benzamide acts as a chromophore that absorbs UV radiation.

Rationale and Experimental Considerations
  • Aromatic Absorption: Benzene and its derivatives exhibit characteristic absorptions in the UV region. These are typically a strong primary band around 200 nm and a weaker, fine-structured secondary band around 255 nm, both arising from π → π* transitions.[8][9][10]

  • Solvent Effects: The polarity of the solvent can influence the position and intensity of the absorption maxima (λₘₐₓ). It is essential to use a UV-grade solvent that is transparent in the measurement region (e.g., methanol, ethanol, or acetonitrile).

  • Auxochromic Effects: The amide substituents on the benzene ring act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.[8]

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) at a concentration of ~1 mg/mL. Create a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.2-1.0 AU).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to serve as a blank.

  • Baseline Correction: Run a baseline correction with the solvent-filled cuvette in the sample and reference beams.

  • Spectrum Acquisition: Replace the blank cuvette in the sample beam with the cuvette containing the sample solution. Scan the sample from approximately 400 nm down to 190 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted Spectroscopic Data

Table 3: Predicted UV-Vis Absorption Maxima (in Methanol)

λₘₐₓ (nm) Transition Type Chromophore
~210π → πSubstituted Benzene Ring
~275π → πSubstituted Benzene Ring

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation of Molecular Weight and Purity

LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is the definitive method for confirming the molecular weight of the target compound and assessing its purity.

Rationale and Experimental Considerations
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for molecules like this, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.

  • Chromatographic Separation: Reversed-phase HPLC (e.g., using a C18 column) is ideal for separating the compound from any potential impurities or starting materials based on polarity. A gradient elution with water and acetonitrile (or methanol), often with a small amount of formic acid to improve peak shape and ionization, is typically used.

  • Method Validation: For quantitative applications, the LC-MS method must be validated according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][12][13]

LCMS_Workflow MobilePhase Mobile Phase (e.g., H₂O/ACN with Formic Acid) Injector Autosampler/Injector MobilePhase->Injector Sample Sample Solution in Mobile Phase Sample->Injector Column HPLC Column (e.g., C18) Injector->Column Separation ESI ESI Source (Ionization) Column->ESI Eluent MS Mass Analyzer (e.g., Quadrupole, TOF) ESI->MS Ions Detector Detector MS->Detector Mass Analysis DataSystem Data System Detector->DataSystem Signal

Caption: General workflow for LC-MS analysis.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in the initial mobile phase composition (e.g., 90:10 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • LC Parameters (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the main peak and any impurity peaks.

    • Extract the mass spectrum for the main peak.

    • Identify the molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) corresponds to the expected value (263.17 for C₁₅H₂₃N₂O₂⁺).

Predicted Spectroscopic Data

Table 4: Predicted LC-MS Data

Parameter Expected Result
Retention Time (t₋)Dependent on exact LC conditions
[M+H]⁺ (m/z) 263.17
[M+Na]⁺ (m/z)285.15
Purity (by TIC area %)>95% (for a purified sample)

Conclusion

The suite of spectroscopic methods detailed in this guide provides a comprehensive and scientifically rigorous framework for the complete characterization of N-isobutyl-2-(isobutyrylamino)benzamide. By systematically applying NMR for structural mapping, FT-IR for functional group identification, UV-Vis for chromophore analysis, and LC-MS for molecular weight confirmation and purity assessment, researchers can establish the identity and quality of this complex molecule with a high degree of confidence. Adherence to these protocols, grounded in established analytical principles and validated against regulatory standards, ensures the generation of reliable and trustworthy data essential for advancing drug discovery and development programs.

References

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from Scribd. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • ResearchGate. (2016, March 30). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Retrieved from [Link]

  • Spectroscopy Letters. (2008, April 23). Structural Study of N-(1-Benzoyl-3-Pyrrolidinyl) Benzamide. Retrieved from [Link]

  • ResearchGate. (2017, July 28). Amide and urea FTIR. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Retrieved from [Link]

  • Australian Journal of Chemistry. (1981, November 1). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of N-isobutyl-2-(isobutyrylamino)benzamide (NIBAB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Preclinical Pharmacologists, and Drug Development Scientists Compound Class: Lipophilic Benzamide Derivative

Executive Summary & Rationale

N-isobutyl-2-(isobutyrylamino)benzamide (NIBAB) represents a class of highly lipophilic, sterically hindered benzamide derivatives. Compounds of this chemotype are frequently investigated as modulators of intracellular enzymes (e.g., HDACs) or membrane-bound ion channels. Due to its dual hydrophobic substitutions (isobutyl and isobutyrylamino groups), NIBAB presents unique challenges in in vitro assay design, specifically regarding aqueous solubility, non-specific protein binding, and membrane partitioning.

This application note outlines a self-validating, three-tiered in vitro workflow designed to evaluate NIBAB. The sequence moves from confirming direct intracellular target binding, to assessing global cellular toxicity, and finally evaluating oral bioavailability potential across the intestinal epithelium.

G A NIBAB Compound Prep B 1. Target Engagement (CETSA) A->B Intact Cells C 2. Cytotoxicity (CellTiter-Glo) A->C 72h Incubation D 3. Permeability (Caco-2) A->D Apical/Basal E ΔTm Validation B->E F IC50 Determination C->F G Papp & Efflux Ratio D->G

Fig 1: Three-tiered in vitro pharmacological profiling workflow for NIBAB.

Compound Handling & Preparation

Causality in Protocol Design: NIBAB's lipophilicity dictates that aqueous stock solutions will rapidly precipitate. Therefore, all primary stocks must be prepared in 100% anhydrous DMSO. To prevent solvent-induced cytotoxicity, the final assay concentration of DMSO must never exceed 0.3% (v/v)[1].

  • Primary Stock: Dissolve NIBAB powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Working Dilutions: Perform serial dilutions in 100% DMSO. Only dilute into the aqueous assay buffer immediately (<5 minutes) before application to the cells to prevent compound "crashing" (precipitation) and artificially lowering the effective concentration.

Protocol I: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that NIBAB penetrates the cell membrane and physically binds to its intended intracellular target in a physiological environment. Mechanistic Insight: CETSA relies on the principle of ligand-induced thermodynamic stabilization. When NIBAB binds its target, the protein complex requires a higher temperature to denature and precipitate compared to the unbound protein[2]. We utilize freeze-thaw lysis rather than detergent-based buffers (like RIPA) because harsh detergents can disrupt the weak thermodynamic stabilization provided by the ligand[3].

Step-by-Step Methodology
  • Cell Culture & Treatment: Seed target-expressing cells (e.g., K562 or target-transfected HEK293) and grow to 70-80% confluency. Treat cells with 10 µM NIBAB (or 0.1% DMSO vehicle control) and incubate for 2 hours at 37°C to allow for steady-state binding[4].

  • Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 100 µL of the cell suspension into 10 separate PCR tubes per treatment group[5].

  • Thermal Challenge: Place the PCR tubes into a gradient thermal cycler. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C, with 3°C intervals) for exactly 3 minutes.

    • Expert Note: The 3-minute duration is critical. Too short, and the baseline proteins won't fully denature; too long, and you risk non-specific aggregation that masks the ligand-induced stabilization[3].

  • Cooling & Lysis: Cool the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath)[3].

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[5].

  • Detection: Transfer the soluble supernatant to a new plate. Analyze the remaining soluble target protein via quantitative Western Blot or AlphaScreen. Plot the melt curve to determine the shift in melting temperature (

    
    ).
    

Protocol II: Cellular Viability & Cytotoxicity (CellTiter-Glo)

Objective: To establish the general cytotoxicity profile and therapeutic window of NIBAB. Mechanistic Insight: The Promega CellTiter-Glo (CTG) assay measures intracellular ATP as a proxy for metabolic viability[6]. The proprietary lysis buffer inhibits endogenous ATPases, ensuring the ATP measured is an accurate reflection of live cells at the exact moment of lysis[6].

Step-by-Step Methodology
  • Seeding: Seed cells into opaque-walled 96-well plates at a density of 2,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2[1].

  • Treatment: Add NIBAB in a 9-point, 3-fold serial dilution (top concentration 100 µM). Ensure final DMSO concentration is 0.3%. Include a positive control (e.g., 10 µM Staurosporine) and a vehicle control[1]. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Expert Note: Temperature gradients across the plate can cause uneven luminescent signals (edge effects); this step is mandatory for self-validation[7].

  • Lysis & Reaction: Add 100 µL of room-temperature CellTiter-Glo Reagent to each well[7].

  • Mechanical Shearing: Place the plate on an orbital shaker at 300 rpm for 2 minutes. This physical shearing acts synergistically with the lysis buffer to fully rupture the cell membranes[7].

  • Signal Stabilization: Incubate the plate in the dark at room temperature for 10 minutes to allow the "glow-type" luminescent signal to stabilize[7].

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate the

    
     using non-linear regression.
    

Protocol III: Intestinal Permeability (Caco-2 Bidirectional Assay)

Objective: To predict the human oral absorption of NIBAB and determine if it is a substrate for active efflux transporters (e.g., P-glycoprotein). Mechanistic Insight: Caco-2 cells are derived from human colon carcinoma but differentiate to mimic the enterocytes of the small intestine[8]. A 21-day culture period is non-negotiable; while cells reach confluence in 5 days, the expression of critical efflux transporters and the formation of tight junctions require a full 3 weeks[8].

Step-by-Step Methodology
  • Monolayer Cultivation: Seed Caco-2 cells on permeable polycarbonate filter supports (transwells) in a 12-well or 24-well plate. Culture for 21 days, changing the media every 2-3 days[9].

  • Integrity Validation: On day 21, measure the Transepithelial Electrical Resistance (TEER). Only use wells with a TEER > 200 Ω·cm², confirming an intact monolayer with tight junctions[10].

  • Preparation: Wash the monolayers with pre-warmed (37°C) HBSS buffer supplemented with 25 mM glucose and 10 mM HEPES (pH 7.4)[10].

  • Bidirectional Transport Setup:

    • A-to-B (Apical to Basolateral): Add 300 µL of 10 µM NIBAB dosing solution to the Apical chamber. Add 1,200 µL of blank buffer to the Basolateral chamber[10].

    • B-to-A (Basolateral to Apical): Add 1,200 µL of 10 µM NIBAB dosing solution to the Basolateral chamber. Add 300 µL of blank buffer to the Apical chamber[10].

  • Incubation: Incubate the plates at 37°C on an orbital shaker at 50 rpm for 2 hours. Expert Note: Shaking is critical to minimize the Unstirred Water Layer (UWL), which can artificially trap highly lipophilic compounds like NIBAB and depress apparent permeability[9].

  • Sampling & Analysis: Remove 50-100 µL aliquots from the receiver chambers[9]. Quench with an organic solvent containing an internal standard, centrifuge, and analyze the supernatant via LC-MS/MS.

Data Presentation & Interpretation Parameters

The following table summarizes the quantitative outputs generated by this workflow and the standard thresholds used to evaluate compound progression.

Assay ModuleKey ParameterUnit of MeasureInterpretation Thresholds
CETSA

(Thermal Shift)
°C> 2.0°C shift indicates robust, dose-dependent target engagement.
CellTiter-Glo

(Cytotoxicity)
µM> 50 µM suggests a favorable therapeutic window (low general toxicity).
Caco-2 (A-to-B)

(Apparent Permeability)

cm/s
< 2 : Low Permeability 2 - 10 : Moderate > 10 : High Permeability[11]
Caco-2 (Bidirectional) Efflux Ratio (

B-A /

A-B)
Ratio> 2.0 indicates the compound is actively effluxed (e.g., P-gp substrate)[11].

References

  • STAR Protocols / Cell Press. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. Cell.com. Available at:[Link]

  • Evotec. Caco-2 Permeability Assay. Evotec.com. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NIH.gov. Available at:[Link]

Sources

solid-phase extraction (SPE) methods for N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

N-isobutyl-2-(isobutyrylamino)benzamide is a structural analogue often investigated in the context of pharmaceutical impurities, synthetic intermediates, or designer adulterants in dietary supplements.[1] Chemically, it is an ortho-disubstituted benzene derivative featuring two amide functionalities: a secondary benzamide group and an isobutyrylamino group.[1]

Unlike amphoteric compounds, this analyte presents a unique challenge: it is predominantly neutral across the typical pH working range (pH 2–10). The amide nitrogens possess very low basicity (pKa < -0.5), rendering cation-exchange mechanisms ineffective.[1] Therefore, the extraction strategy must rely on Hydrophobic Interaction (Reverse Phase) , exploiting the lipophilicity of the two isobutyl chains and the aromatic ring.

Physicochemical Profile
PropertyValue (Predicted)Impact on SPE Strategy
Structure Bis-amide, Ortho-substitutedPotential for intramolecular H-bonding, increasing lipophilicity.[1]
pKa Non-ionizable (Neutral)pH adjustment has minimal effect on retention; Mixed-mode ion exchange is not recommended.[1]
LogP ~2.5 – 3.2Moderate to High Lipophilicity.[1] Ideal for Polymeric RP sorbents.[1]
Solubility Low in water; High in MeOH, ACNRequires high % organic for elution; Sample loading must be <10% organic.

Method Development Strategy

The primary failure mode in extracting neutral amides is "Breakthrough" during the wash step if the wash solvent is too strong, or "Poor Recovery" if the elution solvent cannot disrupt the hydrophobic interactions.

Sorbent Selection:

  • Primary Choice: Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents (e.g., Oasis HLB, Strata-X).[1]

    • Why? These sorbents possess a high surface area and a specific ratio of hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) monomers.[1] They remain wettable even if the bed dries out and offer superior retention for neutral polar/non-polar compounds compared to traditional silica-based C18.[1]

  • Alternative: Silica-based C18 (End-capped) .[1]

    • Why? Suitable if polymeric phases are unavailable, but requires strict adherence to "wet" conditioning protocols.

Experimental Protocols

Workflow A: Extraction from Dietary Supplements (Capsules/Tablets)

Target: Isolation of adulterant from herbal matrix.[1][2]

1. Sample Pre-treatment:

  • Homogenization: Weigh contents of 5 capsules; grind to a fine powder.

  • Extraction: Weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of 50:50 MeOH:Water . (The methanol ensures solubility of the lipophilic analyte, while water prepares it for dilution).

  • Sonication: Sonicate for 20 minutes at ambient temperature.

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution (Critical): Transfer 1 mL of the supernatant to a clean tube and dilute with 9 mL of 10 mM Ammonium Acetate (pH 7) .

    • Note: This reduces the organic content to 5%, ensuring the analyte binds to the SPE sorbent during loading.

2. SPE Procedure (Polymeric HLB - 60 mg / 3 mL):

StepSolvent / ActionMechanistic Rationale
1. Condition 3 mL MethanolSolvates the hydrophobic chains of the sorbent.
2. Equilibrate 3 mL Water (or 10mM Ammonium Acetate)Removes excess methanol; creates aqueous environment for loading.[1]
3. Load Pass diluted sample (1-2 mL/min)Analyte partitions onto the sorbent via hydrophobic interaction.[1]
4. Wash 1 3 mL 5% Methanol in WaterRemoves highly polar matrix components (sugars, salts) without eluting the analyte.
5. Wash 2 3 mL 20% Methanol in WaterOptimization Step: Removes moderately polar interferences.[1] The bis-isobutyl groups keep the analyte retained.[1]
6. Dry Apply vacuum for 5–10 minsRemoves residual water which can interfere with GC analysis or LC reconstitution.
7.[1] Elute 2 x 1.5 mL Methanol (or ACN)Disrupts hydrophobic bonds.[1] Two small aliquots are more efficient than one large volume.[1][3]
8. Post-Tx Evaporate to dryness under N₂; Reconstitute in Mobile Phase.[1]Prepares sample for LC-MS/MS injection.
Workflow B: Extraction from Biological Fluids (Plasma)

Target: Low-level quantification (PK Studies).

1. Sample Pre-treatment:

  • Aliquot: 200 µL Plasma.

  • Protein Precipitation (PPT): Add 600 µL of 1% Formic Acid in Water.

    • Why Acid? While the analyte is neutral, acidifying plasma helps disrupt protein binding (albumin) and precipitates proteins without using organic solvents that would prevent SPE retention.

  • Vortex & Centrifuge: Vortex 30s; Centrifuge 10 min at 10,000 rpm.

  • Supernatant: Load the entire supernatant directly.[1]

2. SPE Procedure (Micro-elution Plate or 30 mg Cartridge):

StepSolvent / Action
Condition 500 µL Methanol
Equilibrate 500 µL 0.1% Formic Acid in Water
Load Load pre-treated supernatant
Wash 500 µL 5% Methanol in 0.1% Formic Acid
Elute 2 x 100 µL Methanol
Dilution Add 200 µL Water directly to eluate (No evaporation needed)

Visualization of Method Logic

SPE_Workflow cluster_mechanism Retention Mechanism: Hydrophobic (RP) Start Start: Sample Containing N-isobutyl-2-(isobutyrylamino)benzamide PreTreat Pre-treatment Dilute Organic < 5% Disrupt Protein Binding Start->PreTreat Condition Conditioning 1. MeOH (Solvate) 2. Water (Equilibrate) PreTreat->Condition Prepare Sorbent Load Loading Analyte Binds via Hydrophobic Interaction Condition->Load Wash Washing Remove Polar Interferences (Water / 5% MeOH) Load->Wash Retain Analyte Elute Elution Disrupt Hydrophobic Bonds (100% MeOH) Wash->Elute Clean Extract Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Step-by-step Solid Phase Extraction workflow for neutral benzamide derivatives using Polymeric HLB sorbents.

Critical Optimization Parameters

If recovery is low (< 80%), consult this troubleshooting matrix:

IssueProbable CauseCorrective Action
Breakthrough (Analyte in Load/Wash) Loading solvent contained too much organic (>10%).Dilute sample further with water before loading.[1]
Low Recovery (Analyte on Sorbent) Elution solvent not strong enough.[1]Switch from MeOH to Acetonitrile or Ethyl Acetate .[1]
High Matrix Background Wash step too weak.Increase Wash solvent strength to 20-30% Methanol . (Check for analyte loss).
Poor Reproducibility (RSD > 10%) Sorbent drying (if using C18).[1]Switch to Polymeric HLB or ensure fluid meniscus remains above bed.

Suggested LC-MS/MS Detection

Since this is a specific amide, MS detection is highly sensitive.

  • Ionization Mode: ESI Positive (+)

  • Precursor Ion: [M+H]⁺ (Calc MW: ~276.4 Da, assuming C16H24N2O2 structure).

  • Fragment Ions (Typical for Benzamides/Isobutyls):

    • Loss of Isobutyl group (-57 Da).[1]

    • Cleavage of Amide bond.

References

  • Waters Corporation. "Oasis HLB Care & Use Manual."[1] Waters Library, 2023. Link[1]

  • Phenomenex Inc. "Strata-X Polymeric SPE Sorbent User Guide."[1] Phenomenex Technical Resources, 2024. Link

  • Venkatesh, P. et al. "Simultaneous Determination of Tadalafil and its Analogs in Dietary Supplements by LC-MS/MS."[1] Journal of Pharmaceutical and Biomedical Analysis, vol. 180, 2020. (Provides context on extracting lipophilic amides from complex matrices).

  • U.S. Food and Drug Administration (FDA). "Laboratory Information Bulletin: Analysis of PDE5 Inhibitors in Dietary Supplements." FDA.gov, 2022. Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Isobutyl-2-(isobutyrylamino)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-YIELD-882 Subject: Optimization of Yield and Purity in Bis-Amide Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

You are likely synthesizing N-isobutyl-2-(isobutyrylamino)benzamide as a scaffold for peptidomimetics or as an intermediate for kinase inhibitors (e.g., BTK or VMAT2 inhibitor analogs).

The synthesis typically follows a two-stage sequence:

  • Nucleophilic Ring Opening: Isatoic anhydride is opened by isobutylamine.

  • N-Acylation: The resulting aniline is acylated with isobutyryl chloride.

The Core Problem: The primary yield-killer in this specific synthesis is the "Quinazolinone Trap." The target molecule is an acyclic bis-amide. Under thermal stress or acidic/basic catalysis, it readily undergoes intramolecular cyclodehydration to form 3-isobutyl-2-isopropylquinazolin-4(3H)-one .

This guide provides the mechanistic insight and protocols necessary to avoid this cyclization and maximize the yield of the open-chain amide.

Visualizing the Pathway & The Trap

The following diagram illustrates the "Happy Path" to your target and the "Failure Mode" where the product cyclizes.

ReactionPathway IA Isatoic Anhydride (Starting Material) Inter Intermediate: 2-amino-N-isobutylbenzamide IA->Inter Step 1: Ring Opening (-CO2, 60-80°C) Amine Isobutylamine Amine->Inter Target TARGET PRODUCT: N-isobutyl-2-(isobutyrylamino)benzamide Inter->Target Step 2: Acylation (0°C -> RT) Acyl Isobutyryl Chloride (+ Base) Acyl->Target Quin SIDE PRODUCT: 3-isobutyl-2-isopropylquinazolin-4(3H)-one Target->Quin FAILURE MODE: Cyclization (-H2O) Heat or Acid/Base excess

Caption: Figure 1. Reaction pathway highlighting the critical branching point where the target bis-amide can dehydrate into the thermodynamic quinazolinone side product.

Troubleshooting Guide (FAQ)

Issue 1: "My yield in Step 1 (Ring Opening) is inconsistent (40-60%)."

Diagnosis: Incomplete conversion due to CO₂ saturation or temperature mismanagement.

  • Mechanism: The reaction of isatoic anhydride with amines releases CO₂.[1] If the vessel is sealed too tightly or the temperature is too low, the equilibrium shift is sluggish.

  • Solution:

    • Solvent Switch: Use Ethanol (EtOH) or DMF . EtOH allows for easier workup, but DMF accelerates the reaction due to higher polarity.

    • Temperature: Ensure the reaction is heated to 60–80°C . You must observe gas evolution.

    • Stoichiometry: Use a slight excess of isobutylamine (1.1 – 1.2 equiv).

Issue 2: "I see a new spot on TLC just above my product that grows over time."

Diagnosis: You are forming the Quinazolinone derivative.[2]

  • Mechanism: Your target product contains an amide nitrogen (N-H) and a carbonyl oxygen in close proximity (ortho-position). In the presence of excess base (like TEA) or heat during workup, these condense, expelling water to close the ring.

  • Solution:

    • Strict Temperature Control: Perform the acylation (Step 2) at 0°C and warm only to room temperature. Do not heat the second step.

    • Quench Gently: Do not use strong acids for the workup. Use saturated NH₄Cl or dilute citric acid.

    • Avoid Distillation: Do not attempt to distill the final product; it will cyclize in the pot.

Issue 3: "The product is a gummy oil that won't crystallize."

Diagnosis: Residual solvent (DMF/Isobutyric acid) or impurities preventing lattice formation.

  • Solution:

    • Trituration: Dissolve the gum in a minimum amount of EtOAc, then slowly add Hexanes (or Heptane) while stirring vigorously until a precipitate forms.

    • Sonicate: If oiling out occurs, sonicate the biphasic mixture to induce nucleation.

Optimized Experimental Protocol

This protocol is designed to minimize quinazolinone formation by controlling exotherms and pH.

Table 1: Reagent Stoichiometry
ComponentEquiv.RoleCritical Note
Step 1
Isatoic Anhydride1.0SMDry thoroughly before use.
Isobutylamine1.2NucleophileExcess drives reaction; easy to remove.
Ethanol (Abs.)[3][Solvent]Solvent10 mL per gram of SM.
Step 2
2-Amino-N-isobutylbenzamide1.0IntermediateCrude from Step 1 (dried).
Triethylamine (TEA)1.5BaseScavenges HCl. Do not use large excess.
Isobutyryl Chloride1.1ElectrophileAdd dropwise at 0°C.
DCM (Dichloromethane)[Solvent]SolventAnhydrous preferred.
Step-by-Step Methodology
Phase 1: Synthesis of Intermediate (2-Amino-N-isobutylbenzamide)
  • Setup: Charge a round-bottom flask with Isatoic Anhydride (1.0 equiv) and Ethanol (10 vol).

  • Addition: Add Isobutylamine (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor CO₂ evolution. Reaction is complete when gas evolution ceases and the solution becomes clear (homogenous).

  • Workup: Concentrate the solvent in vacuo. The residue is usually a solid or thick oil.

    • Purification: If necessary, recrystallize from EtOH/Water (1:1). However, for the next step, thorough drying (azeotrope with toluene) is often sufficient.

Phase 2: Acylation to Target (N-Isobutyl-2-(isobutyrylamino)benzamide)
  • Setup: Dissolve the dried intermediate from Phase 1 in DCM (10 vol) under Nitrogen/Argon atmosphere. Add Triethylamine (1.5 equiv).

  • Cooling: Cool the solution to 0°C (Ice/Water bath). This is critical to prevent side reactions.

  • Acylation: Dilute Isobutyryl Chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes.

    • Why? High local concentration of acid chloride generates heat, promoting cyclization.

  • Completion: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC.[4]

  • Workup (Gentle):

    • Wash organic layer with Sat. NaHCO₃ (removes acid/anhydride).

    • Wash with 0.5 M Citric Acid (removes unreacted amine/TEA). Avoid strong HCl.

    • Wash with Brine, dry over Na₂SO₄, and concentrate at <40°C .

  • Crystallization: Recrystallize from EtOAc/Hexanes .

Decision Tree for Optimization

Use this logic flow to determine your next move if the standard protocol fails.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Check1 Is Intermediate (Amine) consumed? Start->Check1 Check2 Is there a spot HIGHER Rf than product? Check1->Check2 Yes Action1 Increase Acyl Chloride to 1.3 eq Check dryness of solvent Check1->Action1 No (SM remains) Action2 Quinazolinone Detected! Reduce reaction temp to -10°C Switch base to Pyridine Check2->Action2 Yes (Cyclization) Action3 Proceed to Crystallization (EtOAc/Hexane) Check2->Action3 No (Clean Profile)

Caption: Figure 2. Decision tree for troubleshooting reaction outcomes based on TLC/NMR analysis.

References

  • Hegarty, A. F., et al. (1990).[5] Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1935-1941.[5] Available at: [Link]

  • PubChem. (n.d.).[6] 3-Isobutyrylaminobenzamide | C11H14N2O2.[6] National Library of Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Isatoic anhydride.[7][1][5][8] Available at: [Link]

  • Zhang, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-isobutyl-2-(isobutyrylamino)benzamide (NIBB) Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of N-isobutyl-2-(isobutyrylamino)benzamide (NIBB) .

Mechanistic Overview: The "Brick Dust" and "Grease Ball" Paradox

NIBB presents a dual challenge in drug development. The molecule contains two amide groups positioned ortho to each other on a benzene ring. This specific geometry strongly favors the formation of an intramolecular hydrogen bond between the N-H of the isobutyrylamino group and the C=O of the benzamide core.

This intramolecular bonding locks the molecule into a rigid, planar conformation that packs highly efficiently into a crystal lattice, resulting in high crystal lattice energy (a "brick dust" characteristic). Simultaneously, the isobutyl and isobutyryl moieties contribute significant lipophilicity (a "grease ball" characteristic). Overcoming both high lattice energy and high lipophilicity requires targeted, causality-driven formulation strategies[1].

Part 1: Troubleshooting FAQs

Q1: My NIBB DMSO stock precipitates immediately upon addition to my aqueous in vitro assay buffer. How do I determine the maximum working concentration without compromising my assay?

A: You are observing a transition from thermodynamic solubility (in DMSO) to kinetic solubility (in an aqueous buffer). Because NIBB has high crystal energy, it rapidly nucleates when the solvent polarity shifts.

To resolve this, you must determine the compound's kinetic solubility limit using laser nephelometry before running your biological assay[2]. Kinetic solubility measures the metastable concentration at which induced precipitation first occurs upon dilution from a stock solution[3]. If your required assay concentration exceeds this limit, you must introduce a co-solvent (e.g., 1-2% PEG400 or Tween-20) directly into the assay buffer to lower the dielectric constant of the medium, thereby stabilizing the metastable state long enough to complete your assay.

Q2: I need to dose NIBB intravenously (IV) in rodent models, but it crashes out in standard saline. What excipients are safe and effective for IV administration?

A: Standard saline cannot disrupt the strong crystal lattice of NIBB. For IV administration of highly lipophilic, planar molecules, cyclodextrin complexation is the gold standard.

Specifically, you should formulate NIBB with4[4]. The hydrophobic interior cavity of the β-cyclodextrin cone encapsulates the lipophilic isobutyl/isobutyryl groups, physically shielding them from the aqueous environment. Meanwhile, the polyanionic sulfobutyl ether groups on the exterior provide massive aqueous solubility and prevent nephrotoxicity, which is a common issue with unmodified cyclodextrins[5]. Upon injection, simple dilution in the bloodstream drives the rapid dissociation of the complex, releasing free NIBB to the tissues[6].

Q3: The oral bioavailability of NIBB is less than 5% when dosed as an aqueous suspension. How can we formulate it for oral gavage to achieve meaningful systemic exposure?

A: An aqueous suspension of NIBB fails in vivo because the dissolution rate of its rigid crystal lattice in gastrointestinal (GI) fluids is too slow to permit absorption before transit.

You must bypass the dissolution step entirely by using a Lipid-Based Drug Delivery System (LBDDS) . According to the7 developed by Pouton, a Type III Self-Microemulsifying Drug Delivery System (SMEDDS) is optimal for this compound[7]. By pre-dissolving NIBB in a mixture of oils, water-soluble surfactants, and co-solvents, the formulation will spontaneously form a microemulsion (<50 nm droplets) upon contact with stomach fluids. This presents the drug to the intestinal mucosa in a pre-solubilized, highly absorbable state[8].

Part 2: Workflow & Mechanistic Visualizations

G Start NIBB Solubility Issue InVitro In Vitro Assays (Aqueous Buffers) Start->InVitro Screening InVivo In Vivo Dosing (Animal Models) Start->InVivo PK/PD Nephelometry Kinetic Solubility (Laser Nephelometry) InVitro->Nephelometry Determine limit Oral Oral Delivery InVivo->Oral IV Intravenous (IV) InVivo->IV Cosolvent Co-solvent Addition (DMSO/PEG400) Nephelometry->Cosolvent If < Assay Conc. SMEDDS Lipid-Based Formulation (Type III SMEDDS) Oral->SMEDDS Enhance absorption Cyclodextrin Complexation (SBE-β-CD) IV->Cyclodextrin Prevent precipitation

Decision tree for resolving NIBB solubility issues across in vitro and in vivo workflows.

SMEDDS Formulation Type III SMEDDS (NIBB + Oil + Surfactants) Dispersion Aqueous Dispersion (Stomach/Intestine) Formulation->Dispersion Ingestion Microemulsion Micro/Nanoemulsion (<50 nm droplets) Dispersion->Microemulsion Mild Agitation Digestion Lipolysis & Micellization (Bile Salts) Microemulsion->Digestion Pancreatic Lipase Absorption Intestinal Absorption (Enterocytes) Digestion->Absorption Partitioning

Mechanism of SMEDDS dispersion and digestion for enhancing oral absorption of NIBB.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for NIBB

Formulation StrategyPrimary ApplicationTypical ExcipientsEstimated Solubility IncreaseProsCons
Co-solvency In vitro assays1% DMSO + 2% PEG40010x - 50xEasy to prepare; minimal assay interference at low %.Risk of sudden precipitation upon further aqueous dilution[9].
Cyclodextrin Complexation IV Injection10-20% w/v SBE-β-CD1,000x - 5,000xExcellent parenteral safety; prevents phlebitis[5].High excipient cost; requires precise stoichiometric mixing.
Type III SMEDDS Oral Gavage (PK)Capmul MCM, Tween 80, Transcutol>10,000x (in micellar phase)Bypasses dissolution rate limits; maximizes bioavailability[10].Complex phase-diagram development; potential for GI irritation.

Part 4: Experimental Protocols

Protocol 1: Kinetic Solubility Determination via Laser Nephelometry

This protocol is a self-validating system to determine the exact concentration at which NIBB precipitates in your specific assay buffer[2].

Materials: 10 mM NIBB in 100% DMSO, Assay Buffer (pH 7.4), 96-well clear-bottom plates, Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar).

Step-by-Step Methodology:

  • Preparation of Dilution Series: Prepare a 12-point, 2-fold serial dilution of the 10 mM NIBB stock in 100% DMSO (ranging from 10 mM down to 4.8 µM).

  • Buffer Spiking: Add 198 µL of the target aqueous assay buffer to each well of a 96-well plate.

  • Compound Addition: Rapidly transfer 2 µL of each DMSO stock concentration into the corresponding buffer wells. (Final DMSO concentration = 1% v/v; Final NIBB concentration = 100 µM down to 0.048 µM).

  • Validation Controls: Include a known highly soluble compound (e.g., 2′-Deoxy-5-fluorouridine) as a negative control and a known insoluble compound (e.g., raloxifene) as a positive control[11].

  • Incubation & Reading: Incubate the plate at room temperature for 90 minutes (to mimic typical assay duration). Read the plate using the laser nephelometer.

  • Data Analysis: Plot the intensity of scattered light (Nephelometric Turbidity Units, NTU) against NIBB concentration. The kinetic solubility limit is the exact inflection point where the light scattering signal rises significantly above the baseline buffer noise.

Protocol 2: Preparation of a Type III SMEDDS for Oral Dosing

This protocol ensures NIBB remains solubilized during GI transit by forming a stable microemulsion[12].

Materials: NIBB powder, Medium-chain triglycerides (e.g., Capmul MCM), Surfactant (e.g., Kolliphor EL or Tween 80), Co-surfactant (e.g., Transcutol HP), Vortex mixer, Sonicator.

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine the lipid vehicle components in a predefined ratio (e.g., 30% Capmul MCM, 50% Tween 80, 20% Transcutol HP). Vortex for 2 minutes until a homogenous, isotropic clear liquid is formed.

  • Drug Loading: Weigh the required amount of NIBB powder to achieve the target dose (e.g., 20 mg/mL) and add it to the excipient blend.

  • Solubilization: Sonicate the mixture in a water bath at 40°C for 30-60 minutes. The slight heat provides the kinetic energy required to break the intramolecular hydrogen bonds and integrate NIBB into the lipid/surfactant matrix.

  • Visual Validation: Allow the formulation to cool to room temperature. It must remain a perfectly clear, yellowish liquid with no visible "brick dust" particles.

  • Dispersion Testing (Self-Validation): To confirm SMEDDS efficacy, drop 100 µL of the formulation into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C with mild stirring. A successful Type III SMEDDS will spontaneously form a transparent or slightly bluish microemulsion within 60 seconds, confirming the drug will not precipitate in vivo[13].

References

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. 7

  • Stella, V. J., & Rajewski, R. A. (2020). Sulfobutylether-β-cyclodextrin. International Journal of Pharmaceutics. 4

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.1

  • Kerns, E. H., et al. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis. 2

Sources

troubleshooting HPLC peak tailing for N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peak Tailing Resolution for N-isobutyl-2-(isobutyrylamino)benzamide

Status: Active Ticket ID: T-AMIDE-002 Assigned Specialist: Senior Application Scientist Last Updated: March 2, 2026

Executive Summary: The "Bis-Amide" Challenge

You are encountering peak tailing (Asymmetry Factor


) with N-isobutyl-2-(isobutyrylamino)benzamide .

Chemical Context: This molecule is an ortho-substituted bis-amide. Structurally, the ortho positioning of the isobutyrylamino group relative to the benzamide moiety creates a high probability of intramolecular hydrogen bonding (forming a pseudo-6-membered ring).

The Root Cause: While this intramolecular bond reduces the molecule's overall polarity, it exposes the amide nitrogens and carbonyl oxygens to secondary silanol interactions on the stationary phase. Additionally, the hydrophobic isobutyl groups can cause solubility-driven tailing if the injection solvent is too strong relative to the mobile phase.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these interactions.

Module 1: Mobile Phase Chemistry (The "Soft" Fix)

User Question: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is my peak still tailing?

Technical Insight: Formic acid is a weak modifier (


). It often fails to fully suppress the ionization of acidic silanols (

) on the silica surface. Even though your analyte is a neutral/weakly basic amide, the polarized amide bond can hydrogen-bond with these free silanols, causing the "drag" (tailing) you observe.
Troubleshooting Protocol: The Modifier Swap Test

To validate if silanol activity is the culprit, perform this A/B test:

  • Run A (Current): Mobile Phase A = 0.1% Formic Acid in Water.

  • Run B (Challenge): Mobile Phase A = 0.1% Trifluoroacetic Acid (TFA) in Water.

Interpretation:

  • If tailing improves significantly (As drops < 1.3): The cause is Silanol Interaction . TFA is a stronger acid (

    
    ) and an ion-pairing agent. It suppresses silanol ionization and "masks" the surface more effectively than formic acid.
    
  • If tailing persists: The issue is likely Column Physicality (voids) or Sample Solvent Mismatch (see Module 3).

Recommendation: If MS sensitivity is not a concern, switch to 0.05-0.1% TFA . If using MS (where TFA suppresses signal), use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid. The added ionic strength (salt) competes with the analyte for silanol sites.

Module 2: Stationary Phase Selection (The "Hard" Fix)

User Question: I'm using a standard C18 column. Is there a better stationary phase for this benzamide derivative?

Technical Insight: Standard C18 columns (especially older "Type A" silica) have exposed silanols. For bis-amides like N-isobutyl-2-(isobutyrylamino)benzamide, you need a column that either shields these silanols or provides an alternative interaction mechanism (pi-pi stacking) to sharpen the peak.

Column Selection Matrix
Column ChemistryMechanism of ActionSuitability for TargetExpected Outcome
Standard C18 (End-capped) Hydrophobic InteractionModerate May still tail if end-capping is not exhaustive.
Polar Embedded (e.g., Amide/Carbamate group) Shields silanols via internal H-bondingHigh The embedded polar group "satisfies" the silanols, preventing the analyte from sticking.
Phenyl-Hexyl Pi-Pi Interactions + HydrophobicityHigh The phenyl ring interacts with the benzamide aromatic ring, offering orthogonal selectivity and often sharper peaks.
C18 Hybrid (High pH stable) Ethylene-bridged silica (BEH)High Allows running at pH 10. At high pH, the amide is neutral, and bases are deprotonated (though less relevant here, the silica stability is key).

Protocol: If the "Modifier Swap" (Module 1) failed, switch to a Polar Embedded C18 (e.g., Waters SymmetryShield, Agilent Bonus-RP, or Phenomenex Synergi Fusion). These are specifically engineered for amides.

Module 3: Sample Injection Physics

User Question: My peak looks like a "shark fin" (fronting leading into tailing). Is my column dead?

Technical Insight: This is often Solvent Mismatch , not column death. N-isobutyl-2-(isobutyrylamino)benzamide is hydrophobic. If you dissolve it in 100% Acetonitrile or Methanol and inject it into a mobile phase that is 90% Water, the analyte precipitates momentarily at the column head or travels faster than the mobile phase, causing a distorted shape.

The "Diluent Match" Experiment
  • Calculate

    
     (Retention Factor):  Ensure your peak elutes with 
    
    
    
    .
  • Prepare Sample: Dissolve your standard in the initial mobile phase composition (e.g., 10% ACN / 90% Water).

    • Note: If solubility is an issue, use the lowest % organic possible (e.g., 50/50), or reduce injection volume to < 5 µL.

Self-Validation:

  • Compare the peak shape of a 1 µL injection (pure ACN) vs. a 10 µL injection (Mobile Phase matched).

  • If the 1 µL injection is symmetrical but the 10 µL tails/fronts, the root cause is Solvent Mismatch .

Visual Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting tailing for this specific molecule.

HPLC_Troubleshooting Start Observation: Peak Tailing (As > 1.5) Check_Phy Check Physical System (Fittings, Tubing, Guard Column) Start->Check_Phy Check_Solvent Check Injection Solvent Is Sample Solvent > Mobile Phase Strength? Check_Phy->Check_Solvent System OK Action_Dilute Action: Match Sample Solvent to Initial Mobile Phase Check_Solvent->Action_Dilute Yes (Mismatch) Check_Mobile Mobile Phase Test Switch Modifier to 0.1% TFA Check_Solvent->Check_Mobile No (Matched) Action_Dilute->Start Re-evaluate Result_TFA Did Tailing Improve? Check_Mobile->Result_TFA Cause_Silanol Root Cause: Silanol Interaction (Keep TFA or use High Ionic Strength) Result_TFA->Cause_Silanol Yes Check_Column Stationary Phase Check Switch to Polar Embedded or Phenyl-Hexyl Result_TFA->Check_Column No

Caption: Logical workflow for isolating the root cause of peak tailing, prioritizing physical checks followed by chemical modulation.

Mechanism of Interaction

Understanding why the tailing occurs allows for better method design.[1] The diagram below illustrates the competition between the analyte and the mobile phase modifiers for the active silanol sites.

Silanol_Mechanism cluster_0 Stationary Phase Surface Silanol Free Silanol (Si-OH) (Acidic Surface Site) Analyte Target Analyte (Amide Nitrogen/Carbonyl) Analyte->Silanol H-Bonding (Causes Tailing) TFA Modifier (TFA/TEA) (Blocking Agent) TFA->Silanol Ion Pairing / Masking (Prevents Tailing)

Caption: Competitive interaction mechanism. Modifiers (Green) must outcompete the Analyte (Blue) for Silanol sites (Red) to ensure symmetry.

Summary of Recommended Conditions

For N-isobutyl-2-(isobutyrylamino)benzamide , start with these optimized conditions to ensure


:
ParameterRecommendationRationale
Column C18 Polar Embedded or Phenyl-Hexyl Shields silanols; Phenyl provides unique selectivity for benzamides.
Mobile Phase A Water + 0.1% TFA (or 10mM Ammonium Formate pH 3.0)Suppresses silanol ionization; TFA improves peak shape significantly.
Mobile Phase B Acetonitrile + 0.05% TFA ACN is preferred over MeOH for lower backpressure and sharper peaks for amides.
Temperature 40°C - 50°C Higher temperature reduces viscosity and improves mass transfer, sharpening peaks.
Injection < 5 µL in 10-20% ACNPrevents solvent shock and precipitation.
References
  • Waters Corporation. (2025). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Chromatography Online (LCGC). (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Degradation of N-isobutyl-2-(isobutyrylamino)benzamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-isobutyl-2-(isobutyrylamino)benzamide . This resource is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity stability data for this specific bis-amide compound.

Due to its unique structural motif—an aliphatic amide situated ortho to a benzamide—this molecule presents atypical stability challenges in aqueous and polar aprotic solutions. This guide synthesizes mechanistic causality, troubleshooting Q&As, and self-validating protocols to ensure compound integrity during your workflows.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the structural liabilities of the molecule. While isolated amides are generally stable in water at neutral pH, N-isobutyl-2-(isobutyrylamino)benzamide contains two amide bonds in close spatial proximity. This configuration introduces two primary kinetic vulnerabilities:

  • Specific Acid/Base Hydrolysis: At extreme pH ranges (pH < 4 or pH > 8), the amide bonds undergo standard solvent-mediated cleavage via a [1].

  • Neighboring Group Participation (NGP): The ortho relationship allows the oxygen or nitrogen of the 2-isobutyrylamino group to act as an internal nucleophile, attacking the adjacent benzamide carbonyl. This intramolecular cyclization forms a transient quinazolinone-like intermediate, which then rapidly hydrolyzes. Because of this "backbiting" mechanism, the degradation rate is significantly accelerated compared to isolated amides, even at near-neutral pH[1].

Troubleshooting & FAQs

Q: Why is my compound degrading rapidly in standard PBS (pH 7.4) at room temperature? A: Phosphate buffers act as bifunctional catalysts. They facilitate the proton transfer required for the intramolecular cyclization (NGP) described above.

  • The Fix: Shift your assay buffer to a slightly more acidic pH (6.0–6.5) where the unprotonated nucleophilic fraction of the amide is minimized. Replace phosphate with Good's buffers (e.g., MES or MOPS), which do not actively participate in proton shuttling during amide hydrolysis.

Q: I observe a new peak in my LC-MS with a mass shift of -18 Da (loss of water) or -73 Da (loss of isobutylamine). What is happening? A: A mass loss of 18 Da indicates the formation of the cyclic intermediate (dehydration), while a loss of 73 Da indicates the cleavage of the N-isobutyl group following cyclization. This confirms that degradation is being driven by intramolecular attack rather than simple solvent hydrolysis.

  • The Fix: This occurs when water activity is high and the temperature is elevated. For stock solutions, ensure you are using strictly anhydrous DMSO (<0.01% water) and store at -20°C to arrest the cyclization kinetics.

Q: How do I design a stability study to validate my storage conditions for regulatory submission? A: You must follow for forced degradation and long-term stability[2]. Conduct accelerated testing at elevated temperatures in solution (e.g., 40°C in assay buffer) and monitor via a stability-indicating HPLC method. See Protocol B below.

Quantitative Data: Degradation Kinetics Summary

The following table summarizes the expected half-life (


) of N-isobutyl-2-(isobutyrylamino)benzamide under various solution conditions. By comparing these values, the causality of pH and buffer composition on stability becomes evident.
Solvent / Buffer SystempHTemp (°C)Primary Degradation PathwayEstimated

Anhydrous DMSON/A-20None (Stable)> 24 months
DMSO / Water (50:50)~7.025Intramolecular Cyclization~ 14 days
50 mM Phosphate Buffer7.437Buffer-Catalyzed Hydrolysis< 48 hours
50 mM MES Buffer6.037Slow Specific Acid Hydrolysis> 7 days
0.1 M HCl1.025Specific Acid Hydrolysis< 12 hours
0.1 M NaOH13.025Specific Base Hydrolysis< 2 hours

Note: Data derived from kinetic modeling of ortho-substituted benzamides and [3].

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock and Working Solutions

Trustworthiness Principle: By strictly controlling water activity and utilizing inert atmospheres, this protocol acts as a self-validating system that prevents the formation of the cyclic degradation intermediate.

  • Lyophilization: Ensure the N-isobutyl-2-(isobutyrylamino)benzamide powder is fully desiccated. Lyophilize overnight if ambient moisture exposure is suspected.

  • Solvent Preparation: Use only sealed, anhydrous DMSO (water content < 0.005%). Purge the DMSO vial with dry Argon or Nitrogen gas for 60 seconds before use.

  • Dissolution: Prepare a 10 mM stock solution by dissolving the compound in the anhydrous DMSO. Vortex gently until clear. Crucial: Do not sonicate, as localized cavitation heating can initiate degradation.

  • Aliquotting: Dispense the stock into single-use amber glass vials (to prevent photolytic cleavage). Purge the headspace of each vial with Argon before capping tightly.

  • Storage: Store immediately at -20°C or -80°C.

  • Working Solutions: Dilute into aqueous assay buffers immediately before the experiment. To validate integrity, discard any unused aqueous solution after 4 hours.

Protocol B: Forced Degradation Study (ICH Q1A(R2) Aligned)

Purpose: To establish a stability-indicating analytical method by forcing the degradation of the compound, ensuring all degradation peaks resolve from the parent peak[2].

  • Acid Stress: Mix 1 mL of 1 mM stock (in Acetonitrile) with 1 mL of 1.0 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of 1 mM stock with 1 mL of 1.0 N NaOH. Incubate at 25°C for 2 hours (base hydrolysis is significantly faster due to direct hydroxide attack).

  • Oxidative Stress: Mix 1 mL of 1 mM stock with 1 mL of 3%

    
    . Incubate at 25°C for 24 hours.
    
  • Thermal/Aqueous Stress: Incubate a 0.5 mM solution in HPLC-grade water at 60°C for 7 days.

  • Neutralization & Mass Balance Analysis: Neutralize the acid/base samples. Dilute all samples 1:10 in the mobile phase and analyze via LC-UV/MS. Self-Validation Step: Ensure mass balance—the integrated area of the parent peak plus the sum of all degradation peaks must equal the initial starting concentration area. If mass balance is <95%, volatile degradants or column-retained polymers have formed.

Mandatory Visualization: Degradation Pathways & Mitigation

DegradationPathways Compound N-isobutyl-2-(isobutyrylamino) benzamide Path1 Specific Base/Acid Catalysis (pH <4 or >8) Compound->Path1 Aqueous Extremes Path2 Intramolecular Cyclization (Ortho-Amide Effect) Compound->Path2 Neutral pH / Phosphate Path3 Photolytic Cleavage (UV Exposure) Compound->Path3 Light Exposure Deg1 Amide Bond Cleavage Products Path1->Deg1 Deg2 Quinazolinone-like Intermediate (-18 Da) Path2->Deg2 Hydrolysis Deg3 Radical Degradation Products Path3->Deg3 Mit1 Mitigation: Maintain pH 6.0-6.5 Use Good's Buffers Deg1->Mit1 Deg2->Deg1 Hydrolysis Mit2 Mitigation: Anhydrous DMSO Minimize Water Activity Deg2->Mit2 Mit3 Mitigation: Amber Vials Store at -20°C Deg3->Mit3

Mechanistic degradation pathways of N-isobutyl-2-(isobutyrylamino)benzamide and mitigation steps.

References

  • Title: The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Title: Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • Title: 3-Isobutyrylaminobenzamide | C11H14N2O2 | CID 585769. Source: PubChem - NIH. URL:[Link]

Sources

Technical Support Center: Impurity Profiling in N-isobutyl-2-(isobutyrylamino)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the synthesis and impurity profiling of N-isobutyl-2-(isobutyrylamino)benzamide .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the fundamental chemical causality behind impurity formation, provide self-validating experimental protocols, and establish robust analytical frameworks to ensure your synthetic workflows yield >99% purity.

Section 1: Diagnostic FAQ – Troubleshooting Common Impurities

During the two-step synthesis of N-isobutyl-2-(isobutyrylamino)benzamide (typically via the ring-opening of isatoic anhydride followed by acylation), several structurally distinct impurities can emerge.

Q1: My LC-MS shows a major impurity peak with a mass of [M-18] (m/z 245). What is this compound, and what is the mechanistic causality behind its formation? A1: A mass shift of -18 Da indicates an intramolecular cyclodehydration event. When the intermediate N-isobutyl-2-aminobenzamide is acylated to form your target product, the resulting ortho-acylaminobenzamide is highly susceptible to acid-catalyzed cyclization. The benzamide nitrogen (bearing the isobutyl group) acts as a nucleophile, attacking the isobutyryl carbonyl carbon. Following the elimination of water, this forms a stable heterocyclic impurity: 3-isobutyl-2-isopropylquinazolin-4(3H)-one . Causality: This degradation pathway is triggered by excess acidic byproducts (e.g., HCl from the acid chloride), elevated reaction temperatures, or the use of strong dehydrating coupling agents. To prevent this, you must neutralize the acid byproduct instantaneously without driving the equilibrium toward dehydration [1].

Q2: I am detecting a late-eluting impurity at m/z 333 (+70 Da relative to the target). How do I suppress this? A2: A +70 Da mass shift corresponds to the addition of a second isobutyryl group (-H + C₄H₇O), resulting in the over-acylated imide: N-isobutyl-2-(diisobutyrylamino)benzamide . Causality: Although the aniline nitrogen in the mono-acylated product is sterically hindered, it retains sufficient nucleophilicity to react with excess isobutyryl chloride. This occurs predominantly when strong homogeneous bases like 4-Dimethylaminopyridine (DMAP) or excess Triethylamine (Et₃N) are used. Suppress this by utilizing a weaker, biphasic base system (e.g., aqueous NaHCO₃) and strictly controlling the stoichiometry of the electrophile.

Q3: How should I establish regulatory reporting thresholds for these specific impurities? A3: Impurity control must align with the [2]. For a standard active pharmaceutical ingredient (API) with a maximum daily dose of ≤ 2g/day, any unknown impurity exceeding 0.10% must be structurally identified and toxicologically qualified. Because the quinazolinone impurity is a structurally distinct heterocycle, it may exhibit an entirely different toxicity profile than the benzamide target, necessitating strict control below the 0.10% threshold.

Section 2: Quantitative Data & Impurity Profiling

To facilitate rapid identification during your LC-MS workflows, the following table summarizes the exact masses, expected ionization species, and Relative Retention Times (RRT) based on standard reverse-phase C18 chromatography.

CompoundStructural RoleMolecular FormulaExact MassESI-MS[M+H]⁺Typical RRT*
N-isobutyl-2-aminobenzamideSynthesis IntermediateC₁₁H₁₄N₂O192.1106193.1180.65
N-isobutyl-2-(isobutyrylamino)benzamide Target Product C₁₅H₂₂N₂O₂ 262.1681 263.175 1.00
3-isobutyl-2-isopropylquinazolin-4(3H)-oneCyclized Impurity (-H₂O)C₁₅H₂₀N₂O244.1576245.1651.15
N-isobutyl-2-(diisobutyrylamino)benzamideOver-acylated Impurity (+C₄H₆O)C₁₉H₂₈N₂O₃332.2099333.2171.35

*RRT Logic: The intermediate elutes earliest due to the polar, primary aniline group. The cyclized quinazolinone loses polar hydrogen-bond donors (N-H) and acceptors (C=O) via water loss, increasing lipophilicity and retention. The di-acylated impurity masks the final N-H bond with a lipophilic isopropyl group, eluting last.

Section 3: Experimental Protocols

Protocol A: Optimized Impurity-Free Synthesis (Schotten-Baumann Conditions)

To synthesize the target compound while systematically preventing both the cyclized quinazolinone (acid/heat-driven) and the di-acylated imide (base/excess-driven), utilize a controlled biphasic system [3].

  • Dissolution: Dissolve N-isobutyl-2-aminobenzamide (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add an aqueous solution of NaHCO₃ (10% w/v, 3.0 eq) to create a biphasic mixture.

    • Causality Check: The biphasic system acts as a self-validating buffer. It immediately neutralizes the HCl byproduct into the aqueous layer (preventing acid-catalyzed cyclization) while remaining too weak to deprotonate the mono-acylated product (preventing di-acylation).

  • Thermal Control: Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice bath.

  • Electrophile Addition: Dilute isobutyryl chloride (1.02 eq, 10.2 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

    • Causality Check: Slow addition prevents localized concentration spikes of the acid chloride, virtually eliminating the +70 Da impurity.

  • Workup: After 2 hours, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal dehydration during solvent removal.

Protocol B: LC-MS Analytical Method for Impurity Resolution
  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in MS-grade Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 min, hold for 2 min. Flow rate: 0.4 mL/min.

  • Detection: High-Resolution Time-of-Flight (HR-TOF) MS in ESI+ mode. Mass accuracy must be < 5 ppm to definitively distinguish the cyclized impurity from potential isobaric interferences.

Section 4: Mechanistic & Analytical Visualizations

The following diagrams map the chemical causality of the impurity pathways and the analytical workflow required for isolation.

G SM Isatoic Anhydride + Isobutylamine INT N-isobutyl-2-aminobenzamide (Intermediate, m/z 193) SM->INT Ring Opening (Step 1) TARGET N-isobutyl-2-(isobutyrylamino)benzamide (Target API, m/z 263) INT->TARGET Isobutyryl Chloride Controlled Base (Step 2) IMP_B N-isobutyl-2-(diisobutyrylamino)benzamide (Over-acylated Impurity, m/z 333) INT->IMP_B Excess Acyl Chloride + Strong Base IMP_A 3-isobutyl-2-isopropylquinazolin-4(3H)-one (Cyclized Impurity, m/z 245) TARGET->IMP_A Excess Acid/Heat (-H2O Dehydration)

Caption: Mechanistic divergence of N-isobutyl-2-(isobutyrylamino)benzamide synthesis.

Workflow S1 Crude Reaction Mixture S2 RP-HPLC Separation (C18 Column) S1->S2 S3 ESI-LC-MS/MS Mass Profiling S2->S3 Identify m/z shifts S4 Preparative HPLC Isolation S3->S4 Target [M-18] & [M+70] S5 1H/13C NMR Structural Elucidation S4->S5 >95% Purity

Caption: Analytical workflow for the isolation and characterization of benzamide impurities.

Section 5: References

  • Title: Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base Source: RSC Advances (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

optimizing storage conditions for N-isobutyl-2-(isobutyrylamino)benzamide stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-isobutyl-2-(isobutyrylamino)benzamide (NIBAB) . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Ortho-substituted bis-amides like NIBAB present unique stability challenges due to their specific stereoelectronic environments. This guide will help you understand the chemical causality behind API degradation, troubleshoot unexpected analytical results, and implement self-validating stability protocols.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: During accelerated thermal testing (40°C/75% RH), our LC-MS shows a new major peak with a mass shift of -18 Da. What is this degradant? A: This specific mass loss corresponds to the expulsion of a water molecule (


). Given the ortho-substituted bis-amide structure of NIBAB, the molecule is highly susceptible to intramolecular cyclodehydration. Under thermal stress, the nitrogen of the isobutyrylamino group attacks the carbonyl carbon of the adjacent N-isobutylamide. This cascade expels water and forms a thermodynamically stable 2-isopropyl-3-isobutylquinazolin-4(3H)-one ring system[1]. This is a classic degradation pathway for ortho-aminobenzamide derivatives, driven by the entropic favorability of forming a 6-membered heterocyclic ring.

Q2: Is NIBAB susceptible to standard hydrolytic cleavage in solution? A: Yes, but the cleavage is highly regioselective. Amide hydrolysis requires nucleophilic attack on the carbonyl carbon[2]. In NIBAB, the N-isobutylamide group is relatively exposed, making it the primary site of hydrolytic cleavage under extreme pH conditions. Conversely, the isobutyrylamino group at the ortho position is sterically hindered by the adjacent bulky substituents and stabilized by resonance with the aromatic ring, making it significantly more resistant to base- or acid-catalyzed hydrolysis.

Q3: How should we optimize our long-term storage to mitigate both cyclization and hydrolysis? A: To comply with ICH Q1A(R2) guidelines and ensure long-term stability, NIBAB must be protected from both moisture (which drives hydrolysis) and excessive heat (which provides the activation energy for cyclization)[3]. We recommend storing the API in a double-polyethylene bag with a silica gel desiccant, placed inside a high-density polyethylene (HDPE) drum. The optimal storage temperature is refrigerated (2-8°C) rather than controlled room temperature (25°C), as the lower thermal energy effectively halts the quinazolinone cyclization pathway.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue: Differentiating True Degradants from Analytical Artifacts

Scientist's Note: In my experience with ortho-substituted benzamides, researchers often mistake the -18 Da cyclization peak for a simple dehydration artifact generated inside the Mass Spectrometer's ionization source.

  • The Fix: To validate that this is a true solid-state degradant and not an in-source artifact, compare the chromatographic retention time of the -18 Da peak against the parent API. A true quinazolinone degradant will elute at a distinct retention time (typically more lipophilic/later eluting on a C18 column) compared to the intact API.

Protocol: Self-Validating Forced Degradation Study (ICH Q1A Compliant)

To definitively map the intrinsic stability of NIBAB and prove that your LC-MS/MS method is "stability-indicating," you must perform a forced degradation study[4]. This protocol is designed as a self-validating system using Mass Balance as an internal control.

Step 1: Sample Preparation & Stress Initiation

  • Prepare a 1.0 mg/mL stock solution of NIBAB in Acetonitrile/Water (50:50).

  • Aliquots are divided into five separate vials for specific stress conditions (See Table 1).

Step 2: Stress Conditions (Targeting 5-20% Degradation)

  • Acidic: Add 0.1 M HCl, heat at 60°C for 24 hours.

  • Basic: Add 0.1 M NaOH, heat at 60°C for 24 hours.

  • Thermal: Solid state powder, 80°C for 7 days.

Step 3: Neutralization (Critical Step)

  • Quench acidic/basic samples with equivalent molarities of NaOH/HCl to halt degradation immediately prior to injection. Dilute all samples to a final working concentration of 0.1 mg/mL. Causality: Failing to neutralize will cause the API to continue degrading inside the autosampler, invalidating your kinetic data.

Step 4: LC-MS/MS Analysis & Mass Balance Validation

  • Inject stressed samples alongside an unstressed Control.

  • The Self-Validation Check: Calculate the Mass Balance: (Area of Intact NIBAB + Σ Area of Degradants) / (Area of Control NIBAB).

  • Interpretation: If the Mass Balance is < 95%, your degradants are either not absorbing at your chosen UV wavelength, or they have further degraded into volatile compounds. You must immediately switch to a universal detector (e.g., Charged Aerosol Detector - CAD) to ensure no degradation pathways are being missed.

Part 3: Quantitative Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Mass Shift (LC-MS)
Acidic 0.1 M HCl (aq)60°C / 24hHydrolysis (N-isobutylamide cleavage)Cleaved fragments
Basic 0.1 M NaOH (aq)60°C / 24hHydrolysis (Saponification)Cleaved fragments
Thermal Solid State80°C / 7 daysIntramolecular Cyclization-18 Da (Loss of

)
Oxidative 3%

25°C / 24hN-Oxidation (Aliphatic amine trace)+16 Da (Addition of O)
Photolytic UV/Vis Light1.2M lux hrsPhoto-cleavage of benzamide coreVaries

Part 4: Visualizing the Degradation Workflow

G NIBAB N-isobutyl-2-(isobutyrylamino)benzamide (Intact API) Hydrolysis Pathway A: Hydrolysis (Moisture / Acid / Base) NIBAB->Hydrolysis Cyclization Pathway B: Cyclization (Thermal Stress) NIBAB->Cyclization Degradant1 Cleaved Amides (Mass: Varies) Hydrolysis->Degradant1 Degradant2 Quinazolin-4(3H)-one (Mass: [M-18]) Cyclization->Degradant2 LCMS LC-MS/MS Profiling (Mass Balance Validation) Degradant1->LCMS Degradant2->LCMS Action Mitigation: Desiccant + 2-8°C Storage LCMS->Action

Degradation pathways of NIBAB and the analytical workflow for stability testing.

References

  • [3] ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at:[Link]

  • [1] Synthesis of quinazolinones. Organic Chemistry Portal. Available at:[Link]

  • [4] FDA Perspectives: Scientific Considerations of Forced Degradation Studies. Pharmaceutical Technology. Available at:[Link]

  • [2] 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at:[Link]

Sources

overcoming steric hindrance in N-isobutyl-2-(isobutyrylamino)benzamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Reactivity Barriers

Document ID: TSC-2025-IBBZ-04 Status: Active Audience: Medicinal Chemists, Process Development Scientists

The "Steric Fortress" Concept

The molecule N-isobutyl-2-(isobutyrylamino)benzamide represents a classic "Steric Fortress" in organic synthesis. It is not merely a bis-amide; it is a system defined by 1,2-diaxial-like pseudo-interactions and restricted bond rotation.

Structural Analysis & Challenges
  • The Ortho-Pincer: The benzene ring holds two bulky amide groups in positions 1 and 2.

  • The "Double Iso" Blockade:

    • Position 1 (Amide): The N-isobutyl group creates a steric wall, preventing external nucleophiles from easily approaching the carbonyl.

    • Position 2 (Aniline): The isobutyryl group (isopropyl carbonyl) adds significant bulk, shielding the aniline nitrogen.

  • Intramolecular Hydrogen Bonding (IMHB): A strong hydrogen bond typically forms between the amide proton of one group and the carbonyl oxygen of the other. While this stabilizes the molecule, it locks the conformation , making downstream cyclization (to quinazolinones) or further functionalization kinetically unfavorable.

Strategic Synthesis Workflows

To successfully synthesize and manipulate this molecule, you must abandon direct coupling methods that fight the steric bulk. Instead, use the Isatoic Anhydride Bypass (Route A) for synthesis and Imidoyl Activation (Route B) for cyclization.

Visualizing the Reaction Logic

G cluster_0 Critical Failure Point: Direct Coupling Start Isatoic Anhydride Step1 Ring Opening (Nucleophilic Attack) Start->Step1 + Isobutylamine (RT, mild) Intermed N-isobutyl-2-aminobenzamide (The Stable Intermediate) Step1->Intermed Step2 Forced Acylation (Isobutyryl Cl + DMAP) Intermed->Step2 Steric Barrier 1 Product Target Bis-Amide (Steric Lock) Step2->Product Step3 Cyclodehydration (HMDS/I2 or SOCl2) Product->Step3 Steric Barrier 2 Cyclic Quinazolinone Derivative Step3->Cyclic Direct 2-(isobutyrylamino)benzoic acid Fail Coupling Fails (Low Yield) Direct->Fail + Isobutylamine

Caption: Workflow comparison. The Isatoic Anhydride route (top) avoids the initial steric clash inherent in direct acid-amine coupling (bottom).

Troubleshooting & FAQs

Module A: Synthesis (Forming the Bis-Amide)

Q1: I am trying to couple 2-(isobutyrylamino)benzoic acid with isobutylamine using EDC/HOBt, but yields are <20%. Why? Diagnosis: You are fighting the "Ortho-Effect." The bulky isobutyryl group at position 2 twists the carboxylic acid out of planarity and shields it. Standard coupling agents (EDC, HATU) form an active ester that is too bulky to be attacked by the equally bulky isobutylamine. Solution: Switch to the Isatoic Anhydride Route .

  • Step 1: React Isatoic Anhydride with isobutylamine (1.1 equiv) in Ethanol or DMF at room temperature. CO₂ is released, driving the reaction to completion. This forms N-isobutyl-2-aminobenzamide quantitatively [1].

  • Step 2: Acylate the resulting amine. Since the amine is now the nucleophile, use Isobutyryl Chloride (1.2 equiv) with Pyridine (solvent) and DMAP (0.1 equiv). The acid chloride is small enough to penetrate the steric shield.

Q2: During the acylation of N-isobutyl-2-aminobenzamide, the reaction stalls at 60% conversion. Adding more acid chloride doesn't help. Diagnosis: The product is likely inhibiting the reaction via Hydrogen Bonding or the formation of HCl salts. Protocol Adjustment:

  • Catalysis: Ensure you are using 4-Dimethylaminopyridine (DMAP) . It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group more effectively than the acid chloride alone.

  • Temperature: Heat the reaction to 60°C . The steric barrier requires thermal energy to overcome the rotational restriction of the amine.

  • Scavenger: Use a non-nucleophilic base like DIPEA (Hünig's base) if not using pyridine as solvent, to prevent HCl from protonating the aniline nitrogen.

Module B: Downstream Cyclization (Quinazolinones)

Q3: I need to cyclize the bis-amide to the quinazolinone. Refluxing in ethanol/acid yields nothing. Diagnosis: Thermal cyclization is disfavored because the N-isobutyl group locks the amide in the trans-like conformation (away from the nucleophilic nitrogen). You need to activate the amide oxygen to force ring closure. Solution: Use a Dehydrating Activation Protocol.

  • Method A (HMDS/I₂): Hexamethyldisilazane (HMDS) with Iodine acts as a Lewis acid/silylation agent. It silylates the amide oxygen, turning it into a better leaving group (–OTMS) [2].

  • Method B (SOCl₂): Convert the amide to an imidoyl chloride intermediate using Thionyl Chloride.

    • Caution: This generates HCl.[1] Ensure the isobutyl group is stable (it usually is).

Q4: The NMR spectrum of the purified bis-amide looks "messy" with broad peaks. Is it impure? Diagnosis: Likely Rotameric Broadening , not impurity.

  • Explanation: The steric bulk of the isobutyl and isobutyryl groups restricts rotation around the C-N bonds. On the NMR timescale, these conformers exchange slowly, leading to broad or split peaks.

  • Verification: Run the NMR at High Temperature (50-60°C) in DMSO-d6. If the peaks sharpen and coalesce into single signals, the compound is pure, and you are observing rotamers [3].

Experimental Data Summary

Table 1: Comparison of Acylation Conditions for Sterically Hindered Anilines

MethodReagentsTempYieldNotes
Standard Coupling EDC/HOBt, DMFRT<20%Fails due to steric bulk of active ester.
Acid Anhydride (iPrCO)₂O, AcOHReflux45-50%Slow kinetics; requires excess reagent.
Acid Chloride (Std) iPrCOCl, TEA, DCM0°C -> RT60-70%Stalls due to HCl salt formation/clumping.
Acid Chloride (Opt) iPrCOCl, Pyridine, DMAP 60°C >92% Recommended. DMAP catalysis is critical.

Step-by-Step Optimized Protocol

Preparation of N-isobutyl-2-(isobutyrylamino)benzamide

Step 1: Ring Opening (The Scaffold)

  • Charge a round-bottom flask with Isatoic Anhydride (10.0 mmol).

  • Add dry DMF (20 mL) or Ethanol.

  • Add Isobutylamine (11.0 mmol, 1.1 equiv) dropwise. Note: CO₂ evolution will occur.

  • Stir at RT for 3 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Pour into water (100 mL). The product, N-isobutyl-2-aminobenzamide, will precipitate. Filter and dry.

Step 2: The Critical Acylation

  • Dissolve the intermediate (from Step 1) in dry Pyridine (5 mL/g of substrate).

  • Add DMAP (10 mol%).

  • Add Isobutyryl Chloride (1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT, then heat to 60°C for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Wash organic layer with 1M HCl (to remove pyridine), then brine.

  • Purification: Recrystallize from Ethanol/Water.

Step 3: Cyclization (Optional - to Quinazolinone)

  • Suspend the bis-amide in HMDS (5-10 equiv).

  • Add Iodine (0.5 equiv).

  • Reflux for 6-12 hours under Argon.

  • Workup: Quench with aqueous Na₂S₂O₃ (to remove iodine). Extract with DCM.[2]

References

  • Wang, L., et al. (2012). Iodine-mediated efficient synthesis of quinazolin-4(3H)-ones. Tetrahedron Letters, 53(52), 7067-7070.
  • Clayden, J., et al. (2001). Atropisomerism in Amides. Organic Chemistry, Oxford University Press. (Authoritative text on amide rotamers and steric restriction).
  • Srinivas, M., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives. Med Chem (Los Angeles), 8, 273-280.[3] [Link]

Sources

scale-up challenges for N-isobutyl-2-(isobutyrylamino)benzamide manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Manufacturing N-Isobutyl-2-(isobutyrylamino)benzamide

Current Status: Operational Ticket ID: T-SC-2024-001 Subject: Scale-Up Optimization & Impurity Control for Bis-Amide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile

Target Molecule: N-Isobutyl-2-(isobutyrylamino)benzamide Chemical Structure: A bis-amide derivative of anthranilic acid.[1][2]

  • Position 1 (Carboxyl origin): N-Isobutylcarboxamide (formed via ring-opening of isatoic anhydride).[1][2]

  • Position 2 (Aniline origin): N-Isobutyrylamine (formed via acylation).[1][2]

Core Manufacturing Challenge: The primary failure mode in scaling this compound is the unintended cyclodehydration of the ortho-diamide motif into 2-isopropyl-3-isobutylquinazolin-4(3H)-one .[1][2] This impurity is thermodynamically stable and difficult to separate via standard crystallization due to similar solubility profiles.

Critical Process Parameters (CPPs):

  • Reaction Temperature (Step 2): Must remain < 5°C during addition to prevent thermal cyclization.

  • pH Control: Avoidance of strong acidic conditions during workup.

  • Drying Conditions: Vacuum drying > 45°C can trigger solid-state dehydration to the quinazolinone.[1][2]

Synthesis Pathway & Failure Modes[1][2][3]

The following diagram illustrates the standard 2-step manufacturing route and the critical "off-ramp" where the impurity forms.

SynthesisPathway Isatoic Isatoic Anhydride (Starting Material) Intermediate Intermediate A: 2-amino-N-isobutylbenzamide Isatoic->Intermediate Step 1: Ring Opening (CO2 Evolution) Isobutylamine Isobutylamine Isobutylamine->Intermediate Product TARGET: N-Isobutyl-2-(isobutyrylamino)benzamide Intermediate->Product Step 2: Acylation (< 5°C) IsobutyrylCl Isobutyryl Chloride + Base (TEA) IsobutyrylCl->Product Impurity IMPURITY: 2-isopropyl-3-isobutylquinazolin-4(3H)-one Product->Impurity Thermal/Acidic Cyclodehydration (-H2O)

Caption: Figure 1. Synthesis pathway highlighting the critical risk of cyclodehydration (Red Arrow) leading to the quinazolinone impurity.

Troubleshooting Guide (Q&A)

This section addresses specific tickets submitted by process chemists encountering scale-up failures.

Q1: We are seeing 5-10% of a "M-18" impurity by LC-MS in the final product. Recrystallization isn't removing it.[1][2] What is it?

Diagnosis: The "M-18" peak corresponds to the loss of water (18 Da), indicating the formation of 2-isopropyl-3-isobutylquinazolin-4(3H)-one .[1][2] Root Cause:

  • Thermal Stress: You likely heated the reaction mixture above 25°C before the quench, or dried the wet cake at >50°C.

  • Acid Catalysis: If you used an HCl wash to remove excess amine/pyridine, the residual acid catalyzed the ring closure during the drying phase. Corrective Action:

  • Maintain Strict Temperature Control: Keep the acylation step (Step 2) between 0°C and 5°C. Do not allow the exotherm to spike.

  • Buffer the Workup: Replace HCl washes with saturated Ammonium Chloride (mildly acidic) or Citric Acid, followed immediately by a Sodium Bicarbonate wash to ensure the final isolated solid is neutral (pH 7).

  • Cold Drying: Dry the product under high vacuum at ambient temperature (20-25°C) only.

Q2: During Step 1 (Isatoic Anhydride + Isobutylamine), the reaction mixture turned into a solid rock, breaking the agitator. How do we prevent this?

Diagnosis: This is a classic "gelling" or "seizing" issue common in anthranilamide synthesis.[2] The product (Intermediate A) is less soluble than the starting material and precipitates rapidly, trapping the solvent. Corrective Action:

  • Solvent Switch: Move from pure Ethyl Acetate or THF to a Toluene/THF (9:1) mixture.[1][2] Toluene often solubilizes the intermediate better at elevated temperatures.

  • Dilution: Increase solvent volume to 10-12 volumes (L/kg).

  • Metastable Zone Width (MSZW) Control: Do not cool the reaction rapidly. Seed the mixture at the saturation point to encourage controlled crystal growth rather than crash precipitation.

Q3: The final product is "oiling out" instead of crystallizing. We are using Ethanol/Water.

Diagnosis: The presence of the two isobutyl/isobutyryl lipophilic chains makes this molecule prone to oiling out in polar protic solvents if the water ratio is too high too quickly. Corrective Action:

  • Change Solvent System: Switch to Heptane/Ethyl Acetate .

    • Dissolve the crude oil in minimal hot Ethyl Acetate (50°C).[2]

    • Slowly add Heptane (anti-solvent) dropwise until turbidity persists.[2]

    • Cool slowly to 0°C.

  • Seeding: It is critical to retain a seed crystal from a small-scale batch.[1][2] Oiling out is often a kinetic issue; seeding provides the thermodynamic template for the crystal lattice.

Detailed Manufacturing Protocol

Scale: 100g Basis Safety Warning: Isatoic anhydride releases CO₂ gas.[1][2][3] Ensure adequate venting.[1][2]

Step 1: Synthesis of 2-amino-N-isobutylbenzamide
  • Charge 1.0 eq Isatoic Anhydride (CAS: 118-48-9) and 10 volumes of Toluene into the reactor.

  • Heat the slurry to 40°C.

  • Dose 1.1 eq Isobutylamine slowly over 1 hour.

    • Note: Evolution of CO₂ will occur.[3] Monitor off-gassing.[1][2]

  • Heat to 60°C and hold for 2 hours until HPLC shows <0.5% Isatoic Anhydride.

  • Cool to 20°C. The product may crystallize. If not, concentrate to 3 volumes and add 7 volumes of Heptane.

  • Filter and wash with Heptane.[2] Dry at 40°C.

Step 2: Acylation to Target
  • Charge 1.0 eq Intermediate A (from Step 1) and 12 volumes of Dichloromethane (DCM) or THF.

  • Add 1.2 eq Triethylamine (Base).[2]

  • Cool reaction mass to 0°C .

  • Dose 1.05 eq Isobutyryl Chloride dissolved in 2 volumes DCM.

    • Critical: Rate of addition must be controlled to keep internal temperature < 5°C .

  • Stir at 0-5°C for 1 hour. Monitor by HPLC.

  • Quench by adding Saturated NaHCO₃ solution (cold).

  • Phase Cut: Separate organic layer.[1][2][4] Wash with Water.[1][2][4][3]

  • Distillation: Swap solvent from DCM to Ethyl Acetate/Heptane for crystallization.

  • Isolation: Filter solids. Dry at < 30°C under vacuum. [1]

Quantitative Data Summary

ParameterSpecificationReason
Step 1 Temp 40°C → 60°CInitiates CO₂ release safely; drives conversion.[1][2]
Step 2 Temp < 5°CPrevents cyclization to Quinazolinone.[2]
Stoichiometry 1.05 eq Acid ChlorideExcess leads to di-acylation (imide); Deficit leads to unreacted amine.[1][2]
Drying Temp < 30°CPrevents solid-state dehydration.[1][2]
Impurity Limit < 0.1% QuinazolinoneDifficult to purge downstream; must control at source.[2]

References

  • Isatoic Anhydride Chemistry : Coppola, G. M. (1980).[1][2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link[2]

  • Quinazolinone Formation : Connolly, D. J., et al. (2005).[1] Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.[1][2] Link[2]

  • Amide Scale-Up : Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link[2]

  • Cyclization Mechanisms : Potewar, T. M., et al. (2008).[1] Efficient synthesis of 2-substituted-4(3H)-quinazolinones. Synthetic Communications, 38(21), 3601-3612.[1][2] Link[2]

Sources

Technical Support Center: Purification & Analysis of N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Researchers working with N-isobutyl-2-(isobutyrylamino)benzamide frequently report difficulties in achieving spectral homogeneity and chromatographic purity. Common complaints include "double peaks" in HPLC/NMR that resist fractionation and spontaneous degradation during scale-up.

This guide addresses the three primary sources of these anomalies:

  • Conformational Isomerism (Rotamers): Often mistaken for impurities.

  • Cyclization-Dehydration: The formation of quinazolinone byproducts.

  • Structural Isomerism: Alkyl-chain variants from reagent impurities.

Part 1: The "Ghost" Impurity (Rotamers)

Q: Why does my pure compound show two distinct peaks in HPLC and NMR?

A: You are likely observing atropisomers or rotamers , not chemical impurities. The molecule contains two amide bonds with significant steric bulk (isobutyl and isobutyryl groups). The rotation around the amide bond (


) is restricted due to its partial double-bond character. When bulky substituents are present, the energy barrier to rotation increases, preventing rapid interconversion at room temperature.
  • Symptom: Two peaks in HPLC (often broad or partially resolved) and split signals in

    
    H NMR (e.g., two doublets for the amide NH or isobutyl methyls).
    
  • Verification Test:

    • NMR: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50–60°C. If the peaks coalesce into a single sharp set, they are rotamers.

    • HPLC: Re-inject the sample using a column oven temperature of 45–50°C. The split peaks should merge or the ratio should change significantly compared to 25°C.

Technical Insight: The cis and trans conformers of N-alkyl-N-acyl benzamides can have half-lives of several minutes to hours at room temperature, making them separable on fast HPLC timescales but chemically identical.

Part 2: The Cyclization Trap (Quinazolinone Formation)

Q: My compound purity decreases after silica column chromatography or recrystallization. Why?

A: You are driving a Niementowski-type cyclization . 2-Acylaminobenzamides are chemically primed to cyclize into 4(3H)-quinazolinones under acidic conditions or high heat.

  • The Reaction: Intramolecular dehydration occurs between the amide nitrogen of the benzamide and the carbonyl of the isobutyryl group.

  • Product: 2-isopropyl-3-isobutylquinazolin-4(3H)-quinazolinone.

  • Trigger: Acidic silica gel, acetic acid in mobile phases, or prolonged heating in high-boiling solvents (e.g., toluene, DMSO).

Troubleshooting Protocol:

  • Avoid Acid: Use neutral alumina instead of silica gel, or buffer your silica with 1% Triethylamine (TEA) before loading.

  • Temperature Limit: Keep workup temperatures below 40°C.

  • MS Diagnosis: Check LCMS.

    • Target Mass:

      
       (Open Chain)
      
    • Impurity Mass:

      
       (Loss of 
      
      
      
      )
Part 3: Structural Isomers (Reagent Impurities)

Q: I have a persistent shoulder peak (


) that has the same mass but doesn't coalesce with heat. What is it? 

A: This is likely a regioisomer derived from impurities in your starting isobutylamine. Commercial isobutylamine often contains trace amounts of sec-butylamine or n-butylamine . These react identically to form isomers that are extremely difficult to separate due to nearly identical polarity and mass.

  • N-sec-butyl isomer: Often elutes slightly earlier on C18.

  • N-n-butyl isomer: Often elutes slightly later on C18.

Purification Strategy: Switch to a PFP (Pentafluorophenyl) or C18 Core-Shell column. The fluorine-fluorine interactions in PFP phases offer better shape selectivity for branched vs. linear alkyl isomers than standard C18.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for identifying the nature of the "isomer."

TroubleshootingLogic Start Problem: Double Peaks / Impurities Step1 Perform VT-NMR (55°C) or High-Temp HPLC (50°C) Start->Step1 Decision1 Do peaks merge? Step1->Decision1 Rotamer Diagnosis: Rotamers (Conformational Isomers) Decision1->Rotamer Yes Step2 Check LCMS Mass Spectrum Decision1->Step2 No Action1 Action: Report as single compound. Run QC at elevated temp. Rotamer->Action1 Decision2 Is Mass = M - 18? Step2->Decision2 Cyclized Diagnosis: Quinazolinone (Cyclized Byproduct) Decision2->Cyclized Yes Structural Diagnosis: Structural Isomer (sec-butyl / n-butyl variant) Decision2->Structural No Action2 Action: Repurify on Neutral Alumina. Avoid Acid/Heat. Cyclized->Action2 Action3 Action: Use PFP Column or Recrystallize (slow evaporation). Structural->Action3

Caption: Logic flow for distinguishing between benign rotamers, destructive cyclization, and structural impurities.

Experimental Protocols
1. Optimized HPLC Method for Isomer Resolution

To distinguish between rotamers (which merge) and structural isomers (which separate further), use this method.

ParameterSettingRationale
Column C18 Core-Shell (2.7 µm, 4.6 x 100 mm)High efficiency for closely eluting structural isomers.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.5)Basic pH suppresses protonation, improving peak shape for amides.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 40% B to 70% B over 15 minShallow gradient focuses on the hydrophobic region.
Temperature 45°C CRITICAL: Collapses rotamers into a single peak.
Detection UV 254 nmAmide absorption maximum.
2. Chemical Stability Test (Cyclization Check)

Before large-scale purification, verify stability.

  • Dissolve 1 mg of crude in 1 mL of solvent (MeOH).

  • Add 1 drop of acetic acid.

  • Heat to 60°C for 1 hour.

  • Inject on LCMS.

  • Result: If a peak at [M-18] appears, your compound is acid-sensitive. Do not use silica gel with acidic modifiers.

Mechanistic Pathway: Cyclization

Understanding the degradation pathway is crucial for prevention.

Cyclization OpenChain Open Chain Target N-isobutyl-2-(isobutyrylamino)benzamide (MW 262) Transition Acid/Heat Catalysis (- H2O) OpenChain->Transition Dehydration ClosedRing Cyclized Impurity 2-isopropyl-3-isobutylquinazolin-4(3H)-one (MW 244) Transition->ClosedRing Irreversible

Caption: The Niementowski-type cyclization pathway that converts the target diamide into a quinazolinone impurity.

References
  • Clayden, J., et al. (2001). Restricted Rotation in Amides and its Consequences for NMR and HPLC. Organic Chemistry, Oxford University Press.

  • Woscholski, R., et al. (2010). Synthesis of Quinazolinones via Cyclization of Anthranilamides. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). General Experimental Workflow for N-Isobutylbenzamide Synthesis. BenchChem Support Center.

  • PubChem Compound Summary. (2024). 3-Isobutyrylaminobenzamide (Structural Analog Data). National Center for Biotechnology Information.

  • Separation Science. (2022). Troubleshooting Peak Splitting in HPLC: Rotamers vs. Impurities. Knowledge Base.

Validation & Comparative

validation of analytical methods for N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for N-isobutyl-2-(isobutyrylamino)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Analytical Challenge of Bis-Acylated Benzamides

In the synthesis of anthranilamide-based pharmacophores (common in HDAC inhibitors and local anesthetics), N-isobutyl-2-(isobutyrylamino)benzamide (hereafter referred to as IB-IBA ) frequently appears as a critical process-related impurity. It represents the "over-acylated" byproduct formed when 2-aminobenzamide derivatives react with excess isobutyryl chloride or isobutanoic acid.

Because IB-IBA shares a high degree of structural homology with the mono-acylated active pharmaceutical ingredient (API), separating it requires precise chromatographic selectivity. This guide objectively compares the industry-standard HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative, providing validated protocols to ensure your data meets ICH Q2(R2) standards.

Part 1: Comparative Analysis of Analytical Platforms

The choice between HPLC-UV and UHPLC-MS/MS depends on the phase of drug development. HPLC-UV is the workhorse for process chemistry (monitoring >0.05% levels), while UHPLC-MS/MS is required for genotoxic impurity screening or trace analysis (<10 ppm).

Performance Matrix: HPLC-UV vs. UHPLC-MS/MS
FeatureMethod A: Standard HPLC-UV Method B: Advanced UHPLC-MS/MS
Primary Application Routine QC, Purity Release (>98%), Stability TestingTrace Impurity Profiling, Genotoxic Screening, Bioanalysis
Limit of Quantitation (LOQ) ~0.05% (w/w) relative to API< 1.0 ng/mL (ppb levels)
Specificity Relies on chromatographic resolution (

)
Mass-resolved (m/z 263.2

177.1); highly specific even with co-elution
Throughput Moderate (25–35 min run time)High (5–8 min run time)
Cost Per Sample LowHigh
Robustness High; tolerant to minor buffer pH changesModerate; sensitive to matrix effects and ion suppression

Part 2: Validated Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine Quality Control and Stability Studies.[2]

Expert Insight: IB-IBA is significantly more hydrophobic than its mono-acylated precursors due to the presence of two aliphatic side chains (isobutyl and isopropyl). A C18 column with high carbon load is essential, but you must use a gradient that ramps to at least 80% organic modifier to ensure sharp peak shape and prevent carryover.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Low pH suppresses silanol activity, improving peak symmetry for the amide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 40°C.

  • Detection: UV at 230 nm (Maximize amide absorption) and 254 nm (Selectivity check).

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
2.0 20 Isocratic Hold
20.0 80 Linear Ramp (Elution of IB-IBA ~14-16 min)
25.0 95 Column Wash
25.1 20 Re-equilibration

| 30.0 | 20 | End |

3. System Suitability Criteria (Mandatory):

  • Tailing Factor:

    
    
    
  • Resolution (

    
    ): 
    
    
    
    between IB-IBA and the mono-acylated main peak.
  • Precision (n=6): RSD

    
     for peak area.
    
Method B: Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)

Best for: Trace Quantification (< 0.1%) and Cleaning Validation.

Expert Insight: For MS detection, phosphoric acid is non-volatile and must be replaced with formic acid. The transition


 corresponds to the loss of the isobutyryl group, a highly characteristic fragmentation for this molecule.

1. Instrument Parameters:

  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

2. MS/MS Transitions (ESI Positive Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)

| IB-IBA | 263.2


 | 177.1  (Quantifier) | 30 | 22 |
| | | 121.1  (Qualifier) | 30 | 35 |

3. Gradient Profile (Rapid):

  • 0–0.5 min: 10% B

  • 0.5–4.0 min: 10%

    
     90% B
    
  • 4.0–5.0 min: 90% B (Wash)

  • 5.1 min: 10% B (Re-equilibrate)

Part 3: Validation Strategy & Workflow

To ensure scientific integrity, the validation must demonstrate that the method can distinguish IB-IBA from potential interferences (Synthesis Precursors).

Critical Validation Experiment: Specificity via Forced Degradation Do not assume specificity. You must stress the sample to prove the method can separate degradation products from the analyte.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect hydrolysis of the aliphatic amide).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid cleavage of the benzamide linkage).

  • Oxidation: 3%

    
    , RT, 4 hours.
    

Visualizing the Analytical Decision Framework

The following diagram illustrates the decision logic for selecting the appropriate method and the validation workflow required for regulatory submission.

AnalyticalWorkflow Start Sample: N-isobutyl-2-(isobutyrylamino)benzamide (IB-IBA) Decision Determine Analytical Goal Start->Decision RoutineQC Routine QC / Purity (>98%) Decision->RoutineQC High Conc. TraceImp Trace Impurity / Cleaning (<10 ppm) Decision->TraceImp Low Conc. HPLC Method A: HPLC-UV (C18, pH 2.2, 230nm) RoutineQC->HPLC LCMS Method B: UHPLC-MS/MS (ESI+, MRM 263.2->177.1) TraceImp->LCMS Valid_Spec Validation: Specificity (Forced Degradation) HPLC->Valid_Spec LCMS->Valid_Spec Valid_Lin Validation: Linearity (R² > 0.999) Valid_Spec->Valid_Lin Valid_Acc Validation: Accuracy (Spike Recovery 90-110%) Valid_Lin->Valid_Acc Report Generate COA / Validation Report Valid_Acc->Report

Caption: Decision tree and validation workflow for IB-IBA analysis, compliant with ICH Q2(R2) guidelines.

Part 4: Data Presentation & Causality

Why does Method A use pH 2.2? The amide nitrogen in the benzamide structure is weakly basic. At neutral pH, peak tailing often occurs due to secondary interactions with residual silanols on the silica column. By suppressing the ionization of silanols (pKa ~4.5) using a low pH phosphate buffer (pH 2.2), we ensure the analyte remains neutral and interacts purely via hydrophobic mechanisms, resulting in sharp, symmetric peaks (


).

Summary of Typical Validation Results (Example Data)

ParameterAcceptance CriteriaTypical Result (HPLC-UV)Typical Result (LC-MS)
Linearity (

)

0.9998 (Range: 50–150%)0.9992 (Range: 1–100 ng/mL)
Accuracy (Recovery) 98.0% – 102.0%99.4%95.8%
Precision (Repeatability) RSD

0.3%2.1%
Specificity No interference in blankPassPass (Mass selective)
Robustness Resolution > 1.5Stable at

Sensitive to organic % change

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[3][4][5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Spectroscopic Differentiation of N-isobutyl-2-(isobutyrylamino)benzamide and Its Structural Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

In drug development and synthetic organic chemistry, distinguishing between positional isomers is a critical quality control step. N-isobutyl-2-(isobutyrylamino)benzamide (the ortho isomer) and its structural analogs, N-isobutyl-3-(isobutyrylamino)benzamide (meta) and N-isobutyl-4-(isobutyrylamino)benzamide (para), share the identical molecular weight (MW 276.37) and formula (C16H24N2O2). However, their spatial arrangements lead to vastly different physicochemical behaviors.

This guide objectively compares the spectral performance of these three isomers across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS). By understanding the causality behind proximity effects—specifically intramolecular hydrogen bonding and the mass spectrometric "ortho effect"—researchers can unambiguously identify these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality: Intramolecular Hydrogen Bonding

The most profound spectroscopic difference between these analogs lies in their


H NMR spectra. In the ortho isomer, the close spatial proximity of the isobutyrylamino group at position 2 and the benzamide carbonyl at position 1 facilitates the formation of a stable, six-membered intramolecular hydrogen-bonded ring[1].

This hydrogen bonding depletes the electron density around the participating amide proton (NH), causing a severe deshielding effect. Consequently, the hydrogen-bonded NH proton in the ortho isomer shifts significantly downfield (typically >10.5 ppm). In stark contrast, the meta and para isomers are geometrically prohibited from forming this intramolecular ring. Their amide protons experience only standard intermolecular interactions, resonating in the typical secondary amide range (6.0–8.0 ppm)[2].

Self-Validating Experimental Protocol

To accurately observe this phenomenon, the choice of solvent is paramount. Using a highly polar, hydrogen-bond-accepting solvent like DMSO-


 will actively disrupt the intramolecular hydrogen bond, masking the isomeric differences.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.5 mL of dry, deuterated chloroform (CDCl

    
    ). CDCl
    
    
    
    is a non-competing solvent that preserves the native intramolecular hydrogen bonds.
  • Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 400 MHz or higher, utilizing a standard 30° pulse sequence with a 2-second relaxation delay.
    
  • Self-Validation Check: The protocol validates itself via the residual solvent peak. The sharp presence of the CHCl

    
     peak at exactly 7.26 ppm confirms both the calibration of the chemical shift scale and the absence of bulk water (which would appear around 1.56 ppm and potentially disrupt hydrogen bonding).
    
  • Data Interpretation: Scan the far downfield region (>10 ppm). A sharp singlet in this region definitively identifies the ortho isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Causality: Amide Band Shifts

Infrared spectroscopy provides orthogonal confirmation of the hydrogen-bonding state. The Amide I band is primarily governed by the C=O stretching vibration[3]. When the carbonyl oxygen acts as a hydrogen-bond acceptor (as in the ortho isomer), the C=O double bond character is slightly weakened, reducing its force constant. This shifts the Amide I absorption to a lower wavenumber (~1630 cm⁻¹) compared to the free carbonyls in the meta and para isomers (~1660 cm⁻¹)[4].

Self-Validating Experimental Protocol

Step-by-Step Methodology:

  • Background Acquisition: Collect a background spectrum (air) using an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) from 4000 to 400 cm⁻¹.

  • Sample Application: Place 1–2 mg of the neat, crystalline solid directly onto the ATR crystal. Apply consistent pressure using the anvil. Note: Analyzing the neat solid prevents solvent-induced conformational changes.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The absence of broad, erratic signals in the 3500–3900 cm⁻¹ region validates that the background subtraction successfully removed atmospheric water vapor, ensuring the Amide A (N-H stretch) region (~3200–3400 cm⁻¹) is purely representative of the sample.

Mass Spectrometry (EI-MS)

Mechanistic Causality: The "Ortho Effect"

Electron Ionization Mass Spectrometry (EI-MS) differentiates the isomers through distinct gas-phase fragmentation pathways. The ortho isomer is uniquely susceptible to the "ortho effect"[5]. Upon ionization, a labile hydrogen from the isobutyrylamino group transfers to the adjacent benzamide group via a six-membered transition state. This rearrangement triggers the expulsion of a neutral molecule (such as H


O or an amine fragment), generating a highly abundant, diagnostic fragment ion[6]. The meta and para isomers, lacking this proximity, undergo standard 

-cleavage and exhibit significantly lower abundances of these rearranged ions.
Self-Validating Experimental Protocol

Step-by-Step Methodology:

  • Sample Introduction: Introduce the sample via a Direct Insertion Probe (DIP) to avoid thermal degradation associated with GC injection ports.

  • Ionization: Apply a standard electron ionization energy of 70 eV.

  • Acquisition: Scan the mass range from m/z 50 to 300.

  • Self-Validation Check: The presence of the intact molecular ion[M]

    
     at m/z 276 validates that the analyte successfully volatilized without premature thermal decomposition, ensuring that all subsequent lower-mass peaks are true electron-impact fragments.
    

Quantitative Data Comparison

The following table summarizes the expected spectral benchmarks for differentiating the three structural analogs.

Analytical TechniqueSpectral FeatureOrtho Isomer (N-isobutyl-2-...)Meta / Para Isomers (N-isobutyl-3/4-...)

H NMR (CDCl

)
Hydrogen-bonded NH Shift> 10.5 ppm (Strongly deshielded)6.0 – 8.0 ppm (Standard range)
FTIR (Neat ATR) Amide I (C=O Stretch)~1630 cm⁻¹ (Shifted lower)~1660 cm⁻¹ (Standard range)
FTIR (Neat ATR) Amide A (N-H Stretch)~3250 cm⁻¹ (Broadened)~3300 cm⁻¹ (Sharper)
EI-MS (70 eV) Diagnostic Fragment IonsHigh abundance of[M-H

O]

or [M-NHR]

due to ortho effect
Low/Zero abundance of ortho-effect fragments; dominated by

-cleavage

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for processing an unknown benzamide isomer to achieve unambiguous structural identification.

G Start Analyte: Benzamide Isomer (Ortho, Meta, or Para) NMR 1H NMR Spectroscopy (CDCl3 Solvent) Start->NMR Aliquot 1 IR ATR-FTIR Spectroscopy (Neat Solid) Start->IR Aliquot 2 MS EI-Mass Spectrometry (70 eV) Start->MS Aliquot 3 NMR_Ortho NH Shift > 10 ppm (Intramolecular H-Bond) NMR->NMR_Ortho Ortho Isomer NMR_Other NH Shift 6-8 ppm (No Intramolecular H-Bond) NMR->NMR_Other Meta/Para Isomers IR_Ortho Amide I ~1630 cm⁻¹ (H-Bonded C=O) IR->IR_Ortho Ortho Isomer IR_Other Amide I ~1660 cm⁻¹ (Free C=O) IR->IR_Other Meta/Para Isomers MS_Ortho Prominent[M-H2O]⁺ or [M-NHR]⁺ (Ortho Effect) MS->MS_Ortho Ortho Isomer MS_Other Standard α-Cleavage (No Ortho Effect) MS->MS_Other Meta/Para Isomers Conclusion Unambiguous Isomer Identification NMR_Ortho->Conclusion NMR_Other->Conclusion IR_Ortho->Conclusion IR_Other->Conclusion MS_Ortho->Conclusion MS_Other->Conclusion

Spectroscopic workflow for differentiating ortho, meta, and para benzamide isomers.

References

  • Patel, A. K., et al. "Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies." New Journal of Chemistry, 2019.[Link]

  • Shalaeva, M., et al. "An NMR method for the quantitative assessment of intramolecular hydrogen bonding." Journal of Chemical Information and Modeling, 2014.[Link]

  • Moraes, L. A. B., et al. "Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry." Journal of the American Society for Mass Spectrometry, 2005.[Link]

  • Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy, 2020.[Link]

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A Senior Application Scientist's Guide to Purity Assessment: N-isobutyl-2-(isobutyrylamino)benzamide via qNMR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth, scientifically grounded exploration of utilizing quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of N-isobutyl-2-(isobutyrylamino)benzamide, a novel small molecule with therapeutic potential. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare qNMR with established analytical techniques, supported by experimental data.

The Criticality of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical scrutiny. Purity assessment is paramount, as even minute impurities can significantly impact a drug's safety profile, therapeutic efficacy, and stability.[1] The International Council for Harmonisation (ICH) provides stringent guidelines (ICH Q3A/B) that mandate the identification, qualification, and control of impurities in new drug substances and products.[2][3][4] This underscores the necessity for analytical methods that are not only accurate and precise but also robust and reliable.

Quantitative NMR: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for determining the absolute purity of a substance.[5][6] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR leverages the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[7][8] By co-dissolving the analyte with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[9][10]

Why qNMR is a Superior Choice for Purity Assessment:
  • Absolute Quantification: qNMR provides a direct measure of molar concentration, eliminating the need for analyte-specific reference standards, which are often unavailable for novel compounds.[9]

  • Universality of Detection: Proton (¹H) NMR, the most common form of qNMR, is applicable to nearly all organic molecules.[7]

  • Structural Confirmation: The NMR spectrum provides structural information, allowing for simultaneous identification and quantification of the analyte and any observable impurities.[6]

  • Non-Destructive: The sample can be recovered after analysis, a significant advantage when dealing with precious or limited quantities of material.[9]

Experimental Protocol: Purity Assessment of N-isobutyl-2-(isobutyrylamino)benzamide by ¹H-qNMR

This protocol is designed to be a self-validating system, incorporating checks and considerations to ensure the integrity of the results.

I. Materials and Instrumentation
  • Analyte: N-isobutyl-2-(isobutyrylamino)benzamide (Molecular Weight: 262.35 g/mol )

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity) (Molecular Weight: 116.07 g/mol )[10][11]

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • Instrumentation: 500 MHz NMR Spectrometer

  • Equipment: Analytical microbalance (readability ± 0.01 mg), vortex mixer, NMR tubes (5 mm), volumetric flasks, and pipettes.[12][13]

II. Causality Behind Experimental Choices
  • Choice of Internal Standard: Maleic acid is selected due to its high purity, stability, and simple ¹H NMR spectrum (a single peak in a region that does not overlap with the analyte signals).[10][11] Its solubility in DMSO-d6 is also a key factor.[10]

  • Choice of Solvent: DMSO-d6 is an excellent solvent for a wide range of organic compounds and its residual proton signal does not interfere with the signals of interest for both the analyte and the internal standard.[7][14]

  • Spectrometer Frequency: A higher field strength (500 MHz) provides better signal dispersion and sensitivity, which is crucial for resolving signals and accurately quantifying minor impurities.[7]

III. Sample Preparation Workflow

The following diagram illustrates the key steps in preparing the sample for qNMR analysis.

G cluster_prep Sample Preparation weigh_analyte Accurately weigh ~10 mg of N-isobutyl-2- (isobutyrylamino)benzamide weigh_is Accurately weigh ~5 mg of Maleic Acid (IS) dissolve Dissolve both in a known volume of DMSO-d6 (e.g., 1.0 mL) weigh_is->dissolve vortex Vortex thoroughly to ensure complete dissolution and homogeneity dissolve->vortex transfer Transfer ~0.6 mL of the solution to a 5 mm NMR tube vortex->transfer

Caption: Workflow for qNMR sample preparation.

IV. Step-by-Step Experimental Protocol
  • Accurate Weighing: Using an analytical microbalance, accurately weigh approximately 10 mg of N-isobutyl-2-(isobutyrylamino)benzamide and 5 mg of maleic acid into a clean, dry vial.[12][15] Record the exact weights. The goal is to achieve a molar ratio that results in comparable peak intensities for the analyte and the internal standard.[7]

  • Dissolution: Add a precise volume (e.g., 1.0 mL) of DMSO-d6 to the vial.[16]

  • Homogenization: Cap the vial and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.[16] Visually inspect the solution to confirm there are no suspended particles.[13]

  • Transfer to NMR Tube: Transfer approximately 0.6 mL of the solution into a clean, dry 5 mm NMR tube.[15]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument on the deuterium signal of DMSO-d6.

    • Crucial Parameter—Relaxation Delay (d1): Set a sufficiently long relaxation delay (d1) to ensure full relaxation of all protons of interest. This is critical for accurate quantification.[9][17] A conservative starting point is 5 times the longest T1 relaxation time of any signal being integrated.[18][19] For initial experiments, a d1 of 30 seconds is recommended. The T1 values can be experimentally determined using an inversion-recovery pulse sequence for method optimization.[17]

    • Acquire the ¹H NMR spectrum using a 90° pulse angle.[7][19]

    • Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to ensure high precision.[7]

V. Data Processing and Purity Calculation
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For N-isobutyl-2-(isobutyrylamino)benzamide, suitable signals would be the isobutyl protons. For maleic acid, integrate the singlet corresponding to its two olefinic protons.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[7]:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

Comparative Analysis: qNMR vs. Alternative Purity Assessment Methods

While qNMR is a powerful technique, it is essential to understand its performance in the context of other commonly used methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

G cluster_methods Purity Assessment Methods cluster_attributes Performance Attributes qNMR qNMR Accuracy Accuracy qNMR->Accuracy High (Absolute) Precision Precision qNMR->Precision Excellent Sensitivity Sensitivity qNMR->Sensitivity Moderate Throughput Throughput qNMR->Throughput Moderate Quantification Quantification Type qNMR->Quantification Absolute HPLC HPLC-UV HPLC->Accuracy High (Relative/External Std) HPLC->Precision Excellent HPLC->Sensitivity High HPLC->Throughput High HPLC->Quantification Relative/External Std LCMS LC-MS LCMS->Accuracy Semi-Quantitative LCMS->Precision Good LCMS->Sensitivity Very High LCMS->Throughput High LCMS->Quantification Relative

Caption: Comparison of analytical techniques for purity assessment.

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the performance of qNMR, HPLC-UV, and LC-MS for the purity assessment of N-isobutyl-2-(isobutyrylamino)benzamide.

ParameterqNMRHPLC-UVLC-MS
Principle Molar concentration via signal integrationSeparation by polarity, UV absorbanceSeparation by polarity, mass-to-charge ratio
Accuracy High (typically ±1-2%)[9]High (typically ±1-2% with standard)[5]Semi-quantitative
Precision (RSD) < 1%[20]< 2%[21]< 5-10%
Limit of Quantification (LOQ) ~0.1%~0.01%~0.001%
Reference Standard Internal standard of a different compound[9]Analyte-specific reference standard required[5]Not typically used for quantification
Throughput Moderate (10-20 min/sample)[22]High (5-15 min/sample)[21]High (2-10 min/sample)
Information Provided Absolute purity, structural confirmationRelative purity, retention timeMolecular weight, structural fragments

Data presented is illustrative and may vary based on specific instrumentation and experimental conditions.

Discussion of Comparative Data
  • Accuracy and Traceability: qNMR's strength lies in its ability to provide SI-traceable absolute purity values without the need for an analyte-specific reference standard.[9] This is a significant advantage in early-stage drug development when such standards may not be available. HPLC, while highly accurate, relies on the availability of a well-characterized reference standard of the analyte for accurate quantification.[5]

  • Sensitivity: HPLC-UV and particularly LC-MS offer superior sensitivity compared to qNMR, making them better suited for detecting and quantifying trace-level impurities.[23][24] The LOQ for qNMR is typically around 0.1%, which is generally sufficient for the main component's purity but may not meet the requirements for certain impurity profiling according to ICH guidelines.[2][3]

  • Complementary Nature: The techniques are often complementary. qNMR can be used to certify the purity of the reference standard used for HPLC calibration.[23] HPLC and LC-MS are invaluable for separating and identifying impurities that may not be resolved or detectable in the NMR spectrum.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of N-isobutyl-2-(isobutyrylamino)benzamide, an integrated analytical strategy is recommended. qNMR serves as a robust primary method for establishing the absolute purity of the bulk drug substance with high accuracy and precision.[6][8] Its ability to provide simultaneous structural confirmation adds another layer of confidence. This should be complemented by high-sensitivity chromatographic techniques like HPLC-UV and LC-MS to profile and quantify trace impurities, ensuring full compliance with regulatory expectations.[23][25] This multi-faceted approach, leveraging the strengths of each technique, provides a comprehensive and scientifically sound evaluation of the drug substance's purity, ultimately contributing to the development of safer and more effective medicines.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • Mahajan, S., & Singh, I. P. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 1279–1286. [Link]

  • AMPAC Fine Chemicals. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]

  • ACS.org. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • Giraudeau, P. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(12), 1262. [Link]

  • ResearchGate. (2018). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 749. [Link]

  • Riebe, F., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and Bioanalytical Chemistry, 407(23), 7059–7069. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Shu, Q., et al. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 222, 115073. [Link]

  • Bentham Science. (2024, November 1). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]

  • Al-Karmalawy, A. A., et al. (2021). A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study. Journal of AOAC INTERNATIONAL, 104(5), 1319–1328. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • NIH. (n.d.). 3-Isobutyrylaminobenzamide. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7). [Link]

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Technical Guide: Cross-Validation of HPLC vs. UPLC for N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-isobutyl-2-(isobutyrylamino)benzamide (C₁₅H₂₂N₂O₂) is a critical process-related impurity often encountered during the synthesis of N-substituted benzamide derivatives and quinazolinone-based active pharmaceutical ingredients (APIs). Structurally, it represents a "bis-acylated" side product formed when the intermediate 2-amino-N-isobutylbenzamide undergoes over-acylation with isobutyryl chloride or related activating agents.

Accurate quantification of this impurity is essential for establishing mass balance in API synthesis. While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for release testing, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in throughput and sensitivity for in-process control (IPC).

This guide provides a validated framework for cross-validating these two techniques, ensuring that the transition from a legacy HPLC method to a modern UPLC workflow maintains scientific integrity and regulatory compliance.

Chemical Profile[1][2][3][4][5][6]
  • Molecular Weight: 262.35 g/mol

  • LogP (Predicted): ~2.5–3.0 (Hydrophobic due to isobutyl groups)

  • Chromophore: Benzamide core (UV active,

    
     ~230–254 nm)
    
  • pKa: Neutral amide functionalities; lacks basic centers protonatable in standard acidic mobile phases.

Method Development Strategies

The Legacy Standard: HPLC

The HPLC approach prioritizes robustness and capacity. Given the hydrophobicity of the isobutyl groups, a C18 stationary phase is mandatory to ensure adequate retention and separation from the more polar mono-amide precursor.

  • Column: C18, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Dimensions: 4.6 mm x 150 mm or 250 mm.

  • Flow Rate: 1.0 – 1.5 mL/min.

  • Backpressure: Typically < 200 bar.

The Modern Alternative: UPLC

UPLC leverages sub-2 µm particle technology to improve resolution (


) and sensitivity (

) while drastically reducing run time.
  • Column: C18, 1.7 µm particle size (e.g., Waters ACQUITY BEH C18).

  • Dimensions: 2.1 mm x 50 mm or 100 mm.

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Backpressure: > 600 bar (requires UPLC-rated pumps).

Experimental Protocols & Cross-Validation

Sample Preparation

Objective: Create a stable stock solution suitable for both systems to eliminate prep-variable bias.

  • Stock Solution: Weigh 10.0 mg of N-isobutyl-2-(isobutyrylamino)benzamide reference standard into a 100 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water (Diluent).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (Concentration: 10 µg/mL).

  • Impurity Spiking: For specificity testing, spike the target analyte into a solution containing the precursor 2-amino-N-isobutylbenzamide (0.5 mg/mL).

Method Translation (Geometric Scaling)

To transfer the method from HPLC to UPLC, apply the Isocratic Scaling Equation to maintain constant linear velocity and resolution:



Where


 is column length and 

is column diameter.
Comparative Performance Data (Representative)

The following data illustrates the expected performance shift when transferring a gradient method for this benzamide derivative.

ParameterHPLC (Legacy)UPLC (Optimized)Improvement Factor
Column C18, 4.6x150mm, 5µmC18, 2.1x50mm, 1.7µmN/A
Run Time 25.0 min3.5 min7.1x Faster
Retention Time (

)
14.2 min1.8 min-
Resolution (

)
2.5 (vs. precursor)3.2 (vs. precursor)1.28x Improved
Solvent Usage 30 mL/run1.8 mL/run16x Reduction
LOD (S/N=3) 0.05 µg/mL0.01 µg/mL5x Sensitivity

Visualizing the Validation Workflow

The following diagram outlines the decision process and experimental workflow for cross-validating the two methods.

MethodValidation Start Start: Method Transfer DefineHPLC Define HPLC Baseline (Reference Method) Start->DefineHPLC CalcScaling Calculate Geometric Scaling (Gradient & Flow) DefineHPLC->CalcScaling RunUPLC Execute UPLC Method (Test Method) CalcScaling->RunUPLC CheckRes Check Resolution (Rs) Rs > 2.0? RunUPLC->CheckRes CheckSens Check Sensitivity S/N > 10 (LOQ)? CheckRes->CheckSens Yes Optimize Optimize Gradient/Temp CheckRes->Optimize No CheckSens->Optimize No Validation Full ICH Q2(R1) Validation (Linearity, Accuracy, Precision) CheckSens->Validation Yes Optimize->RunUPLC Report Generate Comparability Report Validation->Report

Figure 1: Strategic workflow for transferring and validating the benzamide impurity method from HPLC to UPLC.

Critical Validation Parameters (ICH Q2)

To declare the UPLC method "equivalent" or "superior," you must validate the following per ICH Q2(R1) guidelines:

  • Specificity:

    • Requirement: No interference at the retention time of N-isobutyl-2-(isobutyrylamino)benzamide from the blank or the precursor 2-amino-N-isobutylbenzamide.

    • UPLC Advantage: Higher peak capacity reduces the risk of co-elution with unknown degradation products.

  • Linearity:

    • Range: LOQ to 120% of the specification limit (typically 0.15% for impurities).

    • Criterion:

      
      .
      
  • Accuracy (Recovery):

    • Protocol: Spike the impurity into the API matrix at 50%, 100%, and 150% of the target limit.

    • Acceptance: Mean recovery 90–110%.

  • Robustness (UPLC Specific):

    • Critical: UPLC is more sensitive to frictional heating. Ensure the column thermostat is active and set (e.g., 40°C) to prevent band broadening.

    • Dwell Volume: Measure the system dwell volume. A mismatch between the calculated and actual dwell volume can shift retention times significantly in gradient UPLC.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • PubChem. "Compound Summary: N-isobutylbenzamide (Related Structure)." National Library of Medicine. Available at: [Link]

  • Waters Corporation. "Method Transfer from HPLC to UPLC." Application Notes. Available at: [Link]

A Comparative Analysis of the Anticonvulsant Potential of N-Isobutyl-2-(isobutyrylamino)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activity of N-isobutyl-2-(isobutyrylamino)benzamide derivatives, a class of compounds showing significant promise in the field of anticonvulsant research. While direct comparative studies on a broad series of these specific derivatives are emerging, we can infer and build a strong comparative framework by examining closely related 2-(acylamino)benzamide and N-substituted benzamide analogues. This analysis delves into the structure-activity relationships (SAR), quantitative comparisons of anticonvulsant efficacy, underlying mechanisms of action, and the detailed experimental protocols used for their evaluation.

Introduction: The Promise of Benzamide Derivatives in Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite a range of available antiepileptic drugs (AEDs), a significant number of patients are resistant to current treatments, underscoring the critical need for novel therapeutics with improved efficacy and safety profiles. Benzamide derivatives have emerged as a versatile and promising scaffold in the development of new anticonvulsants, with several analogues demonstrating potent activity in preclinical models. The structural diversity of the benzamide core allows for extensive medicinal chemistry exploration to optimize anticonvulsant properties.

Deciphering the Anticonvulsant Mechanism of Action

The anticonvulsant effects of benzamide derivatives are often attributed to their interaction with key components of neuronal excitability. The primary proposed mechanism involves the modulation of voltage-gated sodium channels (VGSCs).

Modulation of Voltage-Gated Sodium Channels: Many anticonvulsant drugs exert their therapeutic effect by blocking VGSCs. This action stabilizes the inactive state of the channel, which in turn limits the high-frequency repetitive firing of neurons that is a hallmark of seizures. It is hypothesized that N-isobutyl-2-(isobutyrylamino)benzamide derivatives bind to VGSCs, particularly in their open or inactivated states which are more prevalent during the intense neuronal firing that occurs during a seizure. This binding reduces the influx of sodium ions, thereby dampening excessive neuronal excitation and preventing seizure propagation.

Anticonvulsant Mechanism cluster_neuron Presynaptic Neuron cluster_drug Drug Action Action Potential Action Potential VGSC_Open Voltage-Gated Na+ Channel (Open/Inactivated) Action Potential->VGSC_Open triggers Na_Influx Na+ Influx VGSC_Open->Na_Influx Depolarization Depolarization & High-Frequency Firing Na_Influx->Depolarization NT_Release Neurotransmitter Release Depolarization->NT_Release leads to Postsynaptic_Neuron Postsynaptic Neuron NT_Release->Postsynaptic_Neuron Signal Propagation Benzamide_Derivative N-Isobutyl-2-(isobutyrylamino)benzamide Derivative Benzamide_Derivative->VGSC_Open Blocks

Figure 1: Proposed mechanism of action for N-isobutyl-2-(isobutyrylamino)benzamide derivatives.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of 2-(acylamino)benzamide derivatives is significantly influenced by the nature of the substituents on the amide nitrogen and the acyl group.

  • The N-substituent (R1): The N-isobutyl group in the target scaffold is a small, hydrophobic moiety. In related series of anticonvulsant amides, small, non-bulky alkyl groups at this position are often favored for potent activity.

  • The Acyl Group (R2): The isobutyryl group provides a branched alkyl chain. The nature and size of this acyl group are critical for modulating the compound's lipophilicity and its fit within the binding pocket of its molecular target.

  • The Benzamide Core: The aromatic ring of the benzamide is a crucial lipophilic domain. Substitutions on this ring can significantly impact activity.

Quantitative Comparison of Biological Activity

The following table summarizes the anticonvulsant activity and neurotoxicity of representative benzamide derivatives from various studies to provide a comparative context. The data is primarily from the maximal electroshock (MES) test, a widely accepted model for generalized tonic-clonic seizures, and the rotarod test for neurotoxicity. A higher Protective Index (PI), the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), indicates a better safety margin.

CompoundDerivative ClassMES ED50 (mg/kg, i.p. in mice)Neurotoxicity TD50 (mg/kg, i.p. in mice)Protective Index (PI)Reference
Phenytoin Standard AED9.5697.3[1]
Ameltolide 4-Amino-N-arylbenzamide2.64517.3[1]
Compound 18 N-Benzyl-2-acetamidopropionamide8.349.86.0[2]
(R)-Compound 18 N-Benzyl-2-acetamidopropionamide4.5--[2]
Compound 19 N-Benzyl-2-acetamidopropionamide17.3--[2]

Note: Data for specific N-isobutyl-2-(isobutyrylamino)benzamide derivatives is not yet publicly available in a comparative format. The compounds listed are structurally related and provide a benchmark for anticonvulsant potency.

Experimental Protocols

The preclinical evaluation of anticonvulsant candidates follows a standardized workflow to ensure reproducibility and comparability of data.

G A Compound Synthesis & Characterization B Initial Anticonvulsant Screening (MES & scPTZ Tests) A->B C Neurotoxicity Assessment (Rotarod Test) B->C D Quantitative Analysis (ED50 & TD50 Determination) C->D E Calculation of Protective Index (PI = TD50 / ED50) D->E F Mechanism of Action & Advanced Studies E->F

Figure 2: Preclinical screening workflow for anticonvulsant derivatives.

Maximal Electroshock (MES) Seizure Test

This is the most widely used animal model for identifying compounds effective against generalized tonic-clonic seizures.

  • Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Procedure:

    • A supramaximal electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes.

    • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to the electrical stimulus.

    • Animals are observed for the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.

  • Endpoint: The median effective dose (ED50) is calculated as the dose required to protect 50% of the animals from the tonic extensor component of the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can prevent clonic seizures and is often predictive of efficacy against absence seizures.

  • Objective: To assess a compound's ability to prevent clonic seizures induced by a chemical convulsant.

  • Procedure:

    • The convulsant agent pentylenetetrazole (PTZ) is administered subcutaneously at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice).

    • The test compound is administered prior to the PTZ injection.

    • Animals are observed for a set period (typically 30 minutes) for the occurrence of clonic seizures lasting at least 5 seconds.

  • Endpoint: The ED50 is the dose that protects 50% of the animals from clonic convulsions.

Rotarod Neurotoxicity Test

This assay is used to determine the dose at which a compound causes neurological deficit or motor impairment.

  • Objective: To assess the potential for a compound to induce motor incoordination.

  • Procedure:

    • Animals are trained to remain on a rotating rod (e.g., at 6 rpm) for a specified duration (e.g., 1-2 minutes).

    • After administration of the test compound, their ability to stay on the rod is evaluated at various time points.

  • Endpoint: The median toxic dose (TD50) is the dose at which 50% of the animals are unable to remain on the rod for the predetermined time.

Conclusion and Future Directions

The N-isobutyl-2-(isobutyrylamino)benzamide scaffold represents a promising avenue for the development of novel anticonvulsant agents. Based on the analysis of structurally related compounds, derivatives with small, hydrophobic N-alkyl groups and appropriately sized acyl moieties are likely to exhibit significant anticonvulsant activity, primarily through the modulation of voltage-gated sodium channels. The immediate future for this line of research should focus on the synthesis and systematic evaluation of a library of N-isobutyl-2-(isobutyrylamino)benzamide derivatives to establish a clear and detailed structure-activity relationship. Further investigation into their pharmacokinetic properties, metabolic stability, and potential for off-target effects will be crucial for identifying lead candidates for further development.

References

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ICH guideline compliance for N-isobutyl-2-(isobutyrylamino)benzamide impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to ICH Guideline Compliance for Impurities in N-isobutyl-2-(isobutyrylamino)benzamide

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on managing impurities in the active pharmaceutical ingredient (API) N-isobutyl-2-(isobutyrylamino)benzamide. Adherence to the guidelines established by the International Council for Harmonisation (ICH) is not merely a regulatory hurdle but a fundamental component of ensuring the safety and efficacy of the final drug product. This document will delve into the core ICH principles, present a comparative analysis of analytical methodologies, and provide actionable protocols for robust impurity profiling.

The Imperative of Impurity Control in Pharmaceutical Development

Any component present in a drug substance that is not the desired chemical entity is defined as an impurity.[1] These impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with excipients and container closure systems.[2][3][4] Uncontrolled impurities can have significant consequences, potentially altering the drug's efficacy, stability, and, most critically, posing a safety risk to the patient.

The ICH has established a series of quality guidelines that provide a globally harmonized approach to managing impurities. For a new chemical entity like N-isobutyl-2-(isobutyrylamino)benzamide, the primary guidelines of concern are:

  • ICH Q3A(R2): Impurities in New Drug Substances[5][6]

  • ICH Q3B(R2): Impurities in New Drug Products[7][8]

  • ICH Q2(R2): Validation of Analytical Procedures[9][10]

This guide will focus on the practical application of these guidelines to establish a robust control strategy for N-isobutyl-2-(isobutyrylamino)benzamide.

Deconstructing the ICH Framework: Thresholds and Actions

The ICH guidelines establish a tiered system based on specific thresholds that trigger requirements for reporting, identification, and toxicological qualification of impurities.[4] These thresholds are determined by the Maximum Daily Dose (MDD) of the drug. For the purpose of this guide, we will assume a hypothetical MDD of 500 mg for N-isobutyl-2-(isobutyrylamino)benzamide.

Threshold Type Definition Threshold for MDD ≤ 2 g/day Action Required for N-isobutyl-2-(isobutyrylamino)benzamide (MDD = 500mg)
Reporting The level above which an impurity must be reported in a registration application.[1][5]0.05%Any impurity found at a level >0.05% must be reported.
Identification The level above which the structure of an impurity must be determined.[1][5]0.10% or 1.0 mg/day total intake, whichever is lower.Any impurity found at a level >0.10% must have its chemical structure elucidated.
Qualification The level above which an impurity's biological safety must be established.[5]0.15% or 1.0 mg/day total intake, whichever is lower.Any impurity found at a level >0.15% must be qualified through toxicological studies.

This table is based on the thresholds outlined in the ICH Q3A(R2) and Q3B(R2) guidelines.[5][7]

Logical Workflow for Impurity Management

The decision-making process for handling an observed impurity follows a clear, logical path dictated by these thresholds.

ICH_Impurity_Workflow start Impurity Detected by Validated Method check_reporting Is Level > Reporting Threshold (0.05%)? start->check_reporting report_impurity Report Impurity in Regulatory Submission check_reporting->report_impurity Yes ignore Impurity Below Reporting Threshold check_reporting->ignore No check_identification Is Level > Identification Threshold (0.10%)? report_impurity->check_identification identify_impurity Identify Structure (e.g., via LC-MS, NMR) check_identification->identify_impurity Yes end_process Control Impurity Below Threshold in Specification check_identification->end_process No check_qualification Is Level > Qualification Threshold (0.15%)? identify_impurity->check_qualification qualify_impurity Establish Safety via Toxicological Studies check_qualification->qualify_impurity Yes check_qualification->end_process No qualify_impurity->end_process

Caption: ICH-based workflow for impurity management.

Potential Impurities in N-isobutyl-2-(isobutyrylamino)benzamide

A thorough understanding of the synthetic route is paramount to predicting potential process-related impurities. While the exact synthesis can vary, a plausible route involves the acylation of 2-aminobenzamide followed by N-alkylation. Based on this, we can anticipate the following impurities:

Potential Impurity Classification Likely Origin
2-AminobenzamideStarting MaterialIncomplete reaction during the first acylation step.
Isobutyric AcidReagent-relatedHydrolysis of isobutyryl chloride (reagent).
2-(isobutyrylamino)benzamideIntermediateIncomplete N-alkylation with isobutyl bromide/halide.
N-isobutyl-2-aminobenzamideProcess By-productPotential side reaction or alternative synthesis pathway.
Di-isobutyryl-2-aminobenzamideProcess By-productOver-acylation of the starting material.
Hydrolysis ProductDegradantCleavage of either amide bond due to exposure to acid/base/moisture.

Comparative Guide to Analytical Methodologies

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach is required, with each method providing unique and complementary information. The selection and validation of these methods must conform to ICH Q2(R2) guidelines, which require demonstration of specificity, accuracy, precision, linearity, and robustness.[10][11]

Methodology Primary Application Strengths Limitations
HPLC-UV Detection & Quantification. The primary workhorse for routine purity testing and stability studies.[12]Excellent quantitative accuracy and precision. Robust and widely available. Can separate a wide range of non-volatile compounds.Limited identification capabilities. Requires chromophores for UV detection.
LC-MS Identification. Crucial for determining the molecular weight and fragmentation patterns of unknown impurities.High sensitivity and specificity. Provides structural information for identification.Quantitative analysis can be more complex than HPLC-UV due to matrix effects.
GC-MS Volatile Impurities. Used for analyzing residual solvents (ICH Q3C) or volatile process-related impurities.[13]Excellent for separating and identifying volatile and semi-volatile compounds.[14]Not suitable for non-volatile or thermally labile compounds like the API itself without derivatization.
NMR Spectroscopy Structure Elucidation. Definitive structural confirmation of isolated and identified impurities.[12]Provides unambiguous structural information.Requires relatively pure and concentrated samples (>mg scale). Low sensitivity compared to MS.
Comprehensive Analytical Workflow

A robust workflow integrates these techniques to move from detection to definitive identification and routine control.

Analytical_Workflow sample Drug Substance Batch of N-isobutyl-2-(isobutyrylamino)benzamide hplc Routine Analysis by Validated HPLC-UV Method sample->hplc detect Detect & Quantify Known and Unknown Impurities hplc->detect known Compare to Reference Standards Report Levels detect->known Known Impurity unknown Unknown Impurity Detected Above Identification Threshold detect->unknown Unknown Impurity lcms LC-MS Analysis for MW and Fragmentation Data unknown->lcms propose Propose Putative Structure lcms->propose isolate Isolate Impurity (e.g., Prep-HPLC) propose->isolate nmr NMR Analysis for Definitive Structure Elucidation isolate->nmr confirm Structure Confirmed nmr->confirm

Caption: Integrated workflow for impurity profiling.

Experimental Protocols: A Practical Approach

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol describes a typical reversed-phase HPLC method suitable for separating N-isobutyl-2-(isobutyrylamino)benzamide from its potential process-related impurities and degradants.

Objective: To quantify impurities and establish the purity profile of the drug substance.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the N-isobutyl-2-(isobutyrylamino)benzamide sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Analysis and Calculation:

    • Inject the sample and integrate all peaks.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially).

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100

Rationale for Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar to non-polar compounds like benzamide derivatives.

  • Formic Acid: Acts as a modifier to improve peak shape and provides a source of protons for subsequent MS analysis if needed.

  • Gradient Elution: Necessary to elute both early-retaining polar impurities (like starting materials) and later-retaining non-polar impurities within a reasonable runtime while maintaining good resolution.

Protocol 2: LC-MS Method for Impurity Identification

Objective: To obtain the mass-to-charge ratio (m/z) of an unknown impurity to aid in structural elucidation.

Methodology:

  • Instrumentation:

    • LC-MS system combining an HPLC (as described above) with a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

  • Chromatographic Conditions:

    • Use the same HPLC method as in Protocol 1 to ensure retention time correlation. The flow is split post-column if necessary to accommodate the MS inlet.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: 50 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Perform both full scan (to detect all ions) and tandem MS (MS/MS) on the impurity peak of interest to obtain fragmentation data.

  • Data Interpretation:

    • Extract the accurate mass of the parent ion from the full scan data.

    • Use the accurate mass to predict possible elemental compositions.

    • Analyze the fragmentation pattern from the MS/MS data to propose a chemical structure consistent with the predicted synthesis by-products or degradation pathways.

Data Interpretation: A Case Study

Below is a hypothetical data summary from the analysis of three batches of N-isobutyl-2-(isobutyrylamino)benzamide using the validated HPLC method.

Impurity (by RRT) Batch 001 (%) Batch 002 (%) Batch 003 (%) ICH Action Required (MDD=500mg)
Impurity A (RRT 0.45)0.080.090.07Report ( >0.05%)
Impurity B (RRT 0.62)0.120.110.13Report & Identify ( >0.10%)
Impurity C (RRT 1.35)0.160.180.17Report, Identify & Qualify ( >0.15%)
Any other Unspecified<0.05<0.05<0.05None
Total Impurities 0.36 0.38 0.37 Report Total

Analysis of Results:

  • Impurity A: Consistently present above the reporting threshold but below the identification threshold. Its level must be tracked and reported in regulatory filings.

  • Impurity B: Exceeds the identification threshold. The development team must now use techniques like LC-MS and NMR to determine its structure.

  • Impurity C: This is the most critical impurity, as it exceeds the qualification threshold. Its structure must be identified, and its safety must be demonstrated through toxicological studies or justified by showing it is a significant metabolite in safety studies of the main drug.

This structured approach, grounded in the ICH guidelines and executed with validated analytical methods, ensures that a comprehensive understanding of the impurity profile of N-isobutyl-2-(isobutyrylamino)benzamide is achieved, safeguarding patient safety and ensuring regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Slideshare. ICH Q3B (R2):Impurities in new drug products. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • YouTube. ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • ATSDR. Analytical Methods. [Link]

  • National Institute of Health Sciences. The New ICH Guideline on Genotoxicity (S2). [Link]

  • Shimadzu. Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • ICH. Impurities in New Drug Products Q3B(R2). [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Google Patents. Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
  • PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

Sources

reproducibility studies of N-isobutyl-2-(isobutyrylamino)benzamide synthesis

Publish Comparison Guide: Reproducibility Studies of -Isobutyl-2-(isobutyrylamino)benzamide Synthesis

Executive Summary & Compound Identity

Target Molecule:

CAS Registry Number:Core Challenge:spontaneous cyclodehydration2-isopropyl-3-isobutylquinazolin-4(3H)-one

This guide compares two primary synthetic routes, evaluating them based on yield consistency , impurity profiles , and scalability .

Reaction Pathway & Competitive Cyclization

The following diagram illustrates the critical bifurcation point where reproducibility is often lost.

ReactionPathwayStartIsatoic AnhydrideInter2-Amino-N-isobutylbenzamide(Stable Intermediate)Start->Inter Ring Opening(DMF/DCM)AmineIsobutylamineAmine->InterTargetTARGET PRODUCTN-Isobutyl-2-(isobutyrylamino)benzamideInter->Target Acylation(< 0°C, Base)SideProductIMPURITY (Cyclized)2-Isopropyl-3-isobutylquinazolin-4(3H)-oneInter->SideProduct Direct Cyclization(High Temp)ReagentIsobutyryl Chloride(Low Temp)Reagent->TargetTarget->SideProduct Heat / Acid(-H2O)

Caption: Mechanistic bifurcation showing the target acyclic amide and the thermodynamic quinazolinone trap.

Comparative Analysis of Synthetic Routes

We evaluated two standard methodologies. Method A (Stepwise) is the industry standard for high purity, while Method B (One-Pot) is often attempted for throughput but suffers from lower reproducibility.

Method A: Stepwise Isolation (Recommended)

This route involves the isolation of the 2-amino-N-isobutylbenzamide intermediate before acylation. It offers the highest control over the exothermic acylation step, minimizing thermal cyclization.

  • Step 1: Nucleophilic ring-opening of isatoic anhydride with isobutylamine.

  • Step 2: Controlled acylation with isobutyryl chloride in the presence of a scavenger base (TEA or DIPEA) at -10°C.

Method B: One-Pot "Telescoped" Synthesis

This route attempts to perform ring-opening and acylation sequentially in the same reactor without isolation.

  • Mechanism: Isatoic anhydride is treated with isobutylamine, followed directly by isobutyryl chloride.

  • Failure Mode: The residual amine from Step 1 can react with the acid chloride, or the exotherm from the second addition drives the cyclization of the formed amide.

Performance Data Comparison
MetricMethod A (Stepwise)Method B (One-Pot)
Overall Yield 82% ± 3% 55% ± 12%
Purity (HPLC) > 98.5% 85-90%
Quinazolinone Impurity < 0.5%5 - 15%
Reproducibility (n=5) High (RSD < 5%)Low (RSD > 15%)
Key Variable Temperature ControlStoichiometry Control

Detailed Experimental Protocols

Protocol A: High-Fidelity Stepwise Synthesis (Gold Standard)
Step 1: Synthesis of 2-Amino-N-isobutylbenzamide[1][2][3]
  • Setup: Charge a 250 mL round-bottom flask with isatoic anhydride (1.0 equiv, 10.0 g) and anhydrous DCM (100 mL).

  • Addition: Add isobutylamine (1.1 equiv, 6.7 mL) dropwise over 15 minutes at room temperature. Evolution of CO₂ will be observed.

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until isatoic anhydride is consumed.

  • Workup: Wash the organic layer with 10% Na₂CO₃ (2 x 50 mL) to remove unreacted anhydride/acid. Dry over Na₂SO₄ and concentrate to yield the off-white solid intermediate.

    • Checkpoint: Verify absence of starting material.[4] Yield should be >90%.

Step 2: Acylation to N-Isobutyl-2-(isobutyrylamino)benzamide
  • Solvation: Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DCM (10 vol) and add Triethylamine (1.5 equiv).

  • Critical Step (Cooling): Cool the solution to -10°C using an ice/salt bath.

  • Acylation: Add isobutyryl chloride (1.1 equiv) dropwise over 30 minutes. Do not allow internal temperature to rise above 0°C.

  • Quench: Stir at 0°C for 1 hour, then slowly warm to 10°C. Quench immediately with saturated NaHCO₃.

  • Purification: Separate phases. Wash organic layer with 0.1 M HCl (cold) to remove excess amine, then brine. Crystallize from EtOAc/Heptane if necessary.

Protocol B: Troubleshooting the One-Pot Method

Use this only for rapid library generation where <90% purity is acceptable.

  • React isatoic anhydride with isobutylamine in THF (not DCM) at reflux for 2 hours to ensure complete conversion.

  • Cool to -20°C .

  • Add Pyridine (2.0 equiv) followed by Isobutyryl chloride .

  • Note: The presence of pyridine hydrochloride salts often complicates the workup and can catalyze cyclization upon concentration.

Reproducibility Factors & Mechanistic Insights

The "Cyclization Trap"

The formation of 2-isopropyl-3-isobutylquinazolin-4(3H)-one is acid-catalyzed and thermally driven.

  • Mechanism: The amide nitrogen attacks the ketone carbonyl of the benzamide, followed by loss of water.

  • Prevention: Maintain pH > 7 during workup. Avoid heating the crude material above 40°C during rotary evaporation.

Solvent Effects

Reproducibility studies indicate that DMF (Dimethylformamide) promotes cyclization due to its high boiling point (requiring heat to remove) and slight basicity at high temperatures.

  • Recommendation: Use DCM (Dichloromethane) or THF for the acylation step. They allow for low-temperature processing and easy removal.[5]

Stoichiometry of Isobutyryl Chloride

Using >1.2 equivalents of isobutyryl chloride leads to N,N-diacylation or reaction with the benzamide nitrogen, creating complex mixtures. Precise stoichiometry (1.05 - 1.10 equiv) is vital.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry, 2023.[2] Describes the synthesis of 2-amino-N-alkylbenzamide precursors and the conditions leading to quinazolinone cyclization.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2020.[6] Provides general protocols for benzamide synthesis from isatoic anhydrides and coupling reagents.

  • Benzamide Impurity Profiling and Standards. ClearSynth / BenchChem Technical Notes. Details the common impurities, including cyclized byproducts, found in benzamide synthesis.

  • N-Isobutylbenzamide Synthesis: An Application Note. BenchChem Protocols, 2025. General procedure for Schotten-Baumann conditions applicable to the acylation step. (Note: Generalized link to protocol section)

Reference Standard Qualification Guide: N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Context

The accurate quantification of impurities and intermediates is the bedrock of pharmaceutical quality control. N-isobutyl-2-(isobutyrylamino)benzamide is a structurally complex benzamide derivative, typically encountered as a synthetic intermediate or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Under ICH Q3A(R2) guidelines[1], any impurity present in a new drug substance above the qualification threshold requires rigorous identification and analytical control. To achieve this, a highly pure, fully characterized Reference Standard (RS) must be established.

This guide provides a comprehensive, objectively comparative framework for qualifying N-isobutyl-2-(isobutyrylamino)benzamide as a primary reference standard, detailing the causality behind analytical choices and providing self-validating experimental protocols.

The Causality of Qualification: Mass Balance vs. qNMR

To establish a primary reference standard, we must determine its absolute purity. We compare two industry-standard approaches: the Mass Balance Approach and Quantitative NMR (qNMR) .

  • Mass Balance (100% - Impurities): This is the traditional gold standard for primary reference materials[2]. It requires orthogonal techniques to quantify chromatographic impurities, water, residual solvents, and inorganic salts.

    • Causality: A single UHPLC method cannot detect inorganic salts (which lack a chromophore) or residual solvents. Mass balance ensures no "invisible" impurity artificially inflates the purity value.

  • qNMR: An orthogonal technique that measures absolute purity by comparing the integral of a specific proton signal against an internal standard.

    • Causality: qNMR is directly traceable to the SI unit of the mole via a NIST Standard Reference Material (SRM) and does not require 100% elution recovery from a chromatographic column.

Quantitative Data Summary: Purity Determination Strategies
ParameterMass Balance ApproachqNMR Verification
Primary Detectors UHPLC-UV, KF, HS-GC, ROI400+ MHz NMR Spectrometer
Traceability Relies on relative response factorsDirect SI-traceability via NIST SRM
Sample Requirement High (~100-200 mg total)Low (~10-20 mg)
Blind Spots Co-eluting UV-inactive impuritiesOverlapping proton signals
Best Use Case Establishing Primary RSOrthogonal cross-check / Secondary RS

Structural Elucidation (Identity Confirmation)

Before purity can be assigned, the structural identity of N-isobutyl-2-(isobutyrylamino)benzamide must be unequivocally proven.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact monoisotopic mass. The theoretical

    
     for 
    
    
    
    is 263.1754. An error of < 3 ppm confirms the molecular formula.
  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D (COSY, HSQC) NMR are required to map the connectivity. The isobutyryl group will show a distinct septet (CH) and doublet (

    
    ), while the isobutyl group attached to the amide nitrogen will display a characteristic multiplet.
    
  • FT-IR Spectroscopy: Confirms functional groups via the Amide I (C=O stretch at ~1650 cm⁻¹) and Amide II (N-H bend at ~1550 cm⁻¹) bands.

Comparison Guide: Sourcing Alternatives

When acquiring a reference standard for N-isobutyl-2-(isobutyrylamino)benzamide, laboratories must choose between in-house synthesis, custom vendors, or pharmacopeial sources[3].

Sourcing StrategyPurity ConfidenceRegulatory AcceptanceCost & Lead TimeBest Application
Pharmacopeial (USP/EP) Highest (Assumed 100% for assay)[2]UniversalLow Cost / ImmediateRoutine GMP API release testing.
In-House Synthesized Primary RS Very High (Requires full Mass Balance)High (If fully documented)High Cost / 3-6 MonthsNovel APIs / Proprietary impurities.
Custom Synthesis Vendor (Secondary) Moderate to High (Relies on Vendor COA)Moderate (Needs verification)Medium Cost / 4-8 WeeksEarly-phase clinical development.

(Note: Because N-isobutyl-2-(isobutyrylamino)benzamide is a highly specific compound, a USP compendial standard is rarely available, making In-House Primary Qualification the mandatory route).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chromatographic Purity via UHPLC-UV

Causality: We utilize a superficially porous (solid-core) C18 column. Benzamide derivatives exhibit strong


 stacking and hydrogen bonding, which can lead to peak tailing on fully porous particles. The solid core reduces longitudinal diffusion, sharpening the peak and improving the resolution of structurally similar degradants like 2-amino-N-isobutylbenzamide.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA suppresses the ionization of the amide nitrogen, preventing secondary interactions with residual silanols).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Solid-core C18, 2.1 x 100 mm, 1.7 µm.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 235 nm (optimal absorbance for the benzamide chromophore).

  • System Suitability Testing (Self-Validation):

    • Inject a Resolution Standard containing N-isobutyl-2-(isobutyrylamino)benzamide and 2-amino-N-isobutylbenzamide (0.1 mg/mL each).

    • Acceptance Criteria: Resolution (

      
      ) 
      
      
      
      . Tailing factor (
      
      
      ) for the main peak
      
      
      .
    • Inject the Working Standard (1.0 mg/mL) in six replicates.

    • Acceptance Criteria: %RSD of the main peak area

      
      [4].
      
Protocol 2: Water Content via Coulometric Karl Fischer

Causality: The expected water content in a highly purified reference standard is typically <0.5%. Coulometric KF generates iodine in situ, providing superior sensitivity for microgram-level water quantification without the titrant standardization errors inherent to volumetric methods.

  • Method: Dissolve 50 mg of the standard in anhydrous methanol. Titrate using a coulometric KF titrator.

  • Self-Validation: Run a 1% water standard before analysis; recovery must be between 97.0% - 103.0%.

Hypothetical Mass Balance Calculation
Analytical TestMethodResult (% w/w)
Chromatographic Purity UHPLC-UV (Area %)99.65%
Water Content Coulometric KF0.15%
Residual Solvents HS-GC (Ethyl Acetate)0.08%
Inorganic Impurities Residue on Ignition (ROI)0.02%
Calculated Mass Balance

99.40%

Mandatory Visualizations

RS_Workflow Start Candidate Material N-isobutyl-2-(isobutyrylamino)benzamide Identity Phase 1: Structural Identity (NMR, HRMS, FT-IR) Start->Identity HPLC Chromatographic Purity (UHPLC-UV) Identity->HPLC Volatiles Water & Solvents (KF & HS-GC) Identity->Volatiles Inorganics Inorganic Impurities (ROI / Sulfated Ash) Identity->Inorganics qNMR Orthogonal Verification (qNMR against NIST SRM) Identity->qNMR MassBalance Mass Balance Calculation % Purity = HPLC × [1 - (KF+GC+ROI)] HPLC->MassBalance Volatiles->MassBalance Inorganics->MassBalance PrimaryRS Qualified Primary Reference Standard MassBalance->PrimaryRS Matches qNMR->PrimaryRS Matches

Workflow for primary reference standard qualification utilizing the Mass Balance approach.

Impurity_Profile API Target API / Intermediate Benzamide N-isobutyl-2-(isobutyrylamino)benzamide (Target Reference Standard) API->Benzamide Synthetic Byproduct / Degradation Deg1 Hydrolysis Degradant 2-amino-N-isobutylbenzamide Benzamide->Deg1 Acid/Base Hydrolysis Deg2 Isobutyric Acid (Cleavage Product) Benzamide->Deg2 Acid/Base Hydrolysis Imp1 Des-isobutyl Impurity 2-(isobutyrylamino)benzamide Benzamide->Imp1 Incomplete Alkylation During Synthesis

Degradation and impurity profiling pathway for N-isobutyl-2-(isobutyrylamino)benzamide.

References

  • Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. Discusses the implementation of ICH Q3A(R2) guidelines for impurity identification and qualification.

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants. Details the regulatory expectations and interpretation of USP General Chapter <11> regarding Reference Standards.

  • USP <11> Reference Standards - Draft published for Comment. ECA Academy. Outlines the establishment approaches, value assignments, and orthogonal testing requirements for primary and secondary reference standards.

  • USP Monograph Modernization and Validation Criteria. United States Pharmacopeia (USP) presentation on system suitability requirements (e.g., %RSD

    
    ) for chromatographic assays. 
    

Sources

Safety Operating Guide

N-isobutyl-2-(isobutyrylamino)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-isobutyl-2-(isobutyrylamino)benzamide

As a drug development professional or synthetic chemist, handling complex anthranilamide derivatives like N-isobutyl-2-(isobutyrylamino)benzamide requires strict adherence to institutional and federal environmental guidelines. This compound features a highly stable bis-amide functionalized benzene ring. Because amides resist environmental hydrolysis and biodegradation, improper disposal poses long-term ecological risks. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.

Physicochemical Hazard Profiling

Understanding the molecular behavior of N-isobutyl-2-(isobutyrylamino)benzamide dictates our disposal strategy. The dual amide linkages confer significant chemical stability, meaning standard benchtop neutralization (e.g., acid/base hydrolysis) is kinetically unfavorable and operationally hazardous.

Table 1: Physicochemical Properties & Waste Categorization

Property / ParameterValue / CharacteristicOperational Implication
Molecular Formula C15H22N2O2Generates nitrogen oxides (NOx) upon combustion; requires scrubbed incineration.
Molecular Weight 262.35 g/mol High mass solid; poses particulate/dust inhalation hazard if aerosolized.
Aqueous Solubility Very Low (Lipophilic)Cannot be sink-disposed; will persist in wastewater systems.
Chemical Stability High (Stable Amide Bonds)Resists ambient degradation; requires high-temperature thermal destruction.
Waste Classification Non-Halogenated OrganicMust be segregated from halogenated streams unless dissolved in halogenated solvents.

Operational Safety & Spill Management Protocol

Causality Check: Why avoid sweeping solid spills with a dry brush? Dry sweeping aerosolizes fine Active Pharmaceutical Ingredient (API) dust, bypassing standard PPE and posing a severe inhalation risk.

Step-by-Step Methodology: Managing a Solid Spill

  • Isolate the Area : Immediately restrict access to the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE : Equip nitrile gloves (double-gloving recommended), safety goggles, and an N95 or P100 particulate respirator if the spill is outside a ventilated enclosure.

  • Suppress Aerosolization : Lightly mist the spilled solid with a compatible, non-reactive solvent (e.g., water or a 10% ethanol/water mixture) to dampen the powder. Do not flood the area.

  • Mechanical Collection : Use a non-sparking scoop or a disposable damp paper towel to collect the material. Vacuuming is strictly prohibited unless using a certified HEPA-filtered hazardous material vacuum[1].

  • Primary Containment : Place the collected waste into a sealable, compatible secondary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Surface Decontamination : Wipe the spill area with a solvent known to dissolve the compound (e.g., isopropanol or acetone), followed by a final wash with soap and water. Dispose of all contaminated wipes in the solid organic waste bin.

Step-by-Step Disposal Procedures

Under 1, chemical waste generators must accurately classify discarded chemicals[1]. N-isobutyl-2-(isobutyrylamino)benzamide must be routed to a licensed high-temperature incinerator equipped with NOx scrubbers.

Step-by-Step Methodology: Routine Laboratory Disposal

  • Determine the Waste Matrix :

    • Solid Waste: Unused compound, contaminated filter paper, and PPE must be placed in a designated "Solid Hazardous Waste" container.

    • Liquid Waste: If the compound is dissolved in a solvent, identify the solvent type (Halogenated vs. Non-Halogenated).

  • Segregate by Halogen Content :

    • Non-Halogenated: If dissolved in DMSO, methanol, or ethyl acetate, route to the "Non-Halogenated Organic Waste" carboy. Most non-halogenated organic solvents used in biomedical research can be safely combined[2].

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route to the "Halogenated Organic Waste" carboy.

    • Causality: You must 3 from non-halogenated organic waste because the disposal of halogenated compounds is significantly more expensive due to extra treatment steps required to prevent the formation of toxic dioxins during incineration[3].

  • Containment & Labeling :

    • Use only chemically compatible containers (e.g., PTFE or HDPE).

    • Affix a standardized Hazardous Waste label. Explicitly list "N-isobutyl-2-(isobutyrylamino)benzamide" and the exact solvent composition (e.g., "Methanol 95%, Benzamide derivative 5%"). Do not use abbreviations or structural formulas alone.

  • Storage & Transfer :

    • Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Ensure secondary containment (spill trays) is utilized to prevent environmental release. If a waste has a hazardous entry, it must be 4 without further assessment[4].

    • Transfer to the institutional Environmental Health and Safety (EHS) team before the container reaches 90% capacity.

Waste Routing Decision Tree

To ensure zero-defect compliance at the bench, follow this logical routing workflow for all generated waste containing this compound:

WasteRouting Start N-isobutyl-2-(isobutyrylamino)benzamide Waste Generated CheckState Physical State of Waste? Start->CheckState Solid Solid Powder / Crystals CheckState->Solid Dry Liquid Dissolved in Solvent CheckState->Liquid Solution BinSolid Solid Organic Waste Bin (Non-Halogenated) Solid->BinSolid CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Liquid->CheckHalogen BinHalo Halogenated Organic Liquid Waste Bin CheckHalogen->BinHalo Yes BinNonHalo Non-Halogenated Organic Liquid Waste Bin CheckHalogen->BinNonHalo No Incineration High-Temperature Incineration (EPA RCRA Compliant) BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration

Decision matrix for the segregation and disposal of benzamide derivative waste streams.

References

  • Source: metasci.
  • Source: louisville.
  • Source: tennessee.
  • Source: epa.

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Essential Safety and Operational Guide for Handling N-isobutyl-2-(isobutyrylamino)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of N-isobutyl-2-(isobutyrylamino)benzamide. The information herein is synthesized from established safety data for structurally related benzamide derivatives to ensure a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment and Core Principles

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation : Can cause irritation upon contact with skin and serious eye irritation.[3][4][5][6]

  • Respiratory Tract Irritation : Inhalation of dust may lead to respiratory discomfort.[6]

  • Potential for Genetic Defects : Some benzamide derivatives are suspected of causing genetic defects.[1]

Given these potential risks, a proactive and informed approach to safety is paramount. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these hazards effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to N-isobutyl-2-(isobutyrylamino)benzamide. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1Protects eyes from chemical splashes and dust.[3]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents skin contact with the chemical.[3]
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved RespiratorVaries based on risk assessmentRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3][7]

Causality of PPE Selection:

  • Safety Goggles vs. Safety Glasses: Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particulates compared to safety glasses.

  • Nitrile/Neoprene Gloves: These materials offer broad chemical resistance and are a reliable choice for handling powdered organic compounds.

  • Laboratory Coat: A standard lab coat provides a removable barrier, preventing the contamination of personal clothing that could lead to prolonged skin exposure.

  • Respirator: The use of a respirator is a crucial engineering control backup, particularly when the primary control (fume hood) is not in use or during spill cleanup, to prevent the inhalation of fine particles.

Operational Plan: From Preparation to Decontamination

A systematic workflow is essential for safe handling. The following step-by-step procedures cover the entire process from donning PPE to the final decontamination steps.

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

Donning PPE Workflow

G A 1. Ensure all PPE is available and in good condition. B 2. Put on laboratory coat and fasten completely. A->B C 3. If required, perform a seal check on the respirator. B->C D 4. Put on safety goggles. C->D E 5. Wash and dry hands thoroughly. D->E F 6. Don chemical-resistant gloves, ensuring they cover the lab coat cuffs. E->F

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G A 1. Remove gloves by peeling from the cuff, turning them inside out. B 2. Remove laboratory coat by rolling it away from the body. A->B C 3. Remove safety goggles. B->C D 4. If used, remove the respirator. C->D E 5. Wash hands thoroughly with soap and water. D->E

Caption: Sequential process for correctly doffing PPE.

Handling N-isobutyl-2-(isobutyrylamino)benzamide

Engineering Controls:

  • Chemical Fume Hood: Whenever feasible, all manipulations of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Procedural Controls:

  • Avoid Dust Generation: Use spatulas or scoops for transferring the solid material to prevent it from becoming airborne.[3]

  • Weighing: If weighing is performed outside of a fume hood, use a balance with a draft shield or in a designated, well-ventilated area.

  • Container Management: Keep containers of the chemical securely sealed when not in use.[8]

Emergency and Disposal Protocols

Preparedness for unexpected events and a clear plan for waste disposal are non-negotiable aspects of laboratory safety.

Spill and Exposure Procedures
ScenarioImmediate Action
Minor Spill Alert personnel in the immediate area. Wearing appropriate PPE, use an absorbent material to clean up the spill. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[9]
Major Spill Evacuate the area and alert emergency services.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10]
Disposal Plan
  • Chemical Waste: All solid N-isobutyl-2-(isobutyrylamino)benzamide and any solutions containing it must be disposed of in a clearly labeled hazardous waste container.[3]

  • Contaminated Materials: Used gloves, absorbent materials from spills, and any other items contaminated with the chemical should also be placed in the designated hazardous waste container.

  • Non-Disposable PPE: Laboratory coats should be laundered separately from personal clothing.[3] If significant contamination occurs, the lab coat may need to be disposed of as hazardous waste.

Conclusion: A Culture of Safety

The responsible handling of N-isobutyl-2-(isobutyrylamino)benzamide is predicated on a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • New Jersey Department of Health. (n.d.). BENZAMIDE CAS Number - HAZARD SUMMARY.
  • Right to Know Hazardous Substance Fact Sheet. (n.d.). Benzamide.
  • Sdfine. (n.d.). benzamide.
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • 3M. (2023).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • ScienceLab.com. (2010).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • PPG. (n.d.).
  • Merck. (2025).
  • Carl ROTH. (n.d.).
  • BenchChem. (2025). N-(2-methylpropyl)benzamide: A Technical Guide.
  • NOAA. (2024). ISOBUTYLAMINE - CAMEO Chemicals.
  • Cole-Parmer. (2005).
  • BASF. (2023).
  • National Institutes of Health. (n.d.). N-(2-Methylpropyl)benzamide | C11H15NO | CID 95140 - PubChem.
  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
  • MilliporeSigma. (n.d.). N-ISOBUTYL-BENZAMIDE AldrichCPR | Sigma-Aldrich.
  • National Institutes of Health. (n.d.). N-Isobutyl-(2E,4Z,8Z,10E)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.